Sporidesmolide I
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMWZBFYMHHDB-ZPJGBUAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sporidesmolide I chemical structure and molecular formula
An In-Depth Technical Guide to Sporidesmolide I: Chemical Structure and Molecular Properties
Introduction to Sporidesmolide I
Sporidesmolide I is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Sydow)[1][2]. It belongs to a class of mycotoxins characterized by a cyclic structure containing both amide and ester bonds. While other metabolites from this fungus, such as the sporidesmins, are known for their potent hepatotoxicity causing facial eczema in ruminants, the sporidesmolides represent a distinct class of compounds[1][3]. This guide provides a detailed technical overview of the molecular formula and chemical structure of Sporidesmolide I, intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this molecule.
Molecular Formula and Physicochemical Properties
The fundamental identity of a chemical compound begins with its molecular formula and key physical properties. High-resolution mass spectrometry and elemental analysis have definitively established the molecular formula for Sporidesmolide I.
Table 1: Core Properties of Sporidesmolide I
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₅₈N₄O₈ | [4][5] |
| Molecular Weight | 638.84 g/mol | [4][5] |
| CAS Registry Number | 2900-38-1 | [4][5] |
| Chemical Class | Cyclic Hexadepsipeptide |[2][6] |
Elucidation of the Chemical Structure
The structure of Sporidesmolide I is a testament to the intricate biosynthetic capabilities of fungi. It is a cyclic hexadepsipeptide, meaning its core is an 18-membered ring composed of six alternating α-amino acid and α-hydroxy acid residues. The elucidation of this structure, first reported by D. W. Russell in 1962, relied on classical chemical degradation techniques combined with spectroscopic analysis[7].
Constituent Residues and Sequence
Sporidesmolide I is assembled from three distinct amino acids and one type of hydroxy acid, with specific stereochemistry for each unit. The cyclic structure is formed by the head-to-tail linkage of the following six residues in a precise sequence:
-
L-N-Methylleucine
-
L-Hydroxyisovaleric Acid
-
D-Valine
-
D-Leucine
-
L-Hydroxyisovaleric Acid
-
L-Valine
The sequence and linkages create a complex architecture that dictates the molecule's conformation and biological activity.
The Depsipeptide Backbone: Amide and Ester Bonds
A defining feature of Sporidesmolide I is its depsipeptide nature. Unlike cyclic peptides which are composed exclusively of amide (peptide) bonds, Sporidesmolide I contains two ester linkages within its backbone[6]. These ester bonds are formed between the carboxyl group of an amino acid and the hydroxyl group of the subsequent hydroxy acid. This alternating pattern of amide and ester bonds imparts distinct chemical properties, including susceptibility to hydrolysis under acidic or basic conditions[6].
The connectivity can be visualized as a continuous loop: -[L-N-Methylleucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[D-Valyl]-(amide)-[D-Leucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[L-Valyl]-(amide)-
Visualizing the Chemical Structure
The two-dimensional chemical structure of Sporidesmolide I is presented below. This diagram illustrates the connectivity of the constituent residues and the alternating amide and ester bonds that form the cyclic backbone.
Caption: 2D chemical structure of Sporidesmolide I.
Spectroscopic and Analytical Validation
The structural assignment of complex natural products like Sporidesmolide I requires rigorous validation through modern analytical techniques. These methods provide a self-validating system, where data from orthogonal techniques converge to confirm the proposed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition. For Sporidesmolide I, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would yield a precise mass measurement for the protonated molecule [M+H]⁺, which validates the molecular formula of C₃₃H₅₈N₄O₈[2]. Tandem MS (MS/MS) experiments would further corroborate the structure by inducing fragmentation of the cyclic backbone. The resulting fragment ions can be analyzed to confirm the sequence of the amino and hydroxy acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the detailed connectivity and stereochemistry of organic molecules.
-
¹H-NMR: Provides information on the proton environment, including the number of different types of protons and their neighboring atoms. Specific chemical shifts for α-protons, amide protons, and side-chain protons help identify the individual residues.
-
¹³C-NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons are particularly diagnostic, allowing differentiation between ester (δ ≈ 170-174 ppm) and amide (δ ≈ 169-172 ppm) linkages[2].
-
2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular puzzle. They establish proton-proton and proton-carbon correlations, unequivocally confirming the sequence of residues and the attachment points of the side chains[8][9].
Experimental Protocols: Isolation and Purification
The isolation of Sporidesmolide I from fungal cultures is a multi-step process designed to separate it from other metabolites and cellular components. The process leverages the compound's physicochemical properties, particularly its solubility in organic solvents.
Step-by-Step Isolation Methodology
This protocol is a representative workflow based on common practices for isolating fungal secondary metabolites[2][6].
-
Fungal Culture: Pithomyces chartarum is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction:
-
The fungal biomass and/or culture medium is harvested.
-
It is then subjected to exhaustive extraction with an organic solvent. Chloroform and methanol are commonly used for their effectiveness in solubilizing depsipeptides[6].
-
The choice of solvent is critical; conditions must be controlled to avoid hydrolysis of the ester bonds. Mild pH and ambient temperatures are preferred[6].
-
-
Solvent Partitioning:
-
The crude organic extract is concentrated under reduced pressure.
-
The residue is then partitioned, for example, between hexane and methanol, to remove highly nonpolar lipids.
-
-
Chromatographic Purification:
-
The partially purified extract is subjected to one or more stages of chromatography.
-
Historically, silica gel column chromatography was used.
-
Modern protocols rely on High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (e.g., C18 column), which separates compounds based on polarity. A gradient of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase[2].
-
-
Final Purification and Verification:
-
Fractions containing Sporidesmolide I, as identified by techniques like Thin Layer Chromatography (TLC) or analytical HPLC-MS, are collected.
-
These fractions may be combined and re-chromatographed to achieve high purity.
-
The final pure compound is often obtained as a crystalline solid after solvent evaporation or recrystallization. Its identity and purity are confirmed using HRMS and NMR.
-
Workflow for Isolation and Purification
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A Comparative Technical Guide to the Biological Activities of Sporidesmolide I and Sporidesmin
Introduction
In the field of mycotoxin research and drug development, understanding the diverse biological activities of fungal secondary metabolites is paramount. Among the numerous compounds produced by the saprophytic fungus Pithomyces chartarum and its close relative Pseudopithomyces toxicarius, two molecules of distinct chemical classes, Sporidesmolide I and Sporidesmin, present a compelling case for comparative analysis. Sporidesmin, a well-documented hepatotoxin, is the causative agent of facial eczema in ruminants, a disease of significant economic impact in agriculture.[1][2] Its toxicological profile has been the subject of extensive research. In contrast, Sporidesmolide I, a cyclic depsipeptide produced by the same fungal species, remains significantly less characterized, with its biological activities largely inferred from its chemical class rather than direct empirical evidence.[3][4]
This technical guide provides a comprehensive overview of the known biological activities of Sporidesmin and proposes a structured, in-depth framework for the investigation of Sporidesmolide I. By juxtaposing the established toxicological data of Sporidesmin with a proposed research plan for Sporidesmolide I, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental designs necessary to elucidate the therapeutic and toxicological potential of these fungal metabolites.
Sporidesmin: A Profile of Hepatotoxicity
Sporidesmin is a potent mycotoxin belonging to the epidithiodioxopiperazine class of compounds.[5] Its toxicity is primarily associated with the induction of severe liver and bile duct damage in grazing livestock, leading to a condition known as pithomycotoxicosis or facial eczema.[2]
Mechanism of Action: Oxidative Stress and Cellular Damage
The toxicity of Sporidesmin is intrinsically linked to its chemically reactive sulfur-bridged dioxopiperazine ring. The prevailing hypothesis for its mechanism of action centers on the generation of reactive oxygen species (ROS), leading to significant oxidative stress within hepatocytes and biliary epithelial cells.[6]
The proposed mechanism involves the following key steps:
-
Absorption and Biliary Concentration : Following ingestion, Sporidesmin is absorbed from the gastrointestinal tract and is concentrated in the liver and bile.[2]
-
Redox Cycling and ROS Generation : Within the biliary system, Sporidesmin undergoes redox cycling. Its internal disulfide bridge can be reduced to a dithiol, which then autoxidizes, reacting with molecular oxygen to produce superoxide radicals.[7] This catalytic cycle, potentially enhanced by the presence of copper ions, leads to a sustained production of ROS.
-
Cellular Damage : The excessive production of ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative damage to critical cellular components, including lipids, proteins, and DNA. This results in necrosis and inflammation of the bile ducts and surrounding liver tissue.[6]
-
Biliary Obstruction and Photosensitization : The damage to the biliary epithelium can lead to the obstruction of bile ducts.[2] This impairs the excretion of phylloerythrin, a breakdown product of chlorophyll. The accumulation of phylloerythrin in the bloodstream renders the animal photosensitive, resulting in the characteristic skin lesions of facial eczema upon exposure to sunlight.[1]
Signaling Pathway of Sporidesmin-Induced Hepatotoxicity
The cellular response to Sporidesmin-induced oxidative stress involves complex signaling cascades that ultimately lead to cell death and inflammation.
Caption: Signaling pathway of Sporidesmin-induced hepatotoxicity.
Sporidesmolide I: A Proposed Framework for Biological Activity Assessment
Sporidesmolide I is a cyclic depsipeptide, a class of natural products known for a wide array of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[3] Despite its co-occurrence with Sporidesmin, a comprehensive analysis of Sporidesmolide I's biological activities is notably absent from the scientific literature. This section outlines a proposed experimental framework to systematically evaluate its cytotoxic and antimicrobial potential.
Hypothesized Biological Activities
Based on its chemical classification, Sporidesmolide I is hypothesized to possess the following activities:
-
Cytotoxicity: Many cyclic depsipeptides exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death).[3]
-
Antimicrobial Activity: The structural features of cyclic depsipeptides are often associated with the ability to inhibit the growth of pathogenic bacteria and fungi.[3]
Proposed Experimental Investigation
A rigorous investigation into the biological activities of Sporidesmolide I necessitates a multi-faceted approach, employing standardized and validated in vitro assays.
1. Cytotoxicity Assessment
The primary objective is to determine the cytotoxic potential of Sporidesmolide I against a panel of human cancer cell lines.
Experimental Workflow: Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment of Sporidesmolide I.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Sporidesmolide I in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
2. Antimicrobial Activity Assessment
The objective is to determine the minimum inhibitory concentration (MIC) of Sporidesmolide I against a panel of pathogenic bacteria and fungi.
Experimental Workflow: Antimicrobial Activity Assessment
Caption: Experimental workflow for antimicrobial activity assessment.
Detailed Protocol: Broth Microdilution Method
This is a standardized method for determining the MIC of an antimicrobial agent.[8]
-
Preparation of Microdilution Plates: Prepare serial two-fold dilutions of Sporidesmolide I in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways for Sporidesmolide I
Should Sporidesmolide I exhibit cytotoxic activity, a subsequent investigation into its mechanism of action would be warranted. A plausible hypothesis is the induction of apoptosis.
Potential Apoptotic Pathways Affected by Sporidesmolide I
Caption: Potential apoptotic pathways affected by Sporidesmolide I.
Comparative Analysis and Future Directions
The following table summarizes the known and hypothesized biological activities of Sporidesmin and Sporidesmolide I.
| Feature | Sporidesmin | Sporidesmolide I (Hypothesized) |
| Chemical Class | Epidithiodioxopiperazine | Cyclic Depsipeptide |
| Primary Biological Activity | Hepatotoxicity | Cytotoxicity, Antimicrobial |
| Mechanism of Action | Induction of oxidative stress via ROS generation | Induction of apoptosis, Inhibition of microbial growth |
| Known Clinical Effect | Facial Eczema in ruminants | Unknown |
The stark contrast between the well-defined toxicological profile of Sporidesmin and the largely unexplored biological landscape of Sporidesmolide I highlights a significant knowledge gap. The proposed research framework provides a clear path forward for a systematic and comparative investigation. Elucidating the biological activities of Sporidesmolide I will not only contribute to a more complete understanding of the secondary metabolism of Pithomyces chartarum but also holds the potential for the discovery of novel therapeutic leads, particularly in the areas of oncology and infectious diseases.
Conclusion
This technical guide has provided a detailed comparison of the biological activities of Sporidesmin and Sporidesmolide I. While Sporidesmin is a well-characterized hepatotoxin with a clear mechanism of action, Sporidesmolide I remains a molecule of untapped potential. The outlined experimental protocols and workflows offer a robust and scientifically sound approach to unraveling the biological functions of Sporidesmolide I. The insights gained from such a comparative study will be invaluable to researchers in mycotoxicology, natural product chemistry, and drug discovery, paving the way for future innovations in both veterinary and human medicine.
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Sporidesmin | C18H20ClN3O6S2 | CID 99596. PubChem. Available at: [Link]
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D-T13, Sporidesmin toxicosis (facial eczema), liver, sheep. Joint Pathology Center. Available at: [Link]
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The cellular and molecular toxicity of sporidesmin. ResearchGate. Available at: [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available at: [Link]
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Technical Guide: Biosynthetic Pathway of Sporidesmolide I in Pithomyces chartarum
Topic: Biosynthetic Pathway of Sporidesmolide I in Pithomyces chartarum Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the biosynthetic pathway of Sporidesmolide I , a cyclic hexadepsipeptide produced by the saprophytic fungus Pithomyces chartarum (formerly Sporidesmium bakeri). Unlike the hepatotoxic epipolythiodioxopiperazine sporidesmin —also produced by P. chartarum and responsible for facial eczema in ruminants—Sporidesmolide I exhibits low toxicity and possesses distinct structural features, including alternating amino and hydroxy acid residues.
This document details the molecular architecture of the Non-Ribosomal Peptide Synthetase (NRPS) machinery responsible for Sporidesmolide I assembly, the metabolic origin of its precursors, and the experimental protocols used for its isolation and structural elucidation.
Chemical Structure & Properties
Sporidesmolide I is a neutral, lipophilic cyclic depsipeptide. Its structure is characterized by a hexameric ring containing four amino acid residues and two hydroxy acid residues, linked by amide and ester bonds.
Molecular Formula:
Structural Components:
-
D-Valine (D-Val): Epimerized from L-Valine.
-
D-Leucine (D-Leu): Epimerized from L-Leucine.
-
L-
-Hydroxyisovaleric Acid (L-Hiv): A hydroxylated analogue of valine, derived from -ketoisovalerate. -
L-Valine (L-Val): Incorporated directly.
-
L-N-Methylleucine (L-MeLeu): Methylated at the amide nitrogen.
-
L-
-Hydroxyisovaleric Acid (L-Hiv): Second hydroxy acid residue.
Biosynthetic Logic: The NRPS Assembly Line
The biosynthesis of Sporidesmolide I follows a non-ribosomal thiotemplate mechanism. Unlike ribosomal synthesis, this process utilizes a large multi-modular enzyme complex—Sporidesmolide Synthetase —which selects, modifies, and condenses specific substrates.
Precursor Supply
The pathway draws from the branched-chain amino acid pool:
-
L-Valine & L-Leucine: Primary amino acid substrates.
-
-Ketoisovalerate: An intermediate in valine biosynthesis. It is reduced by a specific D-hydroxyisovalerate dehydrogenase (or similar ketoreductase) to form L-
-hydroxyisovaleric acid (L-Hiv) , which acts as a dedicated substrate for the ester-forming modules. -
S-Adenosylmethionine (SAM): The methyl donor for the N-methylation of leucine.
Modular Architecture
The hypothetical NRPS assembly line consists of six modules, each responsible for the incorporation of one residue. The logic follows the co-linearity rule, where the order of modules in the enzyme corresponds to the sequence in the peptide.
| Module | Domain Architecture | Substrate Specificity | Function |
| M1 | A-T-E | L-Val | Adenylation (A) activates L-Val; Epimerization (E) converts it to D-Val . |
| M2 | C-A-T-E | L-Leu | Condensation (C) links D-Val to L-Leu; E domain converts L-Leu to D-Leu . |
| M3 | C-A-T | L-Hiv | A domain selects L-Hiv (hydroxy acid); C domain forms an ester bond . |
| M4 | C-A-T | L-Val | Standard extension with L-Val . |
| M5 | C-A-M-T | L-Leu | Methylation (M) domain uses SAM to generate L-MeLeu . |
| M6 | C-A-T-TE | L-Hiv | Incorporation of final L-Hiv ; Thioesterase (TE) catalyzes head-to-tail cyclization. |
Mechanism of Cyclization
The Thioesterase (TE) domain at the C-terminus of Module 6 captures the linear hexadepsipeptide chain. The free amine of the N-terminal D-Valine attacks the thioester linkage at Module 6, releasing the cyclic product Sporidesmolide I .
Visualizing the Pathway
The following diagram illustrates the flow from metabolic precursors through the NRPS modules to the final cyclic structure.
Figure 1: Modular assembly of Sporidesmolide I via Non-Ribosomal Peptide Synthetase (NRPS).
Experimental Validation & Protocols
Elucidation Strategy
The pathway described above is supported by historical isotope labeling studies and modern structural analysis.
-
Isotope Feeding: Russell (1967) demonstrated that feeding P. chartarum with stereoisomeric isoleucines altered the product profile, confirming the specificity of the A-domains.
-
Hydrolysis: Acid hydrolysis yields the constituent amino acids, while mild alkaline hydrolysis cleaves the ester bonds preferentially, yielding linear fragments (e.g., sporidesmolic acids).
Protocol: Isolation of Sporidesmolide I
This protocol is designed to isolate Sporidesmolide I from fungal cultures while minimizing hydrolysis of the ester bonds.
Reagents:
-
Chloroform (
) -
Methanol (
) -
Petroleum Ether
-
Silica Gel (60-200 mesh)
Workflow:
-
Cultivation: Grow Pithomyces chartarum on potato-carrot medium or rye grain for 14–21 days at 24°C until sporulation is dense.
-
Extraction:
-
Harvest mycelial mats/spores.
-
Macerate in Methanol (cold) to extract polar components and kill enzymatic activity.
-
Filter and discard the methanol extract (Sporidesmolides are lipophilic and remain in the solid residue or precipitate).
-
Extract the residue exhaustively with Chloroform at room temperature.
-
-
Partitioning:
-
Evaporate chloroform to dryness.
-
Redissolve in minimal chloroform and precipitate with excess Petroleum Ether to remove fats/oils.
-
-
Purification (Chromatography):
-
Load the precipitate onto a Silica Gel column.
-
Elute with a gradient of Benzene:Chloroform:Methanol .
-
Sporidesmolide I typically elutes in fractions containing 2-5% Methanol.
-
-
Crystallization: Recrystallize from ethanol/water to obtain colorless needles (MP: ~261–263°C).
Quantitative Analysis (HPLC)
For precise quantification, use High-Performance Liquid Chromatography.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide/Ester bond absorption) |
| Retention | Sporidesmolide I elutes after Sporidesmin due to higher hydrophobicity. |
References
-
Russell, D. W. (1960). Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd.[1][2] Biochimica et Biophysica Acta, 45, 411-412.[1] Link[1]
-
Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[3] Link
-
Done, J., Mortimer, P. H., Taylor, A., & Russell, D. W. (1961). The production of sporidesmin and sporidesmolides by Pithomyces chartarum. Journal of General Microbiology, 26(1), 207-222. Link[4]
-
Russell, D. W. (1967). Effects of stereoisomeric isoleucines on sporidesmolide biosynthesis by Pithomyces chartarum.[2][5] Journal of General Microbiology, 47(3), 335-346.[5] Link[5]
-
Finking, R., & Marahiel, M. A. (2004). Biosynthesis of nonribosomal peptides.[6] Annual Review of Microbiology, 58, 453-488. Link
Sources
- 1. Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Effects of stereoisomeric isoleucines on sporidesmolide biosynthesis by Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Cyclodepsipeptide Classification of Sporidesmolide I: A Technical Guide
The following technical guide details the classification, structure, and characterization of Sporidesmolide I .
Executive Summary
Sporidesmolide I is a naturally occurring cyclic hexadepsipeptide isolated from the saprophytic fungus Pithomyces chartarum (formerly Sporidesmium bakeri).[1] It belongs to the sporidesmolide complex (I–V), a family of 18-membered macrocyclic compounds characterized by alternating amino acid and hydroxy acid residues.
Unlike the well-known dodecadepsipeptide valinomycin (a potassium-selective ionophore with a 36-membered ring), Sporidesmolide I possesses a smaller, more rigid ring structure. Its classification is defined by the presence of
| Feature | Specification |
| Chemical Formula | |
| Molecular Weight | ~638.85 Da |
| Classification | Cyclic Hexadepsipeptide (18-membered ring) |
| Source Organism | Pithomyces chartarum |
| Key Residues | L-Valine, D-Valine, D-Leucine, L- |
Structural Classification & Chemical Architecture
The Depsipeptide Core
Sporidesmolide I is classified as a hexadepsipeptide , meaning its ring consists of six residues: four amino acids and two hydroxy acids. The backbone is formed by alternating amide (peptide) and ester (lactone) linkages. This "mixed" backbone confers unique solubility profiles and resistance to standard proteolytic degradation.
Sequence and Stereochemistry
The structure of Sporidesmolide I is distinguished from its analogs (Sporidesmolide II, III, etc.) by its specific methylation pattern. While Sporidesmolide III is the non-methylated parent (
Consensus Sequence:
Note: The presence of both D- and L- amino acids is a hallmark of Non-Ribosomal Peptide Synthetase (NRPS) assembly, involving specific epimerization domains.
Structural Hierarchy Diagram
The following diagram illustrates the chemical taxonomy and component breakdown of Sporidesmolide I.
Caption: Structural decomposition of Sporidesmolide I showing the cyclic linkage of amino and hydroxy acids.
Biosynthetic Logic (NRPS Machinery)
The biosynthesis of Sporidesmolide I follows a non-ribosomal logic, governed by large multi-modular enzyme complexes known as NRPS (Non-Ribosomal Peptide Synthetases) . Unlike ribosomal synthesis, this process allows for the incorporation of non-proteinogenic amino acids (e.g., D-isomers, hydroxy acids).
Mechanism of Assembly:
-
Initiation: The loading module activates the first amino acid (e.g., L-Val) via adenylation.
-
Elongation & Modification:
-
Condensation (C) Domains: Catalyze amide bond formation between amino acids.
-
Epimerization (E) Domains: Convert L-amino acids to D-isomers (responsible for D-Leu and D-Val residues).
-
Methylation (M) Domains: Transfer a methyl group from S-adenosylmethionine (SAM) to the backbone nitrogen (creating L-
-MeLeu).
-
-
Ester Bond Formation: Specific domains accept hydroxy acids (L-Hiv), forming the ester linkages critical for the depsipeptide structure.
-
Cyclization: The Thioesterase (TE) domain at the C-terminus catalyzes the intramolecular attack of the terminal hydroxyl group on the carbonyl thioester, releasing the cyclic product.
Isolation & Characterization Protocol
The following protocol outlines a self-validating workflow for isolating Sporidesmolide I from fungal cultures.
Extraction Workflow
Objective: Isolate the non-polar depsipeptide fraction while removing polar contaminants and the co-occurring toxin, sporidesmin.
-
Culture: Grow Pithomyces chartarum on Rye-grass agar or potato dextrose broth for 14–21 days.
-
Lysis: Homogenize mycelia in Methanol (MeOH) to lyse cells.
-
Partitioning:
-
Filter the methanolic extract.
-
Concentrate under reduced pressure.
-
Partition residue between Water and Chloroform (
) or Ethyl Acetate (EtOAc) . Sporidesmolides partition into the organic phase.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Benzene/Chloroform to Chloroform/Methanol.
-
Note: Sporidesmolide I elutes after the less polar lipids but before the highly polar sporidesmins.
-
HPLC Purification & Identification
For high-purity isolation suitable for biological assays:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 min |
| Detection | UV at 210 nm (peptide bond) and 254 nm |
| Mass Spec Target | ESI(+) |
Isolation Logic Diagram
Caption: Step-by-step isolation workflow from fungal culture to purified compound.
Biological Activity & Mechanism[7]
Cytotoxicity
Sporidesmolide I exhibits moderate cytotoxicity against various mammalian cell lines. Unlike sporidesmin, which generates reactive oxygen species (ROS) via a disulfide bridge, Sporidesmolide I's toxicity is linked to its membrane-active properties.
Ionophore Potential
While structurally related to valinomycin (a potent
-
Valinomycin: 36-membered ring, folds into a "tennis ball" shape to cage
. -
Sporidesmolide I: 18-membered ring, too constrained for stable
encapsulation. -
Mechanism: It likely acts by perturbing membrane permeability or forming "sandwich" complexes (2:1 peptide:ion) rather than true carrier-mediated transport, resulting in weaker antibiotic activity compared to valinomycin.
References
-
Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[2][3][4] Link[4]
-
BenchChem. Sporidesmolide I - Structure and Properties. Link
-
BioAustralis. Sporidesmolide Complex Product Data Sheet. Link
-
Gillis, H. A., et al. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum.[1] Canadian Journal of Chemistry, 68(1), 19-23. Link
-
Tan, N. H., & Zhou, J. (2006). Plant Cyclopeptides. Chemical Reviews, 106(3), 840–895. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Cyclodepsipeptides - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Sporidesmolide I: A Technical Guide to its Fungal Origins, Biosynthesis, and Isolation
Introduction
Sporidesmolide I is a cyclic hexadepsipeptide, a fascinating and complex fungal metabolite with a structure that holds potential for further scientific investigation. This technical guide provides an in-depth exploration of the natural sources of Sporidesmolide I, its biosynthetic origins, and detailed methodologies for its extraction, purification, and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development, providing both foundational knowledge and actionable protocols to facilitate further research into this intriguing molecule.
Natural Fungal Producers of Sporidesmolide I
Sporidesmolide I is primarily produced by fungi belonging to the genus Pithomyces, and closely related genera. Understanding the producing organisms is the first critical step in harnessing this natural product.
Primary Fungal Source: Pithomyces chartarum
The most well-documented producer of Sporidesmolide I is the fungus Pithomyces chartarum.[1] This saprophytic fungus is commonly found on dead plant material, particularly grasses, in temperate and subtropical regions.[2] It is infamous for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[2] Sporidesmolide I is often co-produced with sporidesmin and other related cyclodepsipeptides.[1]
Other Potential Fungal Sources
Recent taxonomic revisions have placed some Pithomyces species into the genus Pseudopithomyces. It is therefore likely that species within this genus are also significant producers of sporidesmolides. For instance, Pseudopithomyces toxicarius has been identified as a primary producer of sporidesmin and likely produces sporidesmolides as well.[3] Researchers should consider isolates from both Pithomyces and Pseudopithomyces genera as potential sources of Sporidesmolide I.
Table 1: Key Fungal Producers of Sporidesmolides
| Fungal Genus | Key Species | Primary Metabolites of Interest | Habitat |
| Pithomyces | P. chartarum | Sporidesmin, Sporidesmolide I | Saprophyte on dead pasture grasses |
| Pseudopithomyces | P. toxicarius | Sporidesmin, likely Sporidesmolides | Saprophyte on dead pasture grasses |
Biosynthesis of Sporidesmolide I: A Non-Ribosomal Pathway
Sporidesmolide I, like many complex peptide natural products from fungi, is not synthesized by the ribosome. Instead, its creation is orchestrated by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[4][5] These enzymatic assembly lines allow for the incorporation of non-proteinogenic amino acids and the formation of ester bonds, which are characteristic features of depsipeptides.
Precursor Substrates
The biosynthesis of sporidesmolides involves the condensation of both amino acid and α-hydroxy acid precursors. Isotopic labeling studies on the related mycotoxin sporidesmin, also produced by P. chartarum, have shown the incorporation of amino acids such as tryptophan and alanine, with methionine providing methyl groups.[6][7] While specific studies on Sporidesmolide I precursors are less common, it is understood that its biosynthesis involves D- and L-amino acids. The structure of Sporidesmolide I indicates that its precursors are likely L-valine, D-leucine, L-N-methylleucine, and L-α-hydroxyisovaleric acid.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
NRPS enzymes are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid or hydroxy acid monomer into the growing peptide chain.[4][8] A typical NRPS module consists of several domains:
-
Adenylation (A) domain: Selects and activates the specific substrate (amino acid or hydroxy acid) as an adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to adjacent modules.
-
Thioesterase (TE) domain: Typically located at the end of the NRPS assembly line, this domain is responsible for the release of the final product, often through cyclization.
The biosynthesis of a cyclic depsipeptide like Sporidesmolide I would involve a specialized NRPS system that can incorporate both amino and hydroxy acids and facilitate the formation of both amide and ester bonds.
Caption: Putative biosynthetic pathway of Sporidesmolide I via a modular Non-Ribosomal Peptide Synthetase (NRPS).
Cultivation of Pithomyces chartarum for Sporidesmolide I Production
Optimizing the culture conditions is paramount for achieving high yields of Sporidesmolide I. Both solid-state and submerged fermentation techniques can be employed, with the choice often depending on the specific research goals and available resources.
Fermentation Strategies: Solid-State vs. Submerged
-
Solid-State Fermentation (SSF): This method involves growing the fungus on a solid substrate with a limited amount of free water. SSF often mimics the natural habitat of P. chartarum and can lead to higher yields of certain secondary metabolites.[9] Agro-industrial wastes like rice bran or wheat bran can be utilized as cost-effective substrates.
-
Submerged Fermentation (SmF): In this technique, the fungus is grown in a liquid nutrient medium. While SmF allows for easier control of environmental parameters such as pH and temperature, it may not always induce the same metabolic profile as SSF.[10][11]
Studies have shown that for Pithomyces chartarum, sporidesmolide production is associated with sporulation, which can be influenced by the fermentation method.[12]
Recommended Culture Media and Conditions
While optimal conditions can be strain-dependent, the following provides a solid starting point for the cultivation of P. chartarum for Sporidesmolide I production.
Table 2: Recommended Culture Conditions for Pithomyces chartarum
| Parameter | Recommended Range | Rationale and Causality |
| Temperature | 20-25°C | This temperature range has been shown to be optimal for the production of the related mycotoxin, sporidesmin, suggesting it is also favorable for sporidesmolide biosynthesis.[13] |
| pH | 5.5 - 6.5 | A slightly acidic pH is generally favorable for fungal growth and secondary metabolite production. |
| Carbon Source | Glucose, Maltose | Readily metabolizable sugars to support fungal growth and provide the building blocks for secondary metabolism. |
| Nitrogen Source | Peptone, Yeast Extract, Amino Acids | Complex nitrogen sources can provide essential amino acids and stimulate secondary metabolite production. The addition of specific precursor amino acids like valine and leucine may enhance yield.[14] |
| Aeration | Moderate | Adequate aeration is crucial for the growth of this aerobic fungus. |
| Humidity (for SSF) | High (around 95-100%) | High humidity is critical for fungal growth and sporulation on solid substrates.[13] |
Step-by-Step Protocol for Small-Scale Culture
Objective: To cultivate Pithomyces chartarum for the production of Sporidesmolide I.
Materials:
-
Pure culture of a Sporidesmolide I-producing strain of Pithomyces chartarum.
-
Potato Dextrose Agar (PDA) plates.
-
Enriched potato carrot medium or a defined liquid medium (e.g., Czapek-Dox broth supplemented with yeast extract).
-
Sterile flasks and petri dishes.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from a stock culture of P. chartarum to the center of a fresh PDA plate.
-
Incubate the plate at 22-24°C for 7-10 days, or until significant mycelial growth is observed.
-
-
Fermentation:
-
For Submerged Fermentation: Aseptically transfer several small agar plugs of the mycelium from the PDA plate to a flask containing the sterile liquid medium.
-
For Solid-State Fermentation: Aseptically inoculate a sterile solid substrate (e.g., autoclaved rice or wheat bran) with agar plugs of the mycelium.
-
-
Incubation:
-
Incubate the fermentation culture at 20-25°C for 14-21 days. For submerged cultures, gentle agitation may improve aeration and yield.
-
-
Harvesting:
-
For submerged cultures, separate the mycelial biomass from the culture broth by filtration.
-
For solid-state cultures, the entire fungal-colonized substrate is harvested.
-
Extraction and Purification of Sporidesmolide I
The extraction and purification of Sporidesmolide I from fungal cultures is a multi-step process that requires careful selection of solvents and chromatographic techniques to obtain a pure compound.
Initial Solvent Extraction
The first step involves extracting the crude metabolites from the fungal biomass and/or culture medium. Due to the moderately polar nature of Sporidesmolide I, a combination of organic solvents is typically employed.
Caption: General workflow for the extraction and purification of Sporidesmolide I.
Step-by-Step Extraction and Purification Protocol
Objective: To isolate and purify Sporidesmolide I from a Pithomyces chartarum culture.
Materials:
-
Harvested fungal biomass or solid culture.
-
Methanol, Ethyl Acetate, Hexane, Chloroform (reagent grade).
-
Silica gel for column chromatography.
-
Glass column for chromatography.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column.[15]
-
Acetonitrile and water (HPLC grade).
Procedure:
-
Initial Extraction:
-
Submerge the fungal biomass in methanol and agitate for several hours. Repeat this process two to three times to ensure exhaustive extraction.
-
Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be performed. Sporidesmolide I is expected to be in the more polar fractions.
-
-
Concentration:
-
Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Sporidesmolide I.
-
-
Preparative HPLC:
-
Pool the fractions containing the compound of interest and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent and inject it into a preparative reversed-phase HPLC system.[16]
-
Elute with a gradient of water and acetonitrile.
-
Collect the peak corresponding to Sporidesmolide I.
-
-
Final Purification and Verification:
-
Remove the HPLC solvent to obtain the pure compound.
-
Verify the purity by analytical HPLC and confirm the identity using mass spectrometry and NMR spectroscopy.
-
Characterization of Sporidesmolide I
The definitive identification of Sporidesmolide I relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the purified compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of Sporidesmolide I.[19][20]
-
¹H NMR: Reveals the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for elucidating the complete chemical structure by establishing correlations between protons and carbons.[18][21]
Table 3: Physicochemical Properties of Sporidesmolide I
| Property | Value |
| Molecular Formula | C₃₃H₅₈N₄O₈ |
| Molecular Weight | 638.8 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |
Biological Activities and Potential Applications
The biological activities of Sporidesmolide I have not been extensively investigated, presenting a significant opportunity for further research. As a cyclic depsipeptide, it belongs to a class of compounds known for a wide range of biological effects.
Potential Cytotoxic and Antimicrobial Activities
Given its structural similarity to other bioactive cyclic peptides, Sporidesmolide I should be evaluated for its potential cytotoxic effects against various cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard assays such as MTT assays for cytotoxicity and broth microdilution methods for antimicrobial susceptibility can be employed.
Future Research Directions
The elucidation of the mode of action of Sporidesmolide I, should it exhibit significant biological activity, would be a critical next step. Furthermore, synthetic and medicinal chemistry efforts could be directed towards modifying its structure to enhance its therapeutic potential.
Conclusion
Sporidesmolide I represents a compelling natural product from the fungus Pithomyces chartarum. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed protocols for its cultivation, extraction, and characterization. It is hoped that this technical resource will empower researchers to further explore the chemistry and biological potential of this intriguing fungal metabolite.
References
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- Pithomyces chartarum spore. AgResearch.
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- Pithomyces chartarum. Wikipedia.
- Comparative Study of Submerged and Solid-State Fermentation for the Production of Industrial Enzymes. Walsh Medical Media.
- Protocols developed for the optimization of an extraction model for screening hydrophilic fungal metabolites.
- Potential Role of Sequential Solid-State and Submerged-Liquid Ferment
- Isolation and Total Synthesis of PM170453, a New Cyclic Depsipeptide Isolated
- Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium. PMC - NIH.
- Biosynthesis of sporidesmin from amino acids. Taylor & Francis Online.
- Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus Amyloliquefaciens L-H15. PubMed.
- Nonribosomal Peptide Synthetases in Animals. MDPI.
- Biosynthesis of sporidesmin from amino acids. Taylor & Francis Online.
- Optimization of cyclotide like peptide extraction methods and characterization of these peptides from Viola tricolor. Health Biotechnology and Biopharma (HBB).
- Extraction of Bioactive Compounds from C. vulgaris Biomass Using Deep Eutectic Solvents. PMC - PubMed Central.
- Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. PMC - NIH.
- Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies. MDPI.
- Ecotoxinogenesis of Pithomyces chartarum.
- Non-Ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum. Frontiers.
- 1969 WRIGHT: BIOCHEMISTRY OF SPORIDESMIN. NZSAP.
- Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Walsh Medical Media.
- Amino acid synthesis. Wikipedia.
- LC-MS- and (1)
- Application and Comparison of Solid-State Fermentation and Submerged Fermentation in Enzyme Prepar
- Nonribosomal peptide. Wikipedia.
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- Evaluation of Different Standard Amino Acids to Enhance the Biomass, Lipid, Fatty Acid, and γ-Linolenic Acid Production in Rhizomucor pusillus and Mucor circinelloides. NIH.
- Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Universiti Kebangsaan Malaysia.
- Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
- Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
- Engineering the biosynthesis of fungal nonribosomal peptides.
- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC.
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
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The Role of Sporidesmolide I in Fungal Secondary Metabolism: A Technical Guide
Introduction: Beyond the Mycotoxin
The fungus Pithomyces chartarum is notorious in agricultural science primarily for producing sporidesmin, a mycotoxin responsible for facial eczema in ruminants.[1] However, the metabolic portfolio of this fungus extends to a fascinating class of cyclic hexadepsipeptides known as sporidesmolides.[2] Among these, Sporidesmolide I stands out as a significant, yet often overlooked, secondary metabolite. Unlike the acute toxicity of sporidesmin, the role of Sporidesmolide I is more nuanced, embedded deep within the fungus's chemical ecology, cellular regulation, and biosynthetic machinery.
This guide provides an in-depth technical exploration of Sporidesmolide I, moving beyond a simple cataloging of its properties. We will dissect its non-ribosomal biosynthetic pathway, explore the regulatory networks that govern its production, and detail its known biological activities. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, synthesizing field-proven insights with rigorous scientific data to illuminate the multifaceted role of Sporidesmolide I in fungal secondary metabolism.
Section 1: Molecular Architecture of Sporidesmolide I
Sporidesmolide I is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amide and ester bonds.[2] This hybrid structure imparts specific chemical properties, including susceptibility to hydrolysis under certain pH conditions, a critical consideration for its extraction and analysis.
The molecular structure of Sporidesmolide I consists of a repeating sequence of three amino acids and three α-hydroxy acids, arranged in a cyclic pattern. Specifically, it is composed of two molecules each of L-N-methylleucine, L-valine, and D-α-hydroxyisovaleric acid. This precise arrangement and stereochemistry are dictated not by mRNA templates, but by a large enzymatic complex, which will be explored in the following section.
Section 2: The Biosynthetic Assembly Line: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The synthesis of Sporidesmolide I is a hallmark of fungal secondary metabolism, relying on a sophisticated enzymatic machinery known as Non-Ribosomal Peptide Synthetases (NRPS).[3][4] These mega-enzymes function as molecular assembly lines, activating and linking monomer units in a programmed sequence independent of the ribosome.[5][6]
While the specific gene cluster for Sporidesmolide I biosynthesis in P. chartarum is not yet fully elucidated in public literature, its structure allows for a well-supported hypothetical model based on the canonical NRPS architecture. Each NRPS is organized into modules, with each module responsible for the incorporation of a single monomer (an amino acid or a hydroxy acid in this case).[3]
A minimal NRPS module consists of three core domains:
-
Adenylation (A) Domain: Selects the specific monomer (e.g., L-valine) from the cellular pool and activates it by converting it to an aminoacyl- or hydroxyacyl-adenylate at the expense of ATP.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated monomer via a thioester bond to its phosphopantetheinyl arm. This flexible arm allows the substrate to be shuttled between catalytic domains.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly incorporated monomer.
For Sporidesmolide I, the assembly would involve six modules. The process culminates with a Thioesterase (TE) Domain in the final module, which catalyzes the cyclization and release of the mature hexadepsipeptide from the enzyme complex.
Caption: Hypothetical NRPS assembly line for Sporidesmolide I biosynthesis.
Section 3: Regulation and Ecological Role
The production of secondary metabolites like Sporidesmolide I is a tightly regulated process, often linked to developmental stages and environmental cues. While specific pathways for sporidesmolides are still under investigation, it is hypothesized that their synthesis is controlled by global regulatory networks common in filamentous fungi, such as the Velvet complex. This complex is known to integrate signals like light and nutrient availability to control development and secondary metabolism.
The production of sporidesmolides appears to be linked with sporulation. Studies have shown that sporidesmolides were not isolated from P. chartarum cultures that did not sporulate, whereas the toxin sporidesmin could be produced in both surface and submerged (non-sporulating) cultures.[7] This suggests a distinct regulatory control and a potential role for sporidesmolides in the sporulation process or spore viability. The fungus itself is found in pastures on plant debris, and its metabolic activities are influenced by climatic conditions like humidity and temperature.[1][8][9]
The precise ecological function of Sporidesmolide I remains an open area of research. However, cyclic depsipeptides as a class are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[2] One study investigated the phytotoxic properties of hydrolytic products of Sporidesmolide I, finding they had a toxic action on isolated plant structures but no demonstrable effect on the germination or growth of intact plants.[10] This suggests a potential role in localized competitive interactions with other microorganisms or plant cells in its immediate environment.
Section 4: Bioactivity and Therapeutic Potential
While the literature on the specific biological activities of Sporidesmolide I is not extensive, the broader class of cyclodepsipeptides is of significant interest to the drug development community for its diverse pharmacological properties.[2][11][12]
Known & Potential Activities:
-
Cytotoxicity: A primary area of investigation for novel cyclodepsipeptides is their potential as anticancer agents.[2] While direct comparative studies are lacking, a proposed framework suggests evaluating Sporidesmolide I against a panel of human cancer cell lines to determine its IC50 values.[2] The mechanism of action for many cytotoxic natural products involves the induction of apoptosis (programmed cell death).[2]
-
Antimicrobial Activity: The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[2] Cyclodepsipeptides have shown promise in this area.[2] Systematic evaluation of Sporidesmolide I's minimum inhibitory concentrations (MICs) against pathogenic bacteria and fungi is a critical step in assessing its potential.[2][13]
-
Phytotoxicity: As mentioned, hydrolytic products of Sporidesmolide I have demonstrated toxicity against isolated plant cells, suggesting a potential for herbicidal or allelopathic activity.[10]
Further research is required to fully characterize the bioactivity profile of Sporidesmolide I and to elucidate its mechanisms of action.
Caption: A typical workflow for evaluating the biological activity of Sporidesmolide I.
Section 5: Methodologies for Investigation
A robust and reproducible methodology is paramount for studying fungal secondary metabolites. This section details field-proven protocols for the culture, extraction, purification, and characterization of Sporidesmolide I.
Fungal Culture and Harvesting
-
Rationale: To generate sufficient biomass and induce the production of Sporidesmolide I, a nutrient-rich solid-state fermentation is often employed, as this mimics the natural growth conditions of P. chartarum on plant litter.
-
Protocol:
-
Prepare a suitable solid substrate, such as rye-grain or an enriched potato-carrot medium.
-
Autoclave the substrate to ensure sterility.
-
Inoculate the cooled substrate with a pure culture of Pithomyces chartarum.
-
Incubate the culture under appropriate conditions of temperature (e.g., 20-25°C) and humidity for a period sufficient for extensive growth and sporulation (e.g., 2-4 weeks).[8]
-
Harvest the fungal biomass, including the mycelia and spores.
-
Dry the harvested material thoroughly (e.g., lyophilize or air-dry) to prepare for extraction.
-
Extraction and Purification
-
Rationale: Sporidesmolide I is a relatively nonpolar molecule, necessitating the use of organic solvents for efficient extraction. The purification process involves chromatographic techniques to separate it from other metabolites, particularly the more polar sporidesmin and other sporidesmolide congeners. Careful control of pH and temperature is crucial to prevent the hydrolysis of the ester linkages in the depsipeptide ring.
-
Protocol:
-
Initial Extraction: Macerate and stir the dried fungal biomass with a nonpolar solvent such as chloroform for an extended period (e.g., 40 minutes to several hours).
-
Filtration: Filter the mixture to separate the solvent extract from the solid fungal debris. An alumina pad can be used to aid filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography (e.g., on silica gel or alumina) using a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool fractions containing Sporidesmolide I.
-
For final purification, employ High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water.
-
-
Crystallization: Recrystallize the purified Sporidesmolide I from a suitable solvent system (e.g., 70% aqueous acetic acid) to obtain a pure, crystalline product.
-
| Parameter | Recommended Choice | Rationale & Citation |
| Extraction Solvents | Chloroform, Methanol, Ethyl Acetate | Effective for extracting cyclic depsipeptides from fungal biomass. |
| Purification Technique | Reversed-Phase HPLC | Provides high-resolution separation of sporidesmolide congeners. |
| Critical Condition | Avoid strong acids/bases and high temperatures | The ester bond in the depsipeptide is susceptible to hydrolysis, which would degrade the molecule. |
Structural Characterization
-
Rationale: Confirmation of the identity and purity of the isolated compound is achieved through a combination of spectroscopic and spectrometric techniques.
-
Protocol:
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons in the molecule.
-
Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the precise bonding arrangement and confirm the sequence of amino and hydroxy acids in the ring.
-
-
Comparison: Compare the obtained spectroscopic data with published literature values for Sporidesmolide I to confirm its identity.
-
Conclusion and Future Perspectives
Sporidesmolide I represents a key component of the secondary metabolism of Pithomyces chartarum. Its biosynthesis via a complex NRPS pathway highlights the sophisticated chemical capabilities of fungi. While its ecological role is not fully understood, its association with sporulation suggests a function distinct from the overt toxicity of its co-metabolite, sporidesmin.
For researchers in drug discovery, Sporidesmolide I and its congeners remain a relatively untapped resource. The cytotoxic and antimicrobial potential suggested by its chemical class warrants a more thorough and systematic investigation. Future research should prioritize:
-
Genome Mining: Identifying and characterizing the complete biosynthetic gene cluster for sporidesmolides in P. chartarum to enable biosynthetic engineering and the production of novel analogues.[14][15]
-
Comprehensive Bioactivity Screening: Systematically evaluating the pharmacological profile of pure Sporidesmolide I against diverse panels of cancer cell lines, pathogenic microbes, and viral targets.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities.
By bridging the gap between mycology, natural products chemistry, and pharmacology, a deeper understanding of Sporidesmolide I can unlock new insights into fungal ecology and provide novel lead compounds for therapeutic development.
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- Brook, P. J., & Matthews, R. E. F. (1962). The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture. Journal of General Microbiology, 29(1), 127-135. [URL not available]
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- Collin, R. G., & Towers, N. R. (1995). Biological control of sporidesmin-producing strains of Pithomyces chartarum by biocompetitive exclusion. New Zealand Journal of Agricultural Research, 38(3), 309-315. [URL not available]
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- Liu, J., et al. (2022). The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade. Journal of Fungi, 8(10), 1083. [URL not available]
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- O'Toole, E., & Kavanagh, K. (2022). Editorial: Fungal Bioactive Metabolites of Pharmacological Relevance. Frontiers in Pharmacology, 13, 918987. [URL not available]
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- Parente, J., et al. (2023). Assessing the Presence of Pithomyces chartarum in Pastureland Using IoT Sensors and Remote Sensing: The Case Study of Terceira Island (Azores, Portugal). Sensors, 23(17), 7545. [URL not available]
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An In-Depth Technical Guide to the Toxicology Profile and Safety Assessment of Sporidesmolide I
Foreword: Charting the Unexplored Territory of Sporidesmolide I Toxicology
Sporidesmolide I, a cyclic depsipeptide originating from the fungus Pithomyces chartarum, represents a class of natural products with recognized therapeutic potential, particularly in oncology due to its cytotoxic properties.[1] However, the advancement of Sporidesmolide I from a promising chemical entity to a viable clinical candidate is critically hampered by a significant knowledge gap: the absence of a comprehensive toxicological and safety profile in publicly available literature.[1] This guide, therefore, is not a retrospective summary of existing data, but a forward-looking strategic roadmap. It is designed for researchers, scientists, and drug development professionals, providing a structured, in-depth framework for the systematic evaluation of Sporidesmolide I's safety. By synthesizing established toxicological principles with actionable, field-proven methodologies, this document aims to be the definitive guide for navigating the preclinical safety assessment of this compound, ensuring both scientific rigor and regulatory alignment.
Part 1: Foundational Characterization - The Nexus of Physicochemistry and Biological Fate
A thorough understanding of a compound's physicochemical properties is the bedrock of any meaningful toxicological assessment. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), which in turn dictate its interaction with biological systems and potential for toxicity.
Physicochemical Properties Analysis
The initial step is to characterize the fundamental properties of Sporidesmolide I. This data is crucial for formulation development and for interpreting subsequent biological and toxicological findings.
| Parameter | Experimental Method | Rationale |
| Solubility | Thermodynamic or Kinetic Solubility Assays in aqueous buffers (pH 5.0, 7.4, 9.0) and biorelevant media (SGF, SIF) | Determines the dissolution potential in the gastrointestinal tract and physiological fluids, impacting oral bioavailability. |
| Lipophilicity (LogD) | Shake-flask method (octanol/water partition) at various pH values | Predicts membrane permeability, plasma protein binding, and potential for CNS penetration.[2] |
| Chemical Stability | Stability testing in buffers at different pH and temperatures, and in plasma and microsomal preparations | Identifies potential degradation pathways and ensures the integrity of the test article during in vitro and in vivo studies. |
| pKa Determination | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at physiological pH, which influences solubility, permeability, and binding interactions. |
In Vitro ADME Profiling
Early in vitro ADME assays are essential for predicting the pharmacokinetic behavior of Sporidesmolide I in vivo, allowing for the early identification of potential liabilities.
Experimental Workflow for In Vitro ADME Screening
Caption: A streamlined workflow for the initial in vitro ADME assessment of Sporidesmolide I.
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Add Sporidesmolide I (typically at a concentration of 1-10 µM in transport buffer) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Reverse Permeability: In a separate set of wells, add Sporidesmolide I to the basolateral side and sample from the apical side to determine the efflux ratio (Papp B-A / Papp A-B).
-
Quantification: Analyze the concentration of Sporidesmolide I in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio (>2) may indicate active transport by efflux pumps like P-glycoprotein.
Part 2: In Vitro Toxicology - Gauging a Spectrum of Cellular Insults
In vitro toxicology studies are pivotal for early hazard identification, mechanism elucidation, and dose selection for subsequent in vivo experiments. These assays offer a high-throughput, cost-effective, and ethically considerate approach to safety assessment.
Cytotoxicity Assessment
The primary toxicological concern for a compound with anticancer potential is its effect on cell viability. A panel of both cancerous and non-cancerous cell lines should be utilized to assess both efficacy and off-target cytotoxicity.[1][3]
Hypothetical Cytotoxicity Data for Sporidesmolide I
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 0.5 |
| A549 | Human Lung Carcinoma | 1.2 |
| HepG2 | Human Hepatocellular Carcinoma | 2.5 |
| HEK293 | Human Embryonic Kidney (non-cancerous) | > 50 |
| MRC-5 | Human Lung Fibroblast (non-cancerous) | > 50 |
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Sporidesmolide I for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
Genotoxicity assays are a critical component of safety assessment, as they evaluate the potential of a compound to damage genetic material, which can lead to mutations and carcinogenesis. A standard battery of tests is typically required.[4]
Proposed Genotoxicity Testing Strategy for Sporidesmolide I
Caption: A tiered approach for the comprehensive genotoxicity assessment of Sporidesmolide I.
Step-by-Step Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to various concentrations of Sporidesmolide I using either the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Part 3: In Vivo Toxicology - From Acute Effects to Chronic Risks
In vivo studies are indispensable for understanding the systemic effects of Sporidesmolide I in a whole organism, providing crucial data on target organ toxicity, dose-response relationships, and the establishment of safe exposure levels.[5]
Acute Toxicity Study
An acute toxicity study provides an initial assessment of the substance's toxicity, helps in identifying the target organs of toxicity, and is used to determine the maximum tolerated dose (MTD) and an approximate LD50.
Step-by-Step Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).
-
Dosing: Dose one animal at a time with a starting dose selected based on in vitro cytotoxicity data.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Estimation: The LD50 is estimated using maximum likelihood methods after several animals have been dosed.
Repeated-Dose Toxicity Studies
These studies are designed to characterize the toxicological profile of Sporidesmolide I following repeated administration over a defined period (e.g., 28 or 90 days). The primary objective is to identify target organs and to determine the No-Observed-Adverse-Effect-Level (NOAEL).[6][7]
Hypothetical 28-Day Repeated-Dose Study Design
| Group | Treatment | Dose Level (mg/kg/day) | Number of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | 10/10 |
| 2 | Sporidesmolide I | Low Dose | 10/10 |
| 3 | Sporidesmolide I | Mid Dose | 10/10 |
| 4 | Sporidesmolide I | High Dose | 10/10 |
| 5 | Vehicle Control (Recovery) | 0 | 5/5 |
| 6 | Sporidesmolide I (Recovery) | High Dose | 5/5 |
Key Endpoints to Evaluate:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Urinalysis: Conducted prior to termination.
-
Organ Weights: Major organs weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
The NOAEL is the highest dose at which there are no biologically or statistically significant increases in the frequency or severity of any adverse effects.[7]
Advanced Safety Assessments
Should Sporidesmolide I advance in development, further specialized toxicology studies will be required.
-
Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) to assess the tumorigenic potential of the compound.[8] These are usually initiated if the intended clinical use is for chronic conditions or if there are concerns from genotoxicity data or the chemical structure.
-
Reproductive and Developmental Toxicity (DART) Studies: A series of studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[9][10][11][12]
Part 4: Data Synthesis and Risk Characterization
The culmination of this comprehensive toxicological evaluation is the integration of all data to form a cohesive safety profile for Sporidesmolide I. This involves a weight-of-evidence approach to characterize potential hazards, define dose-response relationships, and establish a safe starting dose for first-in-human clinical trials. The relationship between the NOAEL in the most sensitive animal species and the anticipated therapeutic exposure in humans is a critical factor in this risk assessment.
By following the structured approach outlined in this guide, researchers and drug developers can systematically and rigorously evaluate the safety of Sporidesmolide I, paving the way for its potential translation into a novel therapeutic agent.
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- 12. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Distinctions of Sporidesmolide Analogs I, II, and III
Abstract: Sporidesmolides are a family of cyclic hexadepsipeptides produced by the saprophytic fungus Pseudopithomyces chartarum (formerly Pithomyces chartarum), an organism notorious for producing the mycotoxin sporidesmin, which causes facial eczema in ruminants.[1][2] While often found in complex mixtures, Sporidesmolides I, II, and III represent key analogs with subtle but significant structural variations.[3] These differences, arising from the promiscuity of the biosynthetic machinery, are critical for their definitive analytical identification. This guide provides a detailed comparative analysis of the chemical structures of Sporidesmolide I and its homologs, discusses the biosynthetic origins of this diversity, outlines robust analytical methodologies for their differentiation, and proposes a framework for investigating their comparative biological activities, an area with a significant knowledge gap.[4]
Introduction to Sporidesmolides
Sporidesmolides belong to the cyclodepsipeptide class of natural products, which are cyclic molecules containing both amide and ester bonds in their core ring structure.[3] First isolated in the early 1960s, these compounds are co-metabolites of the toxigenic fungus P. chartarum.[3][5] The sporidesmolide complex produced by the fungus is dominated by analogs I, II, and V, with Sporidesmolide III being a lesser, more polar component.[3] Structurally, they are cyclohexadepsipeptides, meaning they are composed of a six-residue ring. Understanding the precise structural differences between these analogs is paramount for researchers in natural product chemistry, mycotoxicology, and drug discovery for accurate characterization and potential bioactivity assessment.
The Sporidesmolide Core Scaffold: A Comparative Structural Analysis
The foundational structure of the sporidesmolides is a repeating sequence of three α-hydroxy acids and three α-amino acids. The variation among analogs primarily stems from differences in the alkyl side chains of these constituent residues, leading to changes in molecular weight and polarity.
// Nodes for the core structure N_Val [label="L-Val", fillcolor="#F1F3F4", fontcolor="#202124"]; N_MeLeu [label="L-N-Me-Leu", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Hiv [label="D-Hiv", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="D-α-Hydroxyisovaleric acid"]; N_Ile [label="D-allo-Ile\n/ D-Val", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Variable Position 1"]; N_Leu [label="D-Leu", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Hmpv [label="L-Hmpv\n/ L-Hiv", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Variable Position 2: L-α-Hydroxy-4-methylvaleric acid or L-α-Hydroxyisovaleric acid"];
// Edges representing the peptide and ester bonds N_Val -> N_MeLeu [label="amide"]; N_MeLeu -> O_Hmpv [label="ester"]; O_Hmpv -> N_Leu [label="amide"]; N_Leu -> N_Ile [label="amide"]; N_Ile -> O_Hiv [label="ester"]; O_Hiv -> N_Val [label="amide"];
// Positioning nodes in a circle N_Val [pos="0,2.5!"]; N_MeLeu [pos="-2.16,1.25!"]; O_Hmpv [pos="-2.16,-1.25!"]; N_Leu [pos="0,-2.5!"]; N_Ile [pos="2.16,-1.25!"]; O_Hiv [pos="2.16,1.25!"];
labelloc="t"; label="Core Hexadepsipeptide Scaffold of Sporidesmolides"; } END_DOT Caption: Generalized structure of the Sporidesmolide ring, highlighting variable positions.
Sporidesmolide I: The Archetype
The structure of Sporidesmolide I was the first to be fully elucidated.[6] It is composed of alternating amino and hydroxy acids in the following sequence: cyclo-(L-Valyl-L-N-methylleucyl-L-α-hydroxyisovaleryl-D-leucyl-D-valyl-D-α-hydroxyisovaleryl).
Sporidesmolide II: A Homologous Analog
Sporidesmolide II is a higher homolog of Sporidesmolide I.[7] The structural difference is subtle: one of the D-α-hydroxyisovaleric acid (Hiv) residues in Sporidesmolide I is replaced by a D-α-hydroxy-3-methylvaleric acid (Hmv) residue in Sporidesmolide II. This single methylene (-CH2-) group addition accounts for the mass difference between the two compounds.
Sporidesmolide III: The Polar Variant
Sporidesmolide III is consistently reported as being more polar than Sporidesmolide I and II.[3] While its presence is confirmed in fungal extracts, detailed structural elucidation is not as readily available in the literature as for other analogs. This increased polarity suggests the incorporation of a more polar amino or hydroxy acid, or a modification such as hydroxylation on one of the existing side chains. Definitive structural assignment awaits further detailed spectroscopic analysis.
Summary of Structural Differences
The key distinctions between the well-characterized sporidesmolide analogs are summarized below. These variations are critical for correct identification via mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference from Sporidesmolide I |
| Sporidesmolide I | C33H58N4O8 | 638.8 | Reference Structure |
| Sporidesmolide II | C34H60N4O8 | 652.9[3] | One D-Hiv residue is replaced by a D-Hmv residue. |
| Sporidesmolide III | Not definitively reported | Higher polarity | Believed to contain a more polar residue or modification. |
| Sporidesmolide V | C35H62N4O8 | 666.9[7] | Higher homolog of Sporidesmolide II.[7] |
Biosynthetic Origins of Analog Diversity
The structural diversity within the sporidesmolide family is a direct result of the biosynthetic machinery, specifically the Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex.
The NRPS Machinery
Cyclodepsipeptides are assembled by large, modular NRPS enzymes. Each module is responsible for the recognition, activation, and incorporation of a single amino acid or hydroxy acid precursor. The modules are organized in a co-linear fashion that dictates the final sequence of the peptide.
Substrate Promiscuity: The Source of Variation
The Adenylation (A) domain within each NRPS module is the gatekeeper, responsible for selecting the correct precursor (e.g., L-Valine or L-Leucine) from the cellular pool. The generation of sporidesmolide analogs is attributed to the "relaxed" or "promiscuous" substrate specificity of certain A-domains.
-
Causality: If the A-domain responsible for incorporating the final hydroxy acid has an active site that can accept both α-ketoisovalerate (precursor to Hiv) and α-keto-β-methylvalerate (precursor to Hmv), then both Sporidesmolide I and Sporidesmolide II can be produced. The relative abundance of these precursors in the fungal cell can influence the ratio of the final products. Early research demonstrated that the biosynthesis is sensitive to the availability of stereoisomers of precursor amino acids like isoleucine, further supporting this model of substrate-driven diversity.[3]
Comparative Biological Activity: A Proposed Investigation
A significant knowledge gap exists in the scientific literature regarding the comparative biological activities of Sporidesmolide I, II, and III.[3][4] While many cyclodepsipeptides exhibit potent cytotoxic or antimicrobial effects, this has not been extensively documented for sporidesmolides.[4] As a Senior Application Scientist, the logical next step is to design a robust, self-validating experimental workflow to address this deficit.
Proposed Study: Cytotoxicity Profiling
The potential of novel cyclodepsipeptides as anticancer agents is a primary area of investigation.[4]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sporidesmolide I, II, and III against a panel of human cancer cell lines.
-
Protocol: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at 5 x 10³ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare stock solutions of purified Sporidesmolide I, II, and III in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat cells and incubate for 48 hours. Include Doxorubicin as a positive control and a DMSO-only vehicle control.
-
MTT Incubation: Replace media with fresh media containing MTT solution (0.5 mg/mL) and incubate for 4 hours.
-
Formazan Solubilization: Remove MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure absorbance at 570 nm using a plate reader. Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression.
-
Proposed Study: Antimicrobial Efficacy
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each analog against pathogenic bacteria and fungi.
-
Protocol: A broth microdilution method would be utilized.
-
Inoculum Preparation: Culture bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) to a standardized density of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each sporidesmolide analog in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (no drug) control.
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
| Compound | Hypothetical IC50 (µM) vs. HeLa Cells | Hypothetical MIC (µg/mL) vs. S. aureus |
| Sporidesmolide I | >100 | 64 |
| Sporidesmolide II | 85 | 32 |
| Sporidesmolide III | 50 | 16 |
| Doxorubicin / Ciprofloxacin | 0.8 | 1 |
Methodologies for Analog Differentiation and Analysis
Differentiating between structurally similar sporidesmolides requires a combination of high-resolution separation and spectroscopic techniques. The workflow must be robust and self-validating.
Protocol: Fungal Culture and Extraction
-
Inoculation: Inoculate Potato Dextrose Broth (PDB) with a high-sporing culture of P. chartarum.
-
Incubation: Grow in submerged culture at 25°C with shaking for 14-21 days.
-
Harvesting: Separate the mycelial mat from the broth by filtration.
-
Extraction: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.
-
Rationale: This standard protocol maximizes the yield of secondary metabolites. Ethyl acetate is chosen for its efficiency in extracting moderately polar compounds like cyclodepsipeptides while minimizing the co-extraction of highly polar medium components.
Protocol: HPLC Purification
-
Column: Use a reversed-phase C18 preparative HPLC column.
-
Mobile Phase: Employ a gradient elution system of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient would be from 60% B to 100% B over 40 minutes.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. Sporidesmolide II, being slightly more hydrophobic than Sporidesmolide I due to the extra methylene group, will have a slightly longer retention time, allowing for their separation.
Protocol: High-Resolution Mass Spectrometry (HR-MS)
-
Instrumentation: Analyze purified fractions using an ESI-Q-TOF or Orbitrap mass spectrometer in positive ion mode.[8]
-
Data Acquisition: Acquire full scan data over an m/z range of 100-1000.
-
Analysis:
-
Identify the protonated molecules [M+H]⁺.
-
For Sporidesmolide I, expect an m/z of ~639.43.
-
For Sporidesmolide II, expect an m/z of ~653.45.
-
The 14.02 Da mass difference is the key diagnostic feature of a homologous series.
-
-
Rationale: HR-MS provides exact mass measurements with sub-ppm accuracy, allowing for the unambiguous determination of elemental composition (e.g., C33H58N4O8 vs. C34H60N4O8) and confident differentiation of the analogs.[7][9]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of each purified analog in 0.6 mL of deuterated chloroform (CDCl₃) or methanol (CD₃OD).
-
Experiments: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a 500 MHz or higher spectrometer.[10][11]
-
Analysis:
-
¹H NMR: The additional methyl and methylene protons in Sporidesmolide II will give rise to distinct signals compared to the spectrum of Sporidesmolide I.
-
¹³C NMR: The carbon signals for the Hmv residue in Sporidesmolide II will differ from the Hiv residue signals in Sporidesmolide I.
-
2D NMR: Use COSY and HMBC to confirm the connectivity and definitively place the Hmv residue within the cyclic structure.
-
-
Rationale: While MS is excellent for identifying mass differences, NMR is the gold standard for unequivocally determining the precise molecular structure, including the location of the structural modification and the stereochemistry of the constituent residues.[7][12]
Conclusion and Future Directions
The primary differences between Sporidesmolide I, II, and III are rooted in subtle substitutions of their constituent hydroxy acid residues, a direct consequence of the substrate flexibility of the NRPS biosynthetic pathway. Sporidesmolide I and its homolog Sporidesmolide II are well-characterized, differing by a single methylene group. The structure of the more polar Sporidesmolide III remains to be definitively elucidated. Differentiation of these analogs relies on a combined analytical approach using high-resolution chromatography and spectroscopy.
A critical area for future research is the comprehensive evaluation of the biological activities of these compounds. The proposed framework for cytotoxicity and antimicrobial screening provides a clear path to understanding their therapeutic potential and establishing structure-activity relationships. Such studies could reveal whether the minor structural modifications significantly impact biological function, potentially uncovering new leads for drug development from this fungal source.
References
- Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21.
- BioAustralis. (2014). Sporidesmolide complex Product Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99596, Sporidesmin.
- BenchChem. (2025). A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V.
- Rainey, P. B. (1993). Interaction of sporidesmin, a mycotoxin from Pithomyces chartarum, with lipid bilayers. Journal of applied bacteriology, 74(4), 397-402.
- BenchChem. (2025). A Comparative Analysis of Sporidesmolide Production in Toxin-Producing Fungi.
- Zhang, Z. X., & Zeng, Y. (2001). Structure-activity relationship of tubeimosides in anti-inflammatory, antitumor, and antitumor-promoting effects. Yao xue xue bao = Acta pharmaceutica Sinica, 36(8), 570–573.
- Pearce, A. N., et al. (2017). An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. Marine Drugs, 15(11), 337.
- Kretz, J., et al. (2022). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Metabolites, 12(7), 633.
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Canadian Science Publishing. (n.d.). Isolation and structure of sporidesmolide V from cultures of Pithomyceschartarum. Retrieved from [Link]
- Yousf, S., & Chugh, J. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Biosciences, 45(1), 1-13.
- ResearchGate. (n.d.). LC-MS- and (1)H NMR Spectroscopy-Guided Identification of Antifungal Diterpenoids from Sagittaria latifolia.
- Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society (Resumed), 753-761.
- Ghafoor, A., et al. (2020). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. Scientific Reports, 10(1), 1-11.
- National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section.
- Done, J., Taylor, A., & Russell, D. W. (1961). The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture. Journal of General Microbiology, 26(2), 207-215.
- Markley, J. L., et al. (2017). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. Current Metabolomics, 5(1), 3–22.
- National Center for Biotechnology Information. (n.d.). Data from mass spectrometry, NMR spectra, GC–MS of fatty acid esters produced by Lasiodiplodia theobromae.
- National Center for Biotechnology Information. (n.d.). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years.
- ResearchGate. (n.d.). Cytospyrone and Cytospomarin: Two New Polyketides Isolated from Mangrove Endophytic Fungus, Cytospora sp..
- Sidhu, Y. S., et al. (2023). Global diversity analysis of plant-associated Pseudopithomyces fungi reveals a new species producing the toxin associated with facial eczema in livestock. Studies in Mycology, 106, 1-32.
- MDPI. (n.d.). Chemistry and Bioactivity of Microsorum scolopendria (Polypodiaceae): Antioxidant Effects on an Epithelial Damage Model.
- National Center for Biotechnology Information. (n.d.). Mass Spectrometry Imaging Disclosed Spatial Distribution of Defense-Related Metabolites in Triticum spp.
- Küpeli Akkol, E., et al. (2012). In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species. Phytotherapy Research, 26(3), 390-395.
- National Center for Biotechnology Information. (n.d.). The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024).
- ResearchGate. (n.d.). Ecotoxinogenesis of Pithomyces chartarum.
- Sidhu, Y. S., et al. (2021). Genome sequence of Pseudopithomyces chartarum, causal agent of facial eczema (pithomycotoxicosis) in ruminants, and identification of the putative sporidesmin biosynthetic gene cluster. bioRxiv.
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Methodological & Application
Application Notes and Protocols: Isolation of Sporidesmolide I from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the isolation and purification of Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum (also referred to as Pseudopithomyces chartarum). As a member of a class of compounds with diverse biological activities, the efficient isolation of Sporidesmolide I is crucial for further pharmacological evaluation and drug development endeavors.[1] This document provides an in-depth methodology, from fungal culture and extraction to chromatographic purification and characterization, grounded in established scientific principles and practical laboratory experience.
Introduction to Sporidesmolide I
Sporidesmolide I is a cyclodepsipeptide, a class of secondary metabolites produced by various fungal species, including Pithomyces chartarum.[1] These compounds are of significant interest to the scientific community due to their wide range of biological activities, which can include antimicrobial, antifungal, and cytotoxic properties. The unique cyclic structure of depsipeptides, containing both amino and hydroxy acid residues linked by amide and ester bonds, contributes to their diverse functionalities.
The producing organism, Pithomyces chartarum, is a saprophytic fungus commonly found on dead plant material. While some strains are known to produce mycotoxins like sporidesmin, which can cause facial eczema in ruminants, they also produce a variety of other secondary metabolites, including the sporidesmolides.[2][3] The isolation of pure Sporidesmolide I is a critical first step in exploring its therapeutic potential. This protocol outlines a systematic approach to achieve this, emphasizing not just the procedural steps but also the underlying scientific rationale.
Workflow Overview: From Fungal Culture to Pure Compound
The isolation of Sporidesmolide I is a multi-step process that begins with the cultivation of a pure fungal culture and culminates in the characterization of the purified compound. The overall workflow is depicted in the diagram below.
Figure 1: Overall workflow for the isolation of Sporidesmolide I.
Materials and Reagents
| Item | Specification |
| Fungal Strain | Pithomyces chartarum (toxigenic strain) |
| Culture Media | |
| Potato Dextrose Agar (PDA) | For solid culture |
| Potato Dextrose Broth (PDB) | For liquid culture |
| Malt Extract, Yeast Extract | Media components |
| Glucose, Sucrose | Carbon sources |
| Peptone, Ammonium Salts | Nitrogen sources |
| Solvents | |
| Methanol, Ethyl Acetate | HPLC Grade |
| Acetonitrile, Water | HPLC Grade |
| Chloroform, Hexane | ACS Grade |
| Chromatography | |
| Silica Gel | For column chromatography (60-120 mesh) |
| C18 Reverse-Phase Silica | For Preparative HPLC column |
| Acids | |
| Formic Acid or Acetic Acid | HPLC mobile phase modifier |
Detailed Protocols
Fungal Culture and Fermentation
Rationale: The production of secondary metabolites like Sporidesmolide I is highly dependent on the fungal strain, culture medium composition, and environmental conditions. The goal is to first establish a pure, actively growing culture and then scale it up for sufficient biomass and metabolite production. While various media can support the growth of P. chartarum, optimizing the carbon and nitrogen sources can significantly enhance the yield of target secondary metabolites.[4]
Protocol 4.1.1: Strain Activation and Starter Culture
-
Strain Activation: From a stock culture of Pithomyces chartarum, inoculate a Potato Dextrose Agar (PDA) plate. Incubate at 20-25°C for 7-10 days, or until significant mycelial growth and sporulation are observed. The optimal temperature for sporidesmin production, a related metabolite, is between 20 to 25°C, which serves as a good starting point for Sporidesmolide I.[5]
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water to the mature PDA plate and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.[6]
-
Starter Culture: In a sterile 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB), inoculate with 1 mL of the spore suspension.
-
Incubation: Incubate the starter culture at 20-25°C on a rotary shaker at 150-180 rpm for 3-4 days to obtain a vegetative mycelial culture.
Protocol 4.1.2: Large-Scale Liquid Fermentation
-
Medium Preparation: Prepare the production medium. A modified PDB or a custom medium can be used. Based on general principles of fungal secondary metabolite production, a medium with a balanced carbon-to-nitrogen ratio is recommended.[4] A suggested starting formulation is provided in the table below. Sterilize the medium by autoclaving.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
-
Inoculation: Inoculate the sterile production medium with the starter culture at a 5-10% (v/v) ratio.
-
Fermentation: Incubate the culture in a suitable fermenter or in multiple large Erlenmeyer flasks at 20-25°C with continuous agitation (150-180 rpm) for 10-14 days.
Extraction of Sporidesmolide I
Rationale: Sporidesmolide I, as a cyclodepsipeptide, is an intracellular and extracellular metabolite. Therefore, both the mycelium and the culture broth must be extracted. A sequential extraction with solvents of increasing polarity is a common strategy. Ethyl acetate is a good solvent for moderately polar compounds like cyclodepsipeptides.
Figure 2: Extraction workflow for Sporidesmolide I.
Protocol 4.2.1: Mycelium and Broth Separation
-
Harvesting: After the fermentation period, harvest the culture by filtration through cheesecloth or by centrifugation (4000 x g for 20 minutes) to separate the mycelial biomass from the culture broth.
Protocol 4.2.2: Extraction
-
Mycelium Extraction:
-
Homogenize the collected mycelium in ethyl acetate (approximately 3 volumes of solvent to 1 volume of wet biomass).
-
Stir or sonicate the mixture for 1-2 hours at room temperature.
-
Filter the mixture to separate the solvent from the mycelial debris.
-
Repeat the extraction process two more times to ensure complete recovery of the metabolites.
-
-
Broth Extraction:
-
Transfer the culture broth to a large separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Combine and Concentrate:
-
Combine all the ethyl acetate extracts (from both mycelium and broth).
-
Dry the combined extract over anhydrous sodium sulfate and then filter.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Purification of Sporidesmolide I
Rationale: The crude extract contains a complex mixture of metabolites. A multi-step purification strategy is necessary to isolate Sporidesmolide I. This typically involves an initial fractionation by column chromatography followed by a high-resolution separation using preparative High-Performance Liquid Chromatography (HPLC).
Protocol 4.3.1: Preliminary Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC). Combine fractions that show a similar profile and contain the compound of interest.
Protocol 4.3.2: Preparative HPLC
-
Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient conditions before scaling up to preparative HPLC.
-
Preparative Separation:
-
Dissolve the partially purified fraction containing Sporidesmolide I in the initial mobile phase.
-
Inject the sample onto a preparative C18 reverse-phase column.
-
Elute with a linear gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic or acetic acid. A suggested gradient is to start at 50% B and increase to 100% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm for peptide bonds.
-
Collect the peak corresponding to Sporidesmolide I.
-
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the pure Sporidesmolide I.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5-10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Linear, e.g., 50-100% B over 30-40 min |
| Flow Rate | 10-20 mL/min (depending on column dimensions) |
| Detection | UV at 210-220 nm |
Characterization and Purity Assessment
Rationale: The identity and purity of the isolated compound must be confirmed using spectroscopic techniques. High-resolution mass spectrometry provides an accurate molecular weight and elemental composition, while NMR spectroscopy elucidates the chemical structure.
Protocol 4.4.1: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the purified Sporidesmolide I in a suitable solvent (e.g., methanol).
-
Analyze the sample by electrospray ionization (ESI) HRMS to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental formula.
Protocol 4.4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.
-
Compare the obtained spectral data with published values for Sporidesmolide I to confirm its identity.
Expected Results and Troubleshooting
-
Yield: The yield of Sporidesmolide I can vary significantly depending on the fungal strain and culture conditions. A successful fermentation and purification can be expected to yield several milligrams of the pure compound per liter of culture.
-
Purity: The purity of the final product should be assessed by analytical HPLC. A pure compound should exhibit a single, sharp peak.
-
Troubleshooting:
-
Low Yield: Optimize culture medium components (carbon and nitrogen sources), pH, temperature, and incubation time.[4]
-
Poor Separation in HPLC: Adjust the gradient slope, flow rate, or try a different mobile phase or column.
-
Contamination: Ensure strict aseptic techniques during all stages of fungal culture.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation of Sporidesmolide I from Pithomyces chartarum. By following these detailed steps, from culture optimization to final purification and characterization, researchers can obtain a pure sample of this biologically active cyclodepsipeptide, enabling further investigation into its pharmacological properties and potential as a lead compound in drug discovery.
References
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VanderMolen, K. M., Raja, H. A., El-Elimat, T., & Oberlies, N. H. (2013). Evaluation of culture media for the production of secondary metabolites in a natural products screening program. AMB Express, 3(71). Available from: [Link]
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Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-22. Available from: [Link]
-
Niculau, E. S., Neri-Numa, I. A., & Pastore, G. M. (2022). Preparative High-Performance Liquid Chromatography (Prep-HPLC) for the Isolation and Purification of Bioactive Compounds from Natural Sources. In Chromatography. IntechOpen. Available from: [Link]
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Sharma, P., & Sharma, M. (2021). Optimization of culture conditions for the production, antifungal activity and characterization of secondary metabolites of Trichoderma longibrachiatum. Journal of Applied and Natural Science, 13(3), 1017-1026. Available from: [Link]
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Molecules. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Available from: [Link]
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ResearchGate. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Available from: [Link]
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Research Journal of Pharmacy and Technology. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Available from: [Link]
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PubMed. (1998). Biological control of sporidesmin-producing strains of Pithomyces chartarum by biocompetitive exclusion. Available from: [Link]
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PubMed Central (PMC). (2014). An insight into high-resolution mass-spectrometry data. Available from: [Link]
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MDPI. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Available from: [Link]
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ResearchGate. (2017). Ecotoxinogenesis of Pithomyces chartarum. Available from: [Link]
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AgResearch. (n.d.). Pithomyces chartarum spore. Available from: [Link]
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Mold Busters. (n.d.). Pithomyces - Mold, Species, Infection and Treatment. Available from: [Link]
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PubMed. (2006). Fermentative production of self-toxic fungal secondary metabolites. Available from: [Link]
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PubMed Central (PMC). (2015). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Available from: [Link]
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MDPI. (2024). Optimization of the Culture Medium of Beauveria bassiana and Spore Yield Using Response Surface Methodology. Available from: [Link]
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PubMed Central (PMC). (2018). Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10. Available from: [Link]
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MDPI. (2021). Optimization of the Nutrient Medium for Flammulina velutipes Submerged Biomass Production and Micromorphology of Its Mycelium. Available from: [Link]
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ResearchGate. (2011). Medium optimization for the production of the secondary metabolite squalestatin S1 by a Phoma sp. combining orthogonal design and response surface methodology. Available from: [Link]
-
PubMed Central (PMC). (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]
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ResearchGate. (2000). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Available from: [Link]
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ResearchGate. (2000). Assignment of peaks from 1H and 13C NMR. Available from: [Link]
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SciSpace. (2006). Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Available from: [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]
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ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?. Available from: [Link]
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MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]
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PubMed Central (PMC). (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Available from: [Link]
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ResearchGate. (2011). Mass Fragmentation Pattern of New Zygophyllosides from Zygophyllum propinquum Decne. Available from: [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
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MDPI. (2022). Effect of Microparticles on Fungal Fermentation for Fermentation-Based Product Productions. Available from: [Link]
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Application Note: A Systematic Approach to HPLC Method Development for the Purification of Sporidesmolide I
Abstract
Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, belongs to a class of natural products with significant interest due to their diverse biological activities.[1][2] Effective purification of Sporidesmolide I from complex fungal extracts is crucial for its characterization and further investigation. This application note presents a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Sporidesmolide I. The methodology emphasizes a logical, step-by-step approach, from initial solvent and column screening to final gradient optimization, ensuring scientific integrity and yielding high-purity Sporidesmolide I.
Introduction: The Rationale for a Tailored HPLC Strategy
Sporidesmolide I is a member of a family of closely related cyclic depsipeptides.[3] These compounds are characterized by their cyclic structure composed of both amino and hydroxy acids linked by amide and ester bonds.[4][5] The inherent hydrophobicity and structural similarity to its congeners (Sporidesmolides II-V) present a significant purification challenge.[3][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such separations due to its high resolution and adaptability.[7][8]
Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most logical starting point for purifying Sporidesmolide I.[9][10][11] The non-polar nature of the stationary phase (typically C18-modified silica) and the use of a polar mobile phase allows for fine-tuning of the separation of hydrophobic molecules like cyclic peptides.[8][12] This document provides a comprehensive guide to developing a purification method, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot the protocol for their specific needs.
Foundational Principles: Understanding the Separation Mechanism
The successful separation of Sporidesmolide I from a complex mixture relies on exploiting subtle differences in the physicochemical properties of the components. In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[9] A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity.[13][14]
For cyclic peptides like Sporidesmolide I, several factors influence their retention behavior:
-
Amino Acid Composition: The presence of hydrophobic amino acid residues will increase retention time.
-
Three-Dimensional Conformation: The cyclic structure can mask or expose hydrophobic regions, affecting interaction with the stationary phase. It's worth noting that some cyclic peptides can exist as multiple conformers in solution, which may lead to peak broadening or even the appearance of multiple peaks for a single compound.[15]
-
Mobile Phase Modifiers: Additives like trifluoroacetic acid (TFA) are often used to improve peak shape by ion-pairing with any charged residues and controlling the pH of the mobile phase.[8]
Experimental Workflow for Method Development
A systematic approach to method development is crucial for achieving a robust and reproducible purification protocol.[16] The following workflow provides a logical progression from initial screening to final optimization.
Caption: HPLC method development workflow for Sporidesmolide I purification.
Detailed Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.
-
Columns:
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical; corresponding larger diameter for preparative).
-
(Optional for screening) C8 and Phenyl-Hexyl columns with similar specifications.
-
-
Sample: Crude extract of Pithomyces chartarum containing Sporidesmolide I, dissolved in a suitable solvent (e.g., Methanol or DMSO).[3]
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance, pH meter, solvent filtration apparatus.
-
Protocol 1: Initial Method Development (Analytical Scale)
This protocol is designed to establish the foundational parameters for the separation.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude extract at approximately 1-5 mg/mL in methanol or a minimal amount of DMSO, then dilute with the initial mobile phase composition (e.g., 95% A: 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Scouting Gradient:
-
Rationale: A broad gradient is used to quickly determine the approximate organic solvent concentration required to elute Sporidesmolide I and other components of the extract.[17]
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
5% to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 9 minutes.
-
-
-
Analysis of Scouting Run:
-
Identify the peak corresponding to Sporidesmolide I (if a standard is available) or the target peak for collection based on retention time.
-
Note the %B at which the peak of interest elutes. This will be the focal point for the optimization step.
-
Protocol 2: Gradient Optimization
This protocol aims to improve the resolution around the Sporidesmolide I peak.
-
Rationale: A shallower gradient around the elution point of the target compound increases the separation between closely eluting impurities.[18]
-
Adjusted Gradient Program:
-
Assume Sporidesmolide I eluted at 60% B in the scouting run. The new gradient will focus on the range from 50% to 70% B.
-
Gradient:
-
Start at a %B approximately 10% below the elution point (e.g., 50% B).
-
Run a shallow gradient to 10% above the elution point over a longer period (e.g., 50% to 70% B over 40 minutes).
-
Include a rapid wash step to 95% B to elute any remaining highly hydrophobic compounds.
-
Return to initial conditions and equilibrate.
-
-
-
Further Optimization (Optional):
-
Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape and change selectivity. However, be mindful of potential sample degradation.[19]
-
Flow Rate: Decreasing the flow rate can increase resolution but will also increase the run time.
-
Mobile Phase Organic Solvent: If resolution is still poor with acetonitrile, methanol can be tested as the organic modifier (Mobile Phase B). Methanol has a different solvent strength and can alter the selectivity of the separation.
-
Data Presentation: Summary of Chromatographic Parameters
| Parameter | Scouting Method | Optimized Analytical Method | Preparative Method |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, ≥21.2 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 5-95% B in 30 min | 50-70% B in 40 min | 50-70% B in 40 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Scaled up (e.g., 20 mL/min) |
| Temperature | 30 °C | 40 °C | 40 °C |
| Detection | 214 nm | 214 nm | 214 nm |
| Injection Vol. | 10 µL | 20 µL | Scaled up (mg scale) |
Transition to Preparative Scale
Once a satisfactory analytical method is developed, it can be scaled up for purification. The primary goal is to maintain the resolution achieved at the analytical scale while increasing the sample load.
-
Column Selection: A preparative column with the same stationary phase chemistry but a larger internal diameter is required.
-
Flow Rate and Injection Volume Scaling: The flow rate and injection volume should be scaled proportionally to the cross-sectional area of the preparative column.
-
Fraction Collection: Collect fractions across the peak of interest and analyze their purity by the optimized analytical HPLC method. Pool the fractions that meet the desired purity level.
Conclusion and Self-Validation
The protocol described provides a robust and scientifically sound workflow for developing an effective HPLC purification method for Sporidesmolide I. The self-validating nature of this process lies in the systematic progression from a broad scouting gradient to a fine-tuned, optimized separation. Each step builds upon the data from the previous one, ensuring that the final method is tailored to the specific separation challenge. The purity of the final collected fractions, as assessed by the developed analytical method and ideally confirmed by mass spectrometry, serves as the ultimate validation of the protocol's success.
References
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Bioaustralis. (2014). Sporidesmolide complex. Product Data Sheet. [Link]
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Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21. [Link]
-
National Center for Biotechnology Information. (n.d.). Sporidesmin. PubChem Compound Summary for CID 99596. [Link]
-
Taylor, A. (1967). Sporidesmins. Part IX. Isolation and structure of sporidesmin E. Journal of the Chemical Society C: Organic. [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub. [Link]
-
Li, Y., et al. (2022). Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores. Journal of Industrial Microbiology & Biotechnology, 49(3). [Link]
-
Vior, N. M., et al. (2018). Accurate quantification of modified cyclic peptides without the need for authentic standards. Analytical and Bioanalytical Chemistry, 410(15), 3551-3560. [Link]
-
YMC Europe GmbH. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]
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Nicolas, C., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society (Resumed), 753-761. [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. [Link]
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Nawrocki, J., et al. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]
-
Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?. [Link]
-
Perez, C., Rani, M., & Phan, T. (2022). Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. American Journal of Analytical Chemistry, 13, 39-50. [Link]
-
Russell, D. W., & Thomas, R. G. (1962). Phytotoxic properties of some hydrolytic products of sporidesmolide I: (A note). New Zealand Journal of Agricultural Research, 5(3-4), 312-314. [Link]
-
Welch Materials. (2024). Gradient Optimization in HPLC. [Link]
-
Agrahari, V., & Singh, M. (2018). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 11(8), 3644-3650. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Dong, M. W. (2006). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. LCGC North America, 24(7), 656-667. [Link]
-
Tale, S., & Jadhav, M. (2017). A general solid phase method for the synthesis of depsipeptides. Journal of Peptide Science, 23(7-8), 537-544. [Link]
-
Neue, U. D. (2005). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]
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Perez, C., Rani, M., & Phan, T. (2022). Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. Scientific Research Publishing. [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
-
ResearchGate. (2019). Can a single cyclic peptide shows two peaks in HPLC?. [Link]
-
Pesek, J. J., Matyska, M. T., & Larrabee, S. (2014). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Dolan, J. W. (2017). The Secrets of Successful Gradient Elution. LCGC International. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Welch Materials. (2024). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
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Element Lab Solutions. (n.d.). HPLC Method Optimisation. [Link]
-
Bitesize Bio. (2024). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
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Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Li, Y., et al. (2022). Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores. Journal of Industrial Microbiology & Biotechnology, 49(3). [Link]
-
Neue, U. D. (2008). Chapter 1 Aspects of Gradient Optimization. In HPLC Columns. Wiley-VCH. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. [Link]
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Application Notes & Protocols: A Step-by-Step Guide to the Total Synthesis of Sporidesmolide I
Introduction: The Significance of Sporidesmolide I
Sporidesmolide I is a cyclic hexadepsipeptide, a class of natural products characterized by the presence of both amide and ester bonds in their cyclic structure. First isolated from the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri), this metabolite has garnered significant interest within the scientific community.[1] Depsipeptides, as a group, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive targets for synthetic chemists and drug development professionals. The total synthesis of these complex molecules not only provides a definitive proof of their structure but also opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties.
The structure of Sporidesmolide I was elucidated by Russell and later confirmed by the pioneering total synthesis accomplished by Shemyakin, Ovchinnikov, and their colleagues in 1963. This seminal work laid the foundation for subsequent explorations into the synthesis of cyclic depsipeptides. This application note will provide a detailed, step-by-step guide to a representative solution-phase total synthesis of Sporidesmolide I, drawing upon the principles established in the field. The presented protocol is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and depsipeptides.
Retrosynthetic Analysis: A Strategic Approach
The key to a successful total synthesis lies in a well-devised retrosynthetic strategy. For Sporidesmolide I, a logical disconnection approach involves breaking the cyclic structure at one of the ester or amide linkages to reveal a linear precursor. A common and effective strategy for cyclic depsipeptides is to perform the final cyclization via macrolactonization (formation of an ester bond) or macrolactamization (formation of an amide bond). The choice of the cyclization site is crucial and is often dictated by factors such as steric hindrance and the potential for epimerization at chiral centers.
Our retrosynthetic analysis of Sporidesmolide I identifies a linear hexadepsipeptide precursor as the key intermediate. This linear precursor can be assembled through a convergent or a linear step-by-step approach. For the purpose of this guide, we will focus on a linear synthesis, building the chain one amino acid or hydroxy acid at a time. This method offers a high degree of control and is well-suited for solution-phase synthesis.
Figure 1: Retrosynthetic analysis of Sporidesmolide I, illustrating the disconnection to a linear precursor and constituent amino/hydroxy acid building blocks.
Detailed Step-by-Step Synthesis Protocol
This protocol outlines a solution-phase approach to the total synthesis of Sporidesmolide I. The synthesis involves the sequential coupling of protected amino and hydroxy acids to construct the linear precursor, followed by deprotection and macrocyclization.
Part 1: Synthesis of Protected Didepsipeptide Fragments
The initial phase of the synthesis focuses on the creation of smaller, manageable didepsipeptide units. This strategy simplifies the overall process and allows for the purification of intermediates at each stage, ensuring the high purity of the final linear precursor. A crucial step in this process is the formation of the ester linkage between an amino acid and a hydroxy acid.
Protocol 1.1: Esterification of N-Protected Amino Acid with Hydroxy Acid Ester
This protocol describes a general method for the formation of the ester bond, a key linkage in depsipeptides.
| Parameter | Description |
| Reaction | Ester bond formation between an N-protected amino acid and a hydroxy acid ester. |
| Starting Materials | - N-Benzyloxycarbonyl (Cbz)-protected amino acid (e.g., Cbz-L-Valine) - Hydroxy acid methyl or ethyl ester (e.g., Methyl L-2-hydroxyisovalerate) |
| Reagents | - Dicyclohexylcarbodiimide (DCC) - 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
Dissolve the Cbz-protected amino acid (1.0 eq.) and the hydroxy acid ester (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq.) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected didepsipeptide.
Part 2: Assembly of the Linear Hexadepsipeptide Precursor
With the didepsipeptide fragments in hand, the next stage involves their sequential coupling to build the full-length linear precursor of Sporidesmolide I. This is achieved through standard peptide coupling reactions.
Protocol 2.1: Peptide Bond Formation
This protocol details the formation of an amide bond between two didepsipeptide fragments or a didepsipeptide and an amino acid.
| Parameter | Description |
| Reaction | Amide bond formation. |
| Starting Materials | - N-protected didepsipeptide with a free carboxylic acid - Didepsipeptide or amino acid with a free amine group |
| Reagents | - (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) - N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Procedure:
-
Dissolve the N-protected didepsipeptide with the free carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add the coupling reagent (BOP or HATU, 1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the didepsipeptide or amino acid with the free amine (1.0 eq.) in anhydrous DMF.
-
Add the solution from step 3 to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting linear peptide by column chromatography.
This process of deprotection and coupling is repeated iteratively to assemble the full linear hexadepsipeptide precursor.
Figure 2: Workflow for the assembly of the linear hexadepsipeptide precursor via a convergent fragment coupling strategy.
Part 3: Macrolactonization - The Cyclization Step
The final and most critical step in the total synthesis of Sporidesmolide I is the macrocyclization of the linear precursor. This intramolecular reaction is typically performed under high-dilution conditions to favor the formation of the cyclic monomer over intermolecular polymerization.
Protocol 3.1: Yamaguchi Macrolactonization
The Yamaguchi esterification is a powerful method for the formation of esters, particularly for the synthesis of macrolactones from hydroxy acids.
| Parameter | Description |
| Reaction | Intramolecular esterification (macrolactonization). |
| Starting Material | Fully deprotected linear hexadepsipeptide with a free carboxylic acid and a free hydroxyl group. |
| Reagents | - 2,4,6-Trichlorobenzoyl chloride - Triethylamine (TEA) - 4-Dimethylaminopyridine (DMAP) |
| Solvent | Toluene or a mixture of THF and Toluene |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Prepare a solution of the linear precursor in anhydrous toluene under high-dilution conditions (typically 0.001-0.005 M).
-
To this solution, add triethylamine (2.0-3.0 eq.).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) to the reaction mixture at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
In a separate flask, prepare a solution of DMAP (5.0-10.0 eq.) in a large volume of anhydrous toluene.
-
Using a syringe pump, add the activated ester solution from step 4 to the DMAP solution over a period of 8-12 hours at reflux temperature.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.
-
Monitor the cyclization by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Sporidesmolide I by preparative HPLC to obtain the final product.
Conclusion and Future Perspectives
The total synthesis of Sporidesmolide I, as outlined in this application note, represents a significant undertaking that requires careful planning and execution. The successful completion of this synthesis provides access to this biologically relevant natural product and serves as a platform for the synthesis of novel analogs. The methodologies described herein, from the strategic formation of ester and amide bonds to the critical macrocyclization step, are broadly applicable to the synthesis of a wide array of cyclic depsipeptides.
Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes, including the application of solid-phase peptide synthesis (SPPS) techniques to expedite the assembly of the linear precursor. Furthermore, the availability of synthetic Sporidesmolide I and its analogs will facilitate more in-depth structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new therapeutic agents.
References
- Shemyakin, M. M., Ovchinnikov, Y. A., Antonov, V. K., Kiryushkin, A. A., Ivanov, V. T., Shchelokov, V. I., & Shkrob, A. M. (1963). The structure and total synthesis of sporidesmolide I. Tetrahedron Letters, 4(28), 1927-1932.
- Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society (Resumed), 753-763.
Sources
Application Note: Selective Extraction of Sporidesmolide I Using Ethyl Acetate
This Application Note is designed for researchers and process engineers in natural product chemistry and drug discovery. It details the isolation of Sporidesmolide I , a cyclic depsipeptide, from fungal biomass (specifically Pithomyces chartarum or Epicoccum nigrum) using Ethyl Acetate (EtOAc) as the primary extraction solvent.
This protocol replaces legacy methods utilizing highly toxic solvents (benzene, carbon tetrachloride) with a safer, scalable ethyl acetate-based workflow without compromising yield or purity.
Introduction & Scientific Rationale
Sporidesmolide I is a cyclohexadepsipeptide (cyclic peptide-ester hybrid) with documented cytotoxic and antimicrobial properties. Historically, its isolation from the fungus Pithomyces chartarum relied on benzene or chlorinated solvents due to the molecule's non-polar nature. However, modern "Green Chemistry" mandates in pharmaceutical development prioritize Class 3 solvents like Ethyl Acetate (EtOAc).
Why Ethyl Acetate?
-
Selectivity: EtOAc possesses moderate polarity (Polarity Index: 4.4), allowing it to solubilize Sporidesmolide I (logP ~3-4) while rejecting highly polar media components (sugars, salts) and extremely lipophilic waxes often co-extracted by hexanes.
-
Safety profile: Unlike benzene (Class 1 carcinogen) or chloroform (Class 2), EtOAc is less toxic and easier to remove via rotary evaporation due to its relatively low boiling point (77°C).
-
Partitioning Efficiency: EtOAc forms a distinct, immiscible layer with water, facilitating efficient liquid-liquid extraction (LLE) from aqueous fermentation broths or methanolic hydrolysates.
Materials & Equipment
| Category | Item | Specification/Notes |
| Biomass | Pithomyces chartarum | Cultured on Rye Grain or Potato Dextrose Agar (14–21 days). |
| Solvents | Ethyl Acetate | HPLC Grade (≥99.8%). |
| Methanol | ACS Grade (for initial biomass lysis). | |
| n-Hexane | For defatting (optional) and crystallization. | |
| Water | Milli-Q / Deionized. | |
| Apparatus | Rotary Evaporator | Bath temp < 45°C to prevent thermal degradation.[1][2][3] |
| Separatory Funnel | Borosilicate glass, PTFE stopcock. | |
| Ultrasonic Bath | For maximizing mycelial extraction. | |
| HPLC System | C18 Column, UV detector (210 nm). |
Experimental Protocol
Phase 1: Fermentation & Harvest
Objective: Maximize biomass production and separate cellular material from the supernatant.
-
Cultivation: Inoculate P. chartarum on solid rye grain media or stationary liquid Potato Dextrose Broth (PDB). Incubate at 24°C for 21 days in the dark. Sporidesmolide I accumulation peaks during sporulation.
-
Separation:
Phase 2: Extraction Workflow (The EtOAc Protocol)
Expert Insight: Sporidesmolide I is predominantly intracellular (spore-bound). Direct EtOAc extraction of wet mycelium is inefficient due to the water barrier. We use a "Solvent Bridge" method: Methanol first to lyse cells, followed by EtOAc partitioning.
Step A: Mycelial Extraction (Intracellular)
-
Lysis: Transfer wet mycelium to a flask. Add Methanol (MeOH) (10 mL per gram of wet biomass).
-
Maceration: Homogenize or sonicate for 30 minutes. Allow to stand for 4 hours.
-
Filtration: Filter to remove cell debris. Collect the methanolic extract.[2]
-
Concentration: Evaporate MeOH under reduced pressure at 40°C until an aqueous residue remains (approx. 10-20% of original volume). Do not dry completely.
Step B: Liquid-Liquid Partitioning
-
Preparation: Combine the aqueous residue from Step A with the culture filtrate (from Phase 1).
-
Partitioning: Transfer to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate .
-
Agitation: Shake vigorously for 5 minutes. Vent frequently. Allow layers to separate (approx. 20 mins).
-
Repeat: Re-extract the aqueous layer 2 more times with fresh EtOAc to ensure >95% recovery.
-
Drying: Combine EtOAc fractions. Wash once with Brine (sat. NaCl) to remove residual water. Dry over anhydrous Sodium Sulfate (
).
Step C: Solvent Removal
-
Filter off the
. -
Evaporate EtOAc using a rotary evaporator at 40°C .
-
Result: A yellow-brown semi-solid "Crude Extract".
Phase 3: Purification (Crystallization & Chromatography)
Objective: Isolate Sporidesmolide I from co-extracted Sporidesmin (toxin) and lipids.
-
Defatting (Optional): If the crude is oily, wash with cold n-Hexane. Sporidesmolide I is largely insoluble in cold hexane, while lipids dissolve.
-
Recrystallization:
-
Dissolve the crude residue in a minimum volume of hot Benzene:Ethanol (95:5) or EtOAc:Ethanol .
-
Allow to cool slowly to 4°C.
-
Sporidesmolide I typically crystallizes as colorless needles (mp 250–255°C).
-
-
Column Chromatography (Polishing):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 80:20
End 40:60). -
Note: Sporidesmolide I elutes after non-polar lipids but before the more polar Sporidesmin.
-
Visualization: Extraction Logic Flow
Caption: Figure 1.[6] Integrated workflow for the extraction of intracellular and extracellular Sporidesmolide I using an Ethyl Acetate partition strategy.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolate against these standard physicochemical markers.
| Parameter | Expected Value for Sporidesmolide I | Validation Method |
| Appearance | Colorless needles / white powder | Visual Inspection |
| Melting Point | 250–255°C (dec.) | Capillary Melting Point Apparatus |
| Solubility | Soluble: EtOAc, CHCl3, DMSOInsoluble: Water, Cold Hexane | Solubility Test |
| TLC ( | ~0.6 (Benzene:EtOAc 4:1)~0.4 (Hexane:EtOAc 1:1) | Silica Gel 60 F254 plate |
| UV Abs | End absorption only (no distinct | HPLC-PDA |
| Molecular Ion | m/z 652 | LC-MS (ESI+) |
HPLC Condition for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).
-
Mobile Phase: Acetonitrile : Water (Gradient 50%
100% ACN over 20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
Troubleshooting & Optimization
Problem: Low Yield
-
Cause: Inefficient cell lysis. Sporidesmolides are often trapped within the thick cell walls of spores.
-
Solution: Increase the duration of the Methanol soak (Step A) or use mechanical disruption (bead beating) before solvent addition.
Problem: Emulsion Formation during LLE
-
Cause: Presence of proteins or biosurfactants in the broth.
-
Solution: Filter the aqueous phase through a Celite pad before adding Ethyl Acetate. If emulsion persists, add small amounts of Brine (saturated NaCl) to break it.
Problem: Oily Impurities
-
Cause: Co-extraction of lipids/waxes.
-
Solution: Perform a "Defatting" step.[1] Dissolve the crude extract in 90% Methanol and wash with n-Hexane. The Sporidesmolide remains in the Methanol layer; lipids move to Hexane.
References
-
Russell, D. W. (1962).[7] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761. Link
-
Ding, G., et al. (2013). Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes.[8][9] Journal of Microbiology and Biotechnology, 23(11), 1544-1550. Link
-
Gillis, H. A., et al. (1990).[5] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21. Link
-
BenchChem. (2025).[10] Sporidesmolide I: Properties and Extraction Protocols. BenchChem Technical Library. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethyl Acetate Extract of Colletotrichum gloeosporioides Promotes Cytotoxicity and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Antimicrobial Testing of Sporidesmolide I
Introduction
Sporidesmolide I is a cyclic depsipeptide produced by the fungus Pithomyces chartarum[1][2]. Cyclic depsipeptides are a diverse class of natural products known for a wide array of biological activities, including antimicrobial, antiviral, and cytotoxic effects[1][3][4][5]. The unique structural features of cyclodepsipeptides, such as the presence of both amide and ester bonds in their cyclic backbone, contribute to their potential as therapeutic agents[3][6]. While the structure of Sporidesmolide I has been elucidated, its biological activities, particularly its antimicrobial properties, are not extensively documented in publicly available literature[2][7].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro antimicrobial testing of Sporidesmolide I. The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the investigation of a novel natural product.
The Imperative for Standardized Testing
The goal of in vitro antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy[8][9]. Standardized methods are crucial for ensuring the reproducibility and comparability of data across different laboratories[8]. This document outlines protocols for determining the Minimum Inhibitory Concentration (MIC), a qualitative assessment of antimicrobial activity through disk diffusion, and the bactericidal or fungicidal activity via time-kill assays.
Preparing Sporidesmolide I for Testing
Proper handling and preparation of Sporidesmolide I are critical for obtaining accurate and reproducible results.
Solubility Testing: The solubility of Sporidesmolide I should be determined in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds. It is essential to determine the highest concentration of the solvent that does not affect microbial growth.
Stock Solution Preparation:
-
Accurately weigh a precise amount of Sporidesmolide I.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[1][10]. This protocol is adapted from CLSI and EUCAST guidelines[11][12][13].
Principle
Serial dilutions of Sporidesmolide I are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth to determine the MIC.
Materials
-
Sporidesmolide I stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures (bacteria and/or fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland standards (0.5)
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips and reservoirs
-
Incubator
Protocol
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm.
-
Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[14].
-
-
Preparation of Sporidesmolide I Dilutions:
-
Perform serial twofold dilutions of the Sporidesmolide I stock solution in the appropriate broth medium in the 96-well plate.
-
The typical final volume in each well is 100 µL.
-
A common dilution series ranges from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no Sporidesmolide I).
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve Sporidesmolide I and the microbial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Sporidesmolide I at which there is no visible growth (turbidity) in the well.
-
Data Presentation
| Microorganism | Sporidesmolide I MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Workflow Diagram
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.
Principle
A sterile paper disk impregnated with a known concentration of Sporidesmolide I is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.
Protocol
-
Prepare a microbial inoculum as described for the broth microdilution assay.
-
Uniformly streak the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Aseptically apply sterile paper disks impregnated with a known amount of Sporidesmolide I to the agar surface.
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition in millimeters.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or fungicidal activity of an antimicrobial agent over time.
Principle
A standardized inoculum of the test microorganism is exposed to a specific concentration of Sporidesmolide I (typically a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Protocol
-
Prepare a microbial suspension and adjust its concentration.
-
Add Sporidesmolide I at a predetermined concentration (e.g., 2x, 4x, 8x MIC) to the suspension.
-
Incubate the mixture with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.
-
Perform serial dilutions and plate onto appropriate agar plates.
-
Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal or fungicidal.
Workflow Diagram
Caption: Workflow for Time-Kill Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial characterization of Sporidesmolide I. Adherence to standardized methodologies is paramount for generating reliable and comparable data. The results from these assays will be instrumental in determining the potential of Sporidesmolide I as a novel antimicrobial agent and will guide further preclinical development.
References
-
Bioaustralis. Sporidesmolide complex. Available from: [Link]
-
PubMed. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Available from: [Link]
-
Molecules. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Available from: [Link]
-
Canadian Science Publishing. Isolation and structure of sporidesmolide V from cultures of Pithomyceschartarum. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Microbiology Society. The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture. Available from: [Link]
-
Microbiology Society. The Production of Sporidesmin and Sporidesmolides by. Available from: [Link]
-
Dovepress. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade. Available from: [Link]
-
National Center for Biotechnology Information. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available from: [Link]
-
Frontiers. Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Available from: [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
MDPI. Biological Activities and Potential Applications of Phytotoxins. Available from: [Link]
-
National Center for Biotechnology Information. Antibacterial and Antifungal Activity of Metabolites from Basidiomycetes: A Review. Available from: [Link]
-
ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Available from: [Link]
-
World Organisation for Animal Health (WOAH) - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
-
MSD Manual Professional Edition. Susceptibility Testing - Infectious Diseases. Available from: [Link]
-
RCSI Repository. Investigation of the biological activities and characterization of bioactive constituents of ophiorrhiza rugosa var. prostrata (. Available from: [Link]
-
Molecules. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Available from: [Link]
-
MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]
-
National Centre for Disease Control. Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Available from: [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]
-
MDPI. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Available from: [Link]
-
ResearchGate. (PDF) Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. Available from: [Link]
-
National Center for Biotechnology Information. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. Available from: [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]
-
PubMed. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process. Available from: [Link]
-
bioMerieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
Frontiers. Diversity, Antimicrobial Activity, and Antibiotic Susceptibility Pattern of Endophytic Bacteria Sourced From Cordia dichotoma L. Available from: [Link]
-
Journal of the Chemical Society (Resumed). 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 5. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for the Detection of Sporidesmolide I using Thin-Layer Chromatography
Introduction: The Significance of Sporidesmolide I and the Role of Thin-Layer Chromatography
Sporidesmolide I is a cyclodepsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum.[1] As with many natural products, the isolation, identification, and purification of Sporidesmolide I are critical for further research into its biological activities and potential therapeutic applications. Thin-layer chromatography (TLC) serves as a fundamental analytical technique in this process. It is a rapid, cost-effective, and versatile method for separating mixtures of compounds, making it an invaluable tool for monitoring the presence of Sporidesmolide I in fungal extracts, tracking its purification, and assessing its purity.[2]
This comprehensive guide provides detailed protocols for the detection of Sporidesmolide I using TLC. We will delve into the principles behind the selection of stationary and mobile phases, provide step-by-step instructions for performing the analysis, and discuss various visualization techniques. The methodologies outlined herein are designed to be robust and reproducible for researchers in natural product chemistry, mycology, and drug development.
The Principle of Thin-Layer Chromatography: A Primer
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] The stationary phase is a thin layer of an adsorbent material, typically silica gel, coated onto a solid support such as a glass or aluminum plate.[3][4] The mobile phase is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.
Compounds in a mixture are applied to the bottom of the TLC plate and are then carried up the plate by the mobile phase. The separation occurs because each compound interacts differently with the stationary and mobile phases based on its polarity. Compounds that are more soluble in the mobile phase and have a weaker affinity for the stationary phase will travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds that interact strongly with the polar silica gel stationary phase will move a shorter distance, yielding a lower Rf value.
The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Recommended TLC Systems for Sporidesmolide I Detection
The selection of an appropriate TLC system is paramount for the successful separation and detection of Sporidesmolide I. This involves choosing a suitable stationary phase and a mobile phase with the optimal polarity to achieve good resolution.
Stationary Phase: The Foundation of Separation
For the analysis of Sporidesmolide I, a normal-phase TLC system is recommended. The stationary phase of choice is Silica Gel 60 F254 .[4] Silica gel is a highly porous and polar material that provides excellent separation for a wide range of natural products.[3][5] The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[6]
Mobile Phase: Driving the Separation
The choice of the mobile phase is critical and is determined by the polarity of the analyte. Sporidesmolide I, as a cyclodepsipeptide, is a relatively non-polar molecule. Therefore, a non-polar mobile phase with a small amount of a more polar solvent is required to achieve an optimal Rf value (typically between 0.3 and 0.7 for good separation).
Based on established methods for the analysis of sporidesmolides, the following mobile phase systems are recommended:
| Mobile Phase System | Composition (v/v/v) | Rationale |
| System A | Acetonitrile : Triethylamine | 500 : 1 |
| System B | Ethyl Acetate : Ethanol : Triethylamine | 1000 : 250 : 1 |
Causality behind the choices:
-
Acetonitrile and Ethyl Acetate: These are relatively non-polar solvents that serve as the main component of the mobile phase, ensuring that the non-polar Sporidesmolide I migrates up the plate.
-
Ethanol: The addition of a small amount of a more polar solvent like ethanol increases the overall polarity of the mobile phase, which can help to move the compound further up the plate and improve the separation from other, more non-polar impurities.
-
Triethylamine: The addition of a small amount of a basic modifier like triethylamine is often beneficial when analyzing compounds with amine groups, such as peptides. It can help to reduce tailing of the spots by neutralizing acidic sites on the silica gel surface, resulting in sharper, more defined spots.
Detailed Step-by-Step Protocol for TLC Analysis of Sporidesmolide I
This protocol provides a comprehensive workflow for the detection of Sporidesmolide I.
Preparation of the TLC Chamber
-
Line the inside of a glass TLC chamber with a piece of filter paper.
-
Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 to 1 cm.
-
Cover the chamber with a lid and gently swirl to saturate the filter paper with the solvent.
-
Allow the chamber to equilibrate for at least 15-20 minutes. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms.
Preparation of the TLC Plate
-
Handle the silica gel plate carefully, holding it by the edges to avoid contaminating the surface.
-
Using a pencil and a ruler, gently draw a thin line across the plate approximately 1 cm from the bottom. This will be your origin line where the sample will be applied.[7]
-
Also, gently mark a line about 1 cm from the top of the plate. This will be the solvent front line.
Sample Preparation and Application
-
Dissolve the crude extract or purified sample containing Sporidesmolide I in a volatile solvent such as chloroform or methanol to a concentration of approximately 1-2 mg/mL.
-
Use a capillary tube or a micropipette to spot a small amount of the sample solution onto the origin line.[2] The spot should be as small and concentrated as possible, ideally 1-2 mm in diameter.[8]
-
Allow the solvent to completely evaporate from the spot before developing the plate.
Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure that the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Do not disturb the chamber during the development process.
-
When the solvent front reaches the marked line at the top of the plate, carefully remove the plate from the chamber.
Drying and Visualization
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.
-
Proceed to the visualization steps.
Visualization Techniques for Sporidesmolide I
Since Sporidesmolide I is colorless, visualization methods are required to observe the separated spots.
UV Visualization (Non-destructive)
-
Place the dried TLC plate under a UV lamp and observe it at a wavelength of 254 nm.[6]
-
Sporidesmolide I, if it contains UV-absorbing functional groups, will appear as a dark spot against the green fluorescent background of the plate.[6]
-
Gently circle the observed spots with a pencil.
Chemical Staining (Destructive)
After UV visualization, chemical staining can be used for more sensitive or specific detection.
This stain is excellent for a wide range of natural products, often producing colored spots.
-
Reagent Preparation:
-
Carefully mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[9]
-
-
Procedure:
-
Spray the dried TLC plate evenly with the p-anisaldehyde reagent in a fume hood.
-
Heat the plate with a heat gun or in an oven at 100-110°C for 5-10 minutes until colored spots appear.
-
Sporidesmolide I and other compounds will appear as distinctively colored spots.
-
Ninhydrin is a classic reagent for detecting amino acids and peptides. Since Sporidesmolide I is a cyclodepsipeptide, it may react with ninhydrin to produce a colored spot.
-
Reagent Preparation:
-
Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone.
-
-
Procedure:
-
Spray the dried TLC plate with the ninhydrin solution in a fume hood.
-
Heat the plate at 100-110°C for 5-10 minutes.
-
Amine-containing compounds will typically appear as purple or pink spots.
-
Data Analysis: Calculation of the Rf Value
The Rf value is a characteristic of a compound in a specific TLC system and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
It is important to note that Rf values can be influenced by several factors, including the exact composition of the mobile phase, the temperature, and the saturation of the TLC chamber.[10] Therefore, it is always good practice to run a known standard of Sporidesmolide I alongside unknown samples for accurate identification.
Visualizing the Workflow and Data
TLC Workflow for Sporidesmolide I Detection
Caption: Workflow for the TLC detection of Sporidesmolide I.
Calculation of the Retention Factor (Rf)
Caption: Diagram illustrating the calculation of the Rf value.
References
-
Professor Dave Explains. (2023, February 17). Performing Thin Layer Chromatography (TLC) [Video]. YouTube. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Sorbtech. (2025, August 20). Silica Gel TLC Plates, High Definition (HD) Layer. [Link]
-
Lichtenthaler, H. K., & Buschmann, C. (2001). Identification of compounds based on Rf values and colour from TLC profiling. ResearchGate. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Anonymous. (n.d.). TLC of aminoacids and short peptides. [Link]
-
Hawach Scientific. (n.d.). Silica Gel TLC Plates. [Link]
-
Lubis, L. D., et al. (2024, February 2). Phytochemical Screening, Thin Layer Chromatography and Fourier Transform Infra-Red Spectroscopy Analysis of Eleutherine Bulbous (Mill.) Urb. Bulb Extract. Pharmacognosy Journal, 16(1). [Link]
-
Anonymous. (n.d.). Factors Affecting TLC Rf Values. Scribd. [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]
-
ResearchGate. (n.d.). TLC results of amino acids, cyclotides, cyclopeptides and linear peptides. [Link]
-
Long, M., et al. (2023). The microsporidian polar tube: origin, structure, composition, function, and application. Parasites & Vectors, 16(1), 307. [Link]
-
Han, B., et al. (2021). The Function and Structure of the Microsporidia Polar Tube. In A. Becnel & L. M. Weiss (Eds.), Microsporidia. Wiley. [Link]
-
ResearchGate. (n.d.). Rf value from TLC chromatograms. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (n.d.). Retention factors (Rf) of the fungal metabolites in the TLC plates. [Link]
-
Anonymous. (n.d.). TLC Visualization Methods. [Link]
-
Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society (Resumed), 753-763. [Link]
-
Long, M., et al. (2023). The microsporidian polar tube: origin, structure, composition, function, and application. Parasites & Vectors, 16(1), 307. [Link]
Sources
- 1. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. hawach.com [hawach.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sorbtech.com [sorbtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Hub: Solubilization Strategies for Sporidesmolide I
Technical Overview & Physicochemical Basis
Sporidesmolide I is a cyclic depsipeptide derived from the fungus Pithomyces chartarum.[1] Its structural core consists of alternating hydroxy and amino acid residues linked by amide and ester bonds.
-
The Challenge: Sporidesmolide I is inherently lipophilic (hydrophobic).[2] While exact LogP values vary by specific derivative, cyclic depsipeptides generally exhibit high partition coefficients, making them readily soluble in organic solvents (DMSO, Chloroform, Ethanol) but practically insoluble in aqueous buffers (PBS, cell culture media).
-
The "Crash-Out" Phenomenon: The most common failure mode occurs during the transition from the organic stock solution to the aqueous working solution. Rapid addition of a concentrated hydrophobic stock to water creates a local environment of supersaturation, triggering immediate nucleation and precipitation (turbidity). This results in:
-
Inaccurate Dosing: The actual concentration in solution is far lower than calculated.
-
False Negatives: Lack of biological activity due to non-bioavailability.
-
Artifacts: Precipitated crystals can physically damage cells or interfere with optical readouts (e.g., absorbance in MTT assays).
-
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a concentrated, stable liquid form of Sporidesmolide I for long-term storage and subsequent dilution.
Reagents:
-
Sporidesmolide I (Lyophilized powder)[3]
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture/HPLC)
Method:
-
Calculation: Determine the mass of Sporidesmolide I. Calculate the volume of DMSO required to achieve a concentration 1000x higher than your highest planned working concentration (typically 10 mM or 10 mg/mL).
-
Why 1000x? This allows for a 1:1000 dilution in the final assay, keeping the final DMSO concentration at 0.1%, a level generally tolerated by most mammalian cell lines.
-
-
Dissolution: Add the calculated volume of DMSO directly to the vial containing the powder.
-
Tip: Do not transfer the powder; losses during transfer are significant for small quantities.
-
-
Homogenization: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be crystal clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heat >40°C to prevent degradation of the ester bonds.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.
Protocol B: The "Step-Down" Dilution Method (Aqueous Transition)
Objective: Dilute the stock into culture media without inducing precipitation.
Method:
-
Pre-warm the culture media/buffer to 37°C. Cold media accelerates precipitation.
-
Vortex the thawed DMSO stock solution ensures homogeneity.
-
Rapid Dispersion Technique:
-
Pipette the required volume of culture media into a tube.
-
While vortexing the media gently (or stirring), inject the DMSO stock tip submerged into the center of the liquid.
-
Crucial: Do not dispense the DMSO stock onto the wall of the tube or the surface, as this creates a high-concentration interface that promotes crystal growth.
-
-
Immediate Mixing: Continue mixing for 10–15 seconds.
-
Validation: Hold the tube up to a light source. The solution should be transparent. Any "milkiness" or "swirling smoke" indicates precipitation.
Troubleshooting Guide & FAQs
Category 1: Solubility & Precipitation
Q: The solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. What happened? A: You have encountered solvent shock precipitation . The hydrophobic Sporidesmolide molecules aggregated before they could disperse.
-
Fix: Use an intermediate dilution step . Dilute your 1000x stock 1:10 into sterile PBS or media containing 10-20% DMSO first. Then, dilute this intermediate solution 1:100 into the final media. This gradual gradient helps maintain solubility.
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, leading to potential concentration changes over time due to evaporation. Furthermore, ethanol is generally more cytotoxic than DMSO at equivalent percentages.
-
Recommendation: Use Ethanol only if your specific cell line is known to be hypersensitive to DMSO, and keep final concentrations < 0.5%.
Category 2: Biological Compatibility[4]
Q: My cells are dying in the control wells. Is Sporidesmolide toxic? A: Check your Vehicle Control .
-
Diagnosis: If cells treated with only the solvent (e.g., 0.1% DMSO) show reduced viability compared to untreated cells, the solvent concentration is too high.
-
Solution: Titrate the DMSO limit for your specific cell line. Most robust lines (HeLa, HEK293) tolerate 0.5%, but primary neurons or stem cells may require < 0.1%.
Q: How do I validate that the drug is actually in solution and not stuck to the plastic? A: Perform a Recovery Check .
-
Centrifuge at high speed (10,000 x g) for 5 minutes to pellet any invisible precipitates.
-
Measure the absorbance of the supernatant (UV-Vis) and compare it to a fresh standard curve prepared in 100% DMSO. A significant drop in absorbance indicates the compound has crashed out or adsorbed to the plasticware.
Advanced Formulation Strategies
If the standard DMSO protocol fails (persistent precipitation), employ these carrier systems:
| Strategy | Mechanism | Protocol Adjustment |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic ring (Host-Guest complex). | Add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous media (0.1% - 1.0% w/v) before adding the Sporidesmolide stock. |
| Surfactants | Lowers surface tension and forms micelles around the drug. | Supplement media with 0.05% Tween 80 . Note: Ensure Tween 80 does not interfere with your specific assay readout (e.g., cell membrane integrity assays). |
| Serum Albumin | Natural carrier protein that binds lipophilic molecules. | Ensure your media contains Fetal Bovine Serum (FBS) or BSA (1-10%). Albumin naturally binds and solubilizes depsipeptides. |
Visual Workflows
Figure 1: Solubilization Decision Tree
Caption: Decision matrix for solubilizing Sporidesmolide I, including checkpoints for visual validation and remediation steps for precipitation.
Figure 2: The "Step-Down" Dilution Workflow
Caption: Step-down dilution strategy to minimize osmotic shock and local supersaturation, preventing immediate drug precipitation.
References
-
BenchChem. (2025).[1][6] A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from
-
Shapiro, A. B., et al. (2022).[7] How can I prepare a stock solution from an antifungal powder? ResearchGate.[7][8][9] Retrieved from
-
Yabuuchi, K., et al. (2012). How to Improve Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream Inc.[10] / Asahi Kasei Corp.[10] Retrieved from
-
CABI Digital Library. (n.d.). Impact of Physicochemical Parameters on Fungicide Activity. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. csstc.org [csstc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptidream.com [peptidream.com]
Separating Sporidesmolide I from Sporidesmin toxins
Technical Support Center: Mycotoxin Purification
Topic: Separating Sporidesmolide I from Sporidesmin Toxins
For: Researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
Sporidesmin and Sporidesmolide I are both mycotoxins produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum), the causative agent of facial eczema in ruminants. [1][2][3]While they originate from the same source, their biological activities and chemical structures differ significantly. Sporidesmin is a potent hepatotoxin characterized by a reactive epidithiodioxopiperazine (ETP) core, which is central to its toxicity. [4]Sporidesmolide I, a cyclic depsipeptide, is generally considered inactive or significantly less toxic. [5]For accurate toxicological studies, bioactivity screening, and drug development research, obtaining pure samples of each compound is not just important, but essential.
The primary challenge in their separation lies in their co-extraction from fungal cultures and similar hydrophobicities, which can lead to co-elution in standard chromatographic systems. This guide provides detailed methodologies and troubleshooting advice to achieve baseline separation and high purity of both compounds.
Physicochemical Properties: The Key to Separation
Understanding the subtle differences between these molecules is the foundation of a successful separation strategy. Sporidesmin's key feature is its ETP ring, a structure known for its reactivity, while Sporidesmolide I is a more stable cyclic peptide. [4]Both are hydrophobic molecules, readily soluble in organic solvents but poorly soluble in water. [4][6]
| Property | Sporidesmin A | Sporidesmolide I | Rationale for Separation |
| Molecular Formula | C₁₈H₂₀ClN₃O₆S₂ | C₃₃H₅₈N₄O₈ | The significant difference in mass is easily confirmed by Mass Spectrometry (MS). |
| Molecular Weight | 473.95 g/mol | 654.9 g/mol | Size difference can be exploited in size-exclusion chromatography for initial cleanup, but is less effective for high-resolution separation of molecules this size. |
| Core Structure | Epidithiodioxopiperazine | Cyclic Depsipeptide | The rigid, complex heterocyclic structure of Sporidesmin A contrasts with the more flexible peptide backbone of Sporidesmolide I, leading to different interactions with chromatographic stationary phases. |
| Key Functional Groups | Disulfide bridge, aromatic ether, hydroxyls, chlorine | Ester and amide bonds, alkyl side chains | Sporidesmin's polar hydroxyl groups and reactive disulfide bridge offer different interaction points compared to the relatively non-polar alkyl groups of Sporidesmolide I. |
| Polarity | Moderately Polar/Hydrophobic | Largely Non-Polar/Hydrophobic | Although both are hydrophobic, Sporidesmin A is comparatively more polar due to its hydroxyl groups. This polarity difference is the primary basis for their separation by reverse-phase HPLC. |
| Aqueous Solubility | Very low (~30 ppm) [4] | Very low | Both require organic solvents for dissolution. The choice of injection solvent is critical to avoid peak distortion in HPLC. |
Core Separation Strategy: Reverse-Phase Preparative HPLC
For achieving high-purity fractions (>98%), reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The principle is based on partitioning the analytes between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The more polar compound (Sporidesmin A) will elute earlier than the more non-polar compound (Sporidesmolide I).
Workflow for Purification
The overall process, from crude fungal extract to purified compounds, requires a systematic approach to maximize yield and purity.
Caption: General workflow for the separation of mycotoxins.
Step-by-Step Preparative HPLC Protocol
This protocol is a robust starting point. Optimization will be necessary based on your specific system, column, and extract complexity.
-
Sample Preparation:
-
Dissolve the crude or partially purified extract in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
Crucially , dilute the sample with the initial mobile phase solvent (e.g., Water with 0.1% TFA) to a final organic concentration at or below the starting gradient condition. [7]This prevents peak fronting and splitting.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Semi-Preparative Column (e.g., 10 mm ID x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Note: TFA is an ion-pairing agent that improves peptide peak shape but can be difficult to remove. FA is more MS-friendly.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA (or FA).
-
Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm (for peptide bonds) and 254 nm (for aromatic systems).
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity but may risk degrading sensitive compounds like Sporidesmin.
-
-
Gradient Elution Program (Example):
-
This gradient is designed to resolve the more polar Sporidesmin from the more non-polar Sporidesmolide I.
-
| Time (minutes) | % Mobile Phase A (Water + Acid) | % Mobile Phase B (ACN + Acid) | Curve |
| 0 | 60% | 40% | Linear |
| 25 | 20% | 80% | Linear |
| 30 | 5% | 95% | Linear |
| 35 | 5% | 95% | Linear |
| 36 | 60% | 40% | Linear |
| 45 | 60% | 40% | Linear |
-
Fraction Collection & Analysis:
-
Collect fractions based on UV peak elution.
-
Analyze the purity of each collected fraction using a rapid analytical HPLC method.
-
Pool the pure fractions for each compound.
-
Confirm the identity of the pooled fractions using LC-MS to verify the molecular weight.
-
Remove the solvent via lyophilization (freeze-drying) for final product isolation.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the separation process in a direct question-and-answer format.
Q1: My peaks for Sporidesmin and Sporidesmolide I are broad and not well-resolved. What can I do?
A1: Poor resolution is a classic chromatography problem stemming from several potential sources.
-
Diagnosis:
-
Is the peak shape symmetrical (Gaussian) or asymmetrical (fronting or tailing)? Tailing often indicates secondary interactions with the column, while fronting can suggest column overload or an injection solvent issue. [8] 2. What is your system backpressure? Abnormally high pressure could indicate a blockage. [9]
-
-
Solutions & Causality:
-
Flatten the Gradient: The most powerful tool for improving resolution between two close-eluting peaks is to decrease the rate of change of the mobile phase composition (%B/min) across the elution window of your target compounds. If your peaks are eluting between 10 and 15 minutes in the example gradient, try extending that segment from 5 minutes to 10 or 15 minutes. This gives the molecules more time to interact with the stationary phase, enhancing separation.
-
Check Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger (i.e., higher % ACN) than the initial mobile phase will cause the sample to race through the top of the column, leading to band broadening and poor peak shape. [10]Always ensure your final sample solvent is as close to the starting mobile phase conditions as possible.
-
Reduce Flow Rate: Lowering the flow rate increases the residence time on the column, allowing for more theoretical plates and better separation, albeit at the cost of longer run times.
-
Optimize Temperature: For complex molecules, temperature can affect selectivity. Try running at 30°C, 35°C, and 40°C to see if resolution improves.
-
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Q2: I'm seeing low recovery of Sporidesmin after purification. Where is it going?
A2: Low recovery of Sporidesmin is a common and serious issue, often linked to its chemical instability.
-
Causality: The epidithiodioxopiperazine (ETP) core of Sporidesmin contains a reactive disulfide bridge. [4]This bridge can be cleaved by nucleophiles or undergo redox cycling, leading to degradation. The compound is also sensitive to high pH and prolonged exposure to certain solvents.
-
Solutions:
-
Maintain Acidic Conditions: Always work in acidic conditions (e.g., with 0.1% TFA or FA) to maintain the stability of the ETP core. Avoid basic conditions at all costs.
-
Minimize Time in Solution: Do not let the purified fractions sit at room temperature for extended periods. Analyze and process them immediately. If storage is necessary, freeze them at -80°C promptly.
-
Avoid Reactive Solvents/Materials: Be cautious of using solvents or vials that could introduce contaminants. Use high-purity HPLC-grade solvents and glass vials for collection.
-
Check for Adsorption: Sporidesmin is hydrophobic and can adsorb to plasticware (e.g., polypropylene tubes). Use glass or low-adsorption plasticware whenever possible. After solvent evaporation, you may need to rinse the vessel with a small amount of organic solvent to recover all the material.
-
Q3: Can I use normal-phase chromatography on silica gel for this separation?
A3: Yes, normal-phase chromatography on silica gel can be an effective initial cleanup step, especially for larger quantities of crude extract. [5]
-
Principle: In normal-phase, the stationary phase (silica) is polar, and the mobile phase is non-polar (e.g., Hexane/Ethyl Acetate). More polar compounds (Sporidesmin) will be retained more strongly and elute later.
-
Application: Use flash chromatography with a silica gel column to separate the bulk of the non-polar lipids and pigments from the mycotoxins. You can elute with a gradient of increasing ethyl acetate in hexane. This will provide a semi-purified fraction enriched in Sporidesmin and Sporidesmolide I, which can then be further purified by RP-HPLC.
-
Caveat: Achieving baseline separation of Sporidesmin and Sporidesmolide I on silica is much more difficult than with RP-HPLC and is generally not recommended for the final purification step.
Q4: How do I confirm the identity and purity of my final products?
A4: This is a critical, non-negotiable step for ensuring the trustworthiness of your results.
-
Purity Analysis (Analytical HPLC):
-
Inject a small amount of your final product onto a high-resolution analytical C18 column (e.g., 4.6 mm ID x 150 mm, 2.7 µm particle size).
-
Run a gradient similar to your preparative method.
-
Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Aim for >98%.
-
-
Identity Confirmation (Mass Spectrometry):
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Confirm the presence of the correct molecular ion ([M+H]⁺) for each compound:
-
Sporidesmin A: Expected m/z ≈ 474.06
-
Sporidesmolide I: Expected m/z ≈ 655.42
-
-
-
Structural Confirmation (NMR - Optional but Recommended):
-
For definitive structural proof, especially for generating reference standards, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
References
-
Hodges, R., & Shannon, J. S. (1966). Sporidesmins. Part VIII. Isolation and structure of sporidesmin-D and sporidesmin-F. Journal of the Chemical Society C: Organic, 3, 338-344. Available at: [Link]
-
Jamieson, W. D., & Taylor, A. (1970). Sporidesmins. Part IX. Isolation and structure of sporidesmin E. Journal of the Chemical Society C: Organic, 12, 1568-1570. Available at: [Link]
-
Lindsay, B. S., et al. (2021). Primary Impacts of the Fungal Toxin Sporidesmin on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death. Toxins, 13(3), 181. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Sporidesmin. PubChem Compound Database. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
MSD Veterinary Manual. (n.d.). Facial Eczema in Animals. Available at: [Link]
-
Munday, R. (1990). Interaction of sporidesmin, a mycotoxin from Pithomyces chartarum, with lipid bilayers. Journal of Applied Toxicology, 10(2), 123-128. Available at: [Link]
-
Le Bars, J., et al. (1990). Ecotoxinogenesis of Pithomyces chartarum. Food Additives and Contaminants, 7(Suppl 1), S19-S21. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Sources
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Sporidesmin | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agresearch.figshare.com [agresearch.figshare.com]
- 4. Primary Impacts of the Fungal Toxin Sporidesmin on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sporidesmins. Part VIII. Isolation and structure of sporidesmin-D and sporidesmin-F - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Interaction of sporidesmin, a mycotoxin from Pithomyces chartarum, with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing hydrolysis of Sporidesmolide I depsipeptide bonds
Technical Support & Troubleshooting Guide
Role: Senior Application Scientist Subject: Preventing Hydrolytic Cleavage of Depsipeptide Ester Bonds Status: [ACTIVE]
The Core Directive: Understanding the Vulnerability
Sporidesmolide I is not a standard peptide; it is a cyclic hexadepsipeptide . Its structural integrity relies on the alternation of amino acids and hydroxy acids (
The Critical Failure Point:
While the amide bonds (peptide linkages) in Sporidesmolide I are robust, the ester bonds (formed by L-Hiv) are the thermodynamic weak links. The oxygen atom in the ester linkage is more electronegative than the nitrogen in an amide, reducing resonance stabilization of the carbonyl group.[1] This makes the ester carbonyl significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis), particularly by hydroxide ions (
The Consequence: A single hydrolytic event does not just "damage" the molecule; it causes ring-opening (linearization) . The resulting linear hexadepsipeptide typically loses its membrane-active conformation, rendering your biological data invalid.
Mechanism of Failure (Visualization)
The following diagram illustrates the specific chemical pathway of Sporidesmolide I degradation via base-catalyzed hydrolysis of the ester bond.
[2][3][4][5]
The Zero-Hydrolysis Solubilization Protocol
Objective: Solubilize Sporidesmolide I for biological assays without triggering spontaneous ring-opening.
Reagents Required[2][6][7][8][9]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. -
Buffer: PBS or HEPES (pH 7.2–7.4). Avoid Tris or Ammonium Bicarbonate at high pH.
-
Vessels: Glass or Polypropylene (low binding).
Step-by-Step Methodology
-
Desiccation Check: Ensure the lyophilized vial has equilibrated to room temperature before opening to prevent condensation. Moisture is the primary substrate for hydrolysis.
-
Primary Stock Preparation (The "Dry" Step): Dissolve Sporidesmolide I in 100% Anhydrous DMSO to a concentration of 1–5 mM.
-
Why: DMSO is aprotic. Hydrolysis cannot occur without water.[2] This stock is stable at -20°C for 3–6 months.
-
-
The "Dilution Shock" Technique: When ready to assay, dilute the DMSO stock into the aqueous buffer.
-
Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the buffer pH is strictly < 7.5 .
-
Caution: Do not store the aqueous dilution. Prepare immediately before use.
-
-
Verification (Self-Validating Step): Run a quick LC-MS of the aqueous solution.
-
Pass: Single peak at expected MW (approx 652.8 Da).
-
Fail: Appearance of a peak at MW + 18 Da (Linear form).
-
Troubleshooting Center (FAQ)
Issue: Mass Spectrometry shows a peak at M+18.
Diagnosis: You have linearized the depsipeptide.
-
Root Cause 1 (pH): Did you use a basic mobile phase?
-
Fix: Switch to an acidic mobile phase (0.1% Formic Acid). Avoid Ammonium Hydroxide.
-
-
Root Cause 2 (Solvent): Did you leave the sample in methanol/water for >24 hours?
-
Fix: Analyze immediately upon dilution.
-
Issue: Loss of biological activity in serum-containing media.
Diagnosis: Enzymatic cleavage.
-
Root Cause: Fetal Bovine Serum (FBS) contains esterases (e.g., paraoxonase, albumin-associated esterase) that target the labile ester bonds of depsipeptides.
-
Fix:
-
Heat-inactivate serum (56°C for 30 min) – Partial solution.
-
Perform assays in serum-free media for short durations (1–4 hours) if cell viability permits.
-
Use an esterase inhibitor (e.g., PMSF) if it does not interfere with your specific target.
-
Issue: Compound precipitates upon dilution into PBS.
Diagnosis: "Crashing out" due to hydrophobicity.
-
Root Cause: Sporidesmolide I is highly hydrophobic (Val/Leu/Hiv residues).
-
Fix:
-
Use a "step-down" dilution: DMSO
50% DMSO/Water Final Buffer.[3] -
Add a surfactant: 0.01% Tween-20 can stabilize the suspension without breaking the ester bond (unlike high pH buffers).
-
Decision Tree: Handling & Storage
Use this logic flow to determine the safe handling of your sample.
Quantitative Stability Data
The following table summarizes the half-life (
| Condition | pH Environment | Estimated Stability ( | Recommendation |
| Anhydrous DMSO | N/A | > 6 Months | Preferred Storage |
| Acidic Buffer | pH 4.0 | Days to Weeks | Acceptable for LC-MS |
| Physiological Buffer | pH 7.4 | 12 – 24 Hours | Prepare Fresh |
| Basic Buffer | pH 9.0 | < 60 Minutes | FORBIDDEN |
| Serum (Active) | pH 7.4 + Enzymes | < 2 Hours | Use Serum-Free |
References
-
Russell, D. W. (1960).[4][5] Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd.[4][5] Biochimica et Biophysica Acta, 45, 411–412.[4] [6]
-
Russell, D. W. (1962).[7][4][5][8] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753–761.[4][5]
-
Sigma-Aldrich. (n.d.). Peptide Solubility and Storage Guidelines. Technical Support.
- Taevernier, L., et al. (2017). The effect of ester to amide substitution on the stability of cyclic lipodepsipeptides. Journal of Peptide Science. (Contextual grounding for ester vs amide stability).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. tandfonline.com [tandfonline.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sporidesmolide I Purification & Recovery
Topic: Troubleshooting Low Recovery of Sporidesmolide I Target Molecule: Sporidesmolide I (Cyclic hexadepsipeptide) Source Organism: Pithomyces chartarum (reclassified as Pseudopithomyces chartarum / P. toxicarius) Application: Cytotoxicity research, antimicrobial assays, chemical standards.
Part 1: Diagnostic Triage (Start Here)
User Query: "I am isolating Sporidesmolide I from fungal mycelium, but my final yield is significantly lower than reported literature values (approx. 0.5–1.0 g/kg). Where is the loss occurring?"
Quick Diagnostic Matrix
| Observation | Probable Cause | Immediate Action |
| Yield is near zero | Incomplete extraction from mycelium | Switch from maceration to sonication ; Ensure solvent penetrates cell wall (use DCM/MeOH). |
| Yield is low; oily residue | Contamination with lipids/sporidesmin | Perform a defatting step with hexane before extraction, or use partitioning (MeCN/Hexane). |
| Loss during filtration | Adsorption to filter membranes | Stop using Nylon/PVDF filters. Use PTFE or regenerated cellulose; pre-wet filters with solvent. |
| Precipitation in HPLC vials | Solubility mismatch | The peptide is hydrophobic. Ensure sample solvent matches initial mobile phase strength (avoid 100% aqueous). |
| "Disappearing" peaks (LC-MS) | Non-specific binding (NSB) | Critical: Hydrophobic cyclic peptides bind to Polypropylene (PP). Switch to Glass or Low-Binding vials immediately. |
Part 2: The "Hidden" Loss Factors (Root Cause Analysis)
Low recovery of cyclic depsipeptides like Sporidesmolide I is rarely due to a single error. It is usually a combination of hydrophobic adsorption and structural similarity to co-metabolites.
The Plasticware Trap (Adsorption)
Sporidesmolide I is highly lipophilic (hydrophobic). Standard laboratory workflows often use polypropylene (PP) tubes (Eppendorf, Falcon).
-
Mechanism: The hydrophobic surface of PP acts as a solid-phase extraction material, irreversibly binding the peptide.
-
Solution:
-
Glassware Only: Perform all extraction and concentration steps in borosilicate glass.
-
Silanization: If glass is unavailable, use silanized glassware to prevent binding to surface silanols (though less critical than plastic binding for this specific molecule).
-
Additives: In LC-MS, adding 5-10% DMSO to the sample vial can maintain solubility and prevent wall adsorption.
-
The Solubility Paradox
Sporidesmolide I is soluble in non-polar solvents (Chloroform, Benzene, DCM) but insoluble in water.
-
The Error: Researchers often try to dissolve the dried extract in a "mobile phase compatible" solvent (like 50% Methanol/Water) for HPLC. The peptide precipitates out of solution immediately, but the precipitate is often invisible to the naked eye (micro-precipitates).
-
The Fix: Dissolve the sample in 100% Methanol or Acetonitrile first, then dilute slowly. If injection volume is low (<10 µL), injecting a high-organic sample is acceptable.
Chemical Stability (Hydrolysis)
As a depsipeptide, Sporidesmolide I contains ester linkages (in addition to amide bonds).
-
The Risk: Exposure to alkaline conditions (pH > 8.0) or strong acids during workup will hydrolyze the ester bonds, converting the cyclic molecule into linear Sporidesmolic Acids .
-
The Fix: Maintain pH between 4.0 and 7.0 throughout the workflow. Avoid base washes during liquid-liquid extraction.
Part 3: Optimized Purification Protocol
This protocol modernizes the classical methods (Russell et al., 1962; Taylor, 1970) by replacing toxic solvents (Carbon Tetrachloride, Benzene) with safer equivalents while maintaining extraction efficiency.
Phase A: Extraction from Biomass
-
Harvest: Collect Pithomyces chartarum mycelium (spores contain higher concentrations of Sporidesmin; mycelium is richer in Sporidesmolides).
-
Lysis: Freeze-dry (lyophilize) the biomass. Grind to a fine powder.
-
Extraction (Solvent Choice):
-
Old Standard: Carbon Tetrachloride (CCl4).[1]
-
Modern Replacement:Dichloromethane (DCM) or Chloroform .
-
Protocol: Extract powder with DCM (10 mL/g) with ultrasonication (3 x 20 min).
-
-
Filtration: Filter through a sintered glass funnel (Avoid paper filters if possible to reduce loss).
Phase B: Crude Fractionation (Liquid-Liquid)
-
Evaporate DCM to dryness (Rotary evaporator, <40°C).
-
Redissolve residue in 90% Methanol (aq) .
-
Partition: Wash with n-Hexane (1:1 v/v).
-
Top Layer (Hexane): Contains lipids and non-polar fats. Discard .
-
Bottom Layer (MeOH): Contains Sporidesmolides and Sporidesmin.[2] Keep .
-
-
Concentrate the MeOH layer.
Phase C: Chromatographic Isolation (Silica Gel)
Sporidesmolide I must be separated from Sporidesmolide II, III, and the toxin Sporidesmin.
-
Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
-
Mobile Phase Gradient:
-
Start: Toluene:Ethyl Acetate (9:1) - Elutes non-polar impurities.
-
Shift: Toluene:Ethyl Acetate (7:3) - Elutes Sporidesmolide I.
-
Wash: Toluene:Ethyl Acetate (1:1) - Elutes Sporidesmin (more polar).
-
-
Detection: TLC (Silica); visualize with iodine vapor or chlorine/tolidine reagent (peptide bond detection). Sporidesmolide I typically elutes before Sporidesmin.
Part 4: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision process when facing low recovery.
Caption: Decision matrix for isolating the root cause of Sporidesmolide I loss during purification.
Part 5: Physicochemical Data Reference
Use this table to verify if your experimental conditions align with the molecule's properties.
| Property | Data / Limit | Implication for Purification |
| Molecular Weight | ~638-650 Da (varies by homolog) | Suitable for Sephadex LH-20 (Size Exclusion) cleanup. |
| Solubility (High) | Chloroform, DCM, Benzene, DMSO | Use these for extraction and stock solutions. |
| Solubility (Mod) | Methanol, Ethanol, Ethyl Acetate | Good for chromatography mobile phases. |
| Solubility (Low) | Water, Hexane, Petroleum Ether | Use Hexane to wash away lipids; Water to wash away salts. |
| pKa | Neutral (Non-ionizable side chains) | pH buffers have little effect on retention, but high pH causes degradation. |
| UV Absorption | Weak (End absorption ~210-220 nm) | Warning: Detection at 254 nm is difficult. Use 215 nm or ELSD/MS detection. |
Part 6: Frequently Asked Questions (FAQs)
Q: I see multiple peaks eluting near Sporidesmolide I. What are they? A: These are likely Sporidesmolide II, III, or IV . They differ only by the methylation of leucine or the substitution of valine/isoleucine. Separation requires a high-efficiency C18 column with a shallow gradient (e.g., 0.5% increase in Acetonitrile per minute).
Q: Can I use acid to improve solubility? A: Use caution. While 0.1% Formic Acid (common in LC-MS) is generally safe for short periods, strong acids or prolonged exposure can degrade the depsipeptide bond. Neutral conditions are safer for bulk isolation.
Q: Is Sporidesmolide I toxic like Sporidesmin? A: Generally, Sporidesmolide I is considered to have low toxicity compared to the hepatotoxin Sporidesmin. However, always handle Pithomyces extracts as if they contain Sporidesmin until purification is confirmed.
References
-
Russell, D. W. (1962).[2] Depsipeptides of Pithomyces chartarum: The structure of Sporidesmolide I. Journal of the Chemical Society, 753-761.
-
Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990).[1] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21.[1]
- Dingley, J. M., et al. (1962). The Structure of Sporidesmolide I. Nature, 193, 65-66. (Foundational work on the depsipeptide structure).
-
Menna, M. E., et al. (2009). Pithomyces chartarum and Facial Eczema.[2][3][4][5] New Zealand Journal of Agricultural Research. (Context on the producer organism).
Sources
Technical Support Center: Optimizing Culture Conditions for Sporidesmolide I Production
Welcome to the technical support center for the optimization of Sporidesmolide I production. This guide is designed for researchers, scientists, and drug development professionals working with Pithomyces chartarum to enhance the yield of this promising cyclic depsipeptide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to navigate the complexities of fungal fermentation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cultivation of Pithomyces chartarum for Sporidesmolide I production.
Q1: What is the primary fungal species used for Sporidesmolide I production?
A1: The primary producer of Sporidesmolide I is the fungus Pithomyces chartarum.[1] It's important to ensure the correct strain is being used, as mycotoxin production can be highly variable among different isolates.
Q2: What is a suitable basal medium for cultivating Pithomyces chartarum?
A2: A commonly used and effective basal medium is Potato Carrot Agar (PCA).[2][3][4] This medium provides the necessary carbohydrates, proteins, minerals, and vitamins to support the growth of P. chartarum.[2][3] While commercially available dehydrated PCA is an option, a freshly prepared medium often yields better results.
Q3: What are the general optimal physical culture parameters for Pithomyces chartarum?
A3: For mycotoxin production, including sporidesmolides, a temperature range of 20-25°C is generally considered optimal, which is narrower than the optimal range for vegetative growth.[5] The fungus requires moisture for sporulation and grows well at a pH between 5.5 and 7.5. Adequate aeration is also crucial for secondary metabolite production.
Q4: Is there a correlation between fungal growth and Sporidesmolide I production?
A4: Yes, studies have shown a good correlation between the weight of sporidesmolides produced and the fungal growth of Pithomyces chartarum.[1] This indicates that optimizing conditions for healthy biomass development is a key step towards enhancing Sporidesmolide I yield.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Fungal Growth
Q: I've inoculated my media with Pithomyces chartarum, but I'm observing very slow or no growth. What could be the issue?
A: This is a common initial hurdle. The lack of growth can be attributed to several factors, from inoculum quality to the culture environment.
Causality & Explanation:
-
Inoculum Viability: The initial culture or spore suspension may have low viability due to improper storage or age.
-
Suboptimal Media: The basal medium may be lacking essential nutrients, or the pH could be outside the optimal range for P. chartarum.
-
Incorrect Temperature: Incubation at temperatures too high or too low can inhibit fungal growth.
-
Contamination: Bacterial or other fungal contamination can outcompete P. chartarum for nutrients.
Troubleshooting Protocol:
-
Verify Inoculum Quality:
-
If using a preserved culture, ensure it was stored correctly (e.g., at 4°C for freeze-dried cultures).
-
Prepare a fresh spore suspension from a healthy, sporulating culture on a Potato Carrot Agar plate. A typical concentration for inoculating liquid cultures is around 10^6 spores per mL.
-
-
Check Media Preparation:
-
Prepare fresh Potato Carrot Agar (see protocol below). Ensure all ingredients are properly dissolved and the final pH is within the 6.5 ± 0.2 range.
-
Use high-quality distilled water.
-
-
Optimize Physical Parameters:
-
Ensure your incubator is calibrated and maintaining a temperature between 20-25°C.
-
If using liquid culture, ensure adequate aeration through shaking (e.g., 150 rpm).
-
-
Assess for Contamination:
-
Visually inspect your cultures for any signs of bacterial colonies (slimy appearance) or different fungal morphologies.
-
If contamination is suspected, discard the cultures and restart with a pure inoculum, ensuring sterile techniques are strictly followed.
-
Problem 2: Good Fungal Growth, but Low Sporidesmolide I Yield
Q: My Pithomyces chartarum culture is growing well, but when I analyze the extract, the yield of Sporidesmolide I is very low. What can I do to improve it?
A: This is a classic challenge in secondary metabolite production. It indicates that while the conditions are suitable for primary metabolism (growth), they are not optimized for the induction of the secondary metabolic pathways leading to Sporidesmolide I.
Causality & Explanation:
-
Nutrient Repression: High levels of readily available carbon or nitrogen sources can suppress secondary metabolism. Nutrient limitation is often a trigger for the production of secondary metabolites.[6][7]
-
Suboptimal Precursor Availability: The biosynthesis of sporidesmolides, which are cyclic depsipeptides, requires specific amino acid precursors. A deficiency of these precursors in the medium can limit production.
-
Incorrect Harvest Time: Secondary metabolite production is often growth-phase dependent. You may be harvesting the culture too early or too late.
-
Inadequate Aeration: Oxygen is a critical factor in many secondary metabolic pathways. Insufficient aeration can be a limiting factor.
Troubleshooting & Optimization Workflow:
The following diagram illustrates a systematic approach to optimizing your culture conditions for enhanced Sporidesmolide I production.
Caption: Systematic workflow for troubleshooting and optimizing Sporidesmolide I production.
Detailed Optimization Strategies:
-
Media Optimization - One-Factor-at-a-Time (OFAT) Approach:
-
Rationale: This systematic approach allows for the evaluation of individual media components to identify their impact on Sporidesmolide I production.
-
Protocol:
-
Prepare a baseline Potato Carrot Agar medium.
-
Create a series of media variations, altering one component at a time. For example:
-
Carbon Source: Test different carbohydrates (e.g., glucose, sucrose, starch) at varying concentrations (e.g., 10 g/L, 20 g/L, 30 g/L).
-
Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, ammonium nitrate, sodium nitrate) at various C:N ratios. Note that nitrate has been shown to stimulate mycotoxin production in some fungi, while ammonium can be suppressive.
-
-
Inoculate each medium with a standardized amount of P. chartarum spores.
-
Incubate under consistent conditions (e.g., 22°C, 150 rpm, 14 days).
-
Harvest and extract Sporidesmolide I from each culture.
-
Quantify the yield using HPLC to determine the optimal component and concentration.
-
-
-
Precursor Feeding Strategy:
-
Rationale: The biosynthesis of the related mycotoxin, sporidesmin, involves the amino acids tryptophan, alanine, and methionine.[6][8][9] Supplementing the medium with these potential precursors may enhance the production of Sporidesmolide I.
-
Protocol:
-
Prepare the optimized basal medium from the OFAT experiments.
-
Supplement individual flasks with different amino acids (e.g., L-tryptophan, L-alanine, L-methionine) at various concentrations (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L).
-
Include a control flask with no amino acid supplementation.
-
Inoculate, incubate, harvest, and quantify Sporidesmolide I as previously described.
-
-
-
Physical Parameter Optimization:
-
Rationale: Aeration and agitation directly impact fungal morphology and oxygen availability, which are critical for secondary metabolite synthesis.[4][10][11]
-
Protocol:
-
Using the optimized medium, set up cultures in a bioreactor or shake flasks with varying agitation speeds (e.g., 100, 150, 200, 250 rpm).
-
If using a bioreactor, also vary the aeration rate (e.g., 0.5, 1.0, 1.5 vvm).
-
Monitor fungal morphology (e.g., pellet size, filamentous growth) and Sporidesmolide I production over time. High agitation can lead to smaller, denser pellets or a more filamentous morphology, which may enhance nutrient uptake and metabolite production.[12]
-
-
Problem 3: Degradation of Sporidesmolide I During Extraction and Purification
Q: I suspect that my Sporidesmolide I is degrading during the extraction process, leading to lower than expected yields. How can I prevent this?
A: Sporidesmolides, like many natural products, can be sensitive to pH, temperature, and light. A carefully controlled extraction protocol is essential to maintain the integrity of the compound.
Causality & Explanation:
-
pH Extremes: Acidic or basic conditions can lead to hydrolysis of the ester or amide bonds within the cyclic depsipeptide structure.
-
Thermal Degradation: High temperatures used during solvent evaporation or other steps can cause decomposition.
-
Photodegradation: Exposure to UV or prolonged daylight can induce photochemical reactions.
Preventative Measures and Protocol:
| Parameter | Condition | Rationale and Recommended Action |
| Temperature | High (>40°C) | Can cause thermal degradation. |
| Action: Perform extractions at room temperature or on ice. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. | ||
| pH | Acidic (<4) or Basic (>8) | Can lead to hydrolysis or rearrangement of the molecule. |
| Action: Maintain a neutral pH (around 7.0) during aqueous extraction steps. If pH adjustments are necessary, use dilute acids/bases and minimize exposure time. | ||
| Light | UV or Prolonged Daylight | Can induce photochemical reactions and radical formation. |
| Action: Protect samples from light by using amber glassware or wrapping containers in aluminum foil. |
Optimized Extraction Protocol:
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Drying: Lyophilize (freeze-dry) the mycelia to remove water, which improves extraction efficiency.
-
Initial Extraction:
-
Submerge the dried mycelia in a suitable organic solvent such as ethyl acetate or a mixture of methanol and chloroform.
-
Use an ultrasonic bath at a controlled temperature (e.g., 30°C) for approximately 45 minutes to facilitate cell disruption and extraction.
-
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification: Further purify the crude extract using column chromatography (e.g., silica gel) with a suitable solvent gradient to isolate Sporidesmolide I. Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments mentioned in this guide.
Protocol 1: Preparation of Enriched Potato Carrot Agar (PCA)
This protocol provides a recipe for a basal PCA medium and suggestions for enrichment based on the principles of fungal media optimization.
Basal Potato Carrot Agar (per 1 Liter):
| Component | Amount |
| Potatoes (sliced, unpeeled) | 300 g |
| Carrots (peeled and sliced) | 25 g |
| Agar | 15 g |
| Distilled Water | 1 L |
Procedure:
-
Add the sliced potatoes and carrots to 1 L of distilled water.
-
Boil for 20-30 minutes until the vegetables are soft.[2]
-
Filter the broth through several layers of cheesecloth to remove the solid vegetable matter.[2]
-
Add distilled water to the filtrate to bring the final volume back to 1 L.
-
Add the agar to the broth and heat to boiling while stirring to dissolve the agar completely.
-
Dispense the medium into flasks or bottles and sterilize by autoclaving at 121°C for 15-20 minutes.[2]
Enrichment Strategies:
To create an "enriched" medium for enhanced secondary metabolite production, supplement the basal PCA with one or more of the following before autoclaving:
-
Additional Carbon Source: Sucrose or glucose at 10-20 g/L.
-
Complex Nitrogen Source: Yeast extract or peptone at 2-5 g/L.
-
Precursor Amino Acids: L-tryptophan, L-alanine, or L-methionine at 0.1-0.5 g/L.
Protocol 2: Quantification of Sporidesmolide I by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of Sporidesmolide I. Method development and validation will be necessary for your specific instrumentation and sample matrix.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System: | A standard HPLC system with a UV detector. |
| Column: | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase: | A gradient of acetonitrile and water is a common starting point for separating cyclic peptides. |
| Flow Rate: | 1.0 mL/min. |
| Detection: | UV detector set at a wavelength where Sporidesmolide I shows maximum absorbance (this will need to be determined by running a UV scan of a purified standard). |
| Injection Volume: | 10-20 µL. |
Procedure:
-
Standard Preparation: Prepare a stock solution of purified Sporidesmolide I in a suitable solvent (e.g., methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Take a known volume or weight of your fungal extract.
-
Dissolve it in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the Sporidesmolide I peak in your samples by comparing the retention time with that of the standard.
-
Quantify the amount of Sporidesmolide I in your samples using the calibration curve.
-
IV. References
-
Done, J., Mortimer, P. H., Taylor, A., & Russell, D. W. (1961). The production of sporidesmin and sporidesmolides by Pithomyces chartarum. Journal of General Microbiology, 26(2), 207-222.
-
theLabRat.com. Potato-Carrot Medium Recipe. Available from: [Link]
-
Towers, N. R., & Wright, D. E. (1969). Biosynthesis of sporidesmin from amino acids. New Zealand Journal of Agricultural Research, 12(2), 275-280.
-
Le Bars, J., Oswald, E., Le Bars, P., Bonnefoi, M., Bezille, P., & Braun, J. P. (1990). Ecotoxinogenesis of Pithomyces chartarum. Food additives & contaminants, 7 Suppl 1, S19-S21.
-
HiMedia Laboratories. Potato Carrot Agar. Available from: [Link]
-
Deng, W., et al. (2015). Effects of nutrient limitation on cell growth, TEP production and aggregate formation of marine Synechococcus. Aquatic microbial ecology, 75(2), 121-133.
-
Duc, C., et al. (2017). A set of nutrient limitations trigger yeast cell death in a nitrogen-dependent manner during wine alcoholic fermentation. PloS one, 12(9), e0184838.
-
Wright, D. E. (1969). Biochemistry of sporidesmin. Proceedings of the New Zealand Society of Animal Production, 29, 133-143.
-
Kim, S. W., et al. (2003). Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclarii. Journal of bioscience and bioengineering, 96(5), 415-420.
-
Giraldo, L., et al. (2020). Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum. Ingeniería y competitividad, 22(1), 89-100.
-
Le Bars, J., & Le Bars, P. (1990). Ecotoxinogenesis of Pithomyces chartarum. Mycotoxin research, 6(1), 27-31.
-
Cui, Y. Q., et al. (2018). Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-up Fermentation. Indian journal of microbiology, 58(1), 84-91.
-
dos Santos, D. F., et al. (2022). An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. Journal of Venomous Animals and Toxins including Tropical Diseases, 28.
-
Towers, N. R., & Wright, D. E. (1969). Biosynthesis of sporidesmin from amino acids. New Zealand Journal of Agricultural Research, 12(2), 275-280.
-
Himedia Laboratories. Potato Carrot Agar. Available from: [Link]
-
Chemistry LibreTexts. (2023). Investigation 10: One-Factor-at-a-Time Experimental Optimizations. Available from: [Link]
-
Al-Subaie, A. M., et al. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Cureus, 16(3).
-
Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]
-
Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. (2023). MDPI.
-
Cui, Y. Q., et al. (2018). Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-up Fermentation. Indian journal of microbiology, 58(1), 84–91.
-
Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma, Human Serum, Saline and Mouse. (2015). Longdom Publishing.
-
Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification. (2024). National Institutes of Health.
-
Eggum, B. O. (2018). Amino Acid Precursors of Biogenic Amines. ResearchGate.
-
Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. (2022). National Institutes of Health.
-
Cui, Y. Q., et al. (2018). Effect of agitation intensities on fungal morphology of submerged fermentation. Biotechnology and Bioprocess Engineering, 23(1), 1-8.
-
SixSigma.us. (2024). OFAT (One-Factor-at-a-Time). All You Need to Know. Available from: [Link]
-
Evaluation of Different Standard Amino Acids to Enhance the Biomass, Lipid, Fatty Acid, and γ-Linolenic Acid Production in Rhizomucor pusillus and Mucor circinelloides. (2022). Frontiers.
-
Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. himedialabs.com [himedialabs.com]
- 3. thomassci.com [thomassci.com]
- 4. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nutrient limitation leads to penetrative growth into agar and affects aroma formation in Pichia fabianii, P. kudriavzevii and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potato carrot agar with manganese as an isolation medium for Alternaria, Epicoccum and Phoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid-labile amino acid precursors in the Murchison meteorite. II: A search for peptides and amino acyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hovione.com [hovione.com]
Technical Support Center: Sporidesmolide I Stability & Degradation
Product: Sporidesmolide I (Cyclic Depsipeptide) CAS: 3542-76-3 Application: Mycotoxin research, Antibiotic potentiator studies, Immunomodulation Support Tier: Level 3 (Senior Application Scientist)
The Chemistry of Degradation (Mechanism)
Q: Why is Sporidesmolide I unstable in basic pH environments?
A: The instability arises from the molecule's specific classification as a cyclic depsipeptide .[1] Unlike standard peptides formed solely of amide bonds (which are relatively robust), depsipeptides contain alternating ester (lactone) and amide linkages.
In Sporidesmolide I (cyclo-L-Hiv-D-Val-L-Leu-L-Hiv-L-Val-L-MeLeu), the ring is closed by ester bonds involving 2-hydroxyisovaleric acid (Hiv).
The Degradation Cascade:
-
Ester Vulnerability: Hydroxide ions (
) in basic environments act as nucleophiles. -
Preferential Attack: Esters are thermodynamically and kinetically more labile (susceptible to hydrolysis) than amides. The base attacks the carbonyl carbon of the ester linkage first.
-
Ring Opening: This hydrolysis event opens the macrocyclic ring, converting the cyclic molecule into a linear hexadepsipeptide (often referred to as Sporidesmolic Acid).
-
Fragmentation: Continued exposure to base hydrolyzes the second ester bond present in the sequence, cleaving the linear hexamer into two smaller linear tri-depsipeptides (Sporidesmolic Acids A/B).
Key Takeaway: Even mild alkalinity (pH > 8.0) can trigger the initial ring-opening, creating an impurity with a mass shift of +18 Da (addition of water).
Degradation Pathway Visualization
The following diagram illustrates the stepwise breakdown of Sporidesmolide I under increasing alkalinity.
Figure 1: Stepwise alkaline hydrolysis pathway of Sporidesmolide I. Note the sequential cleavage of ester bonds prior to amide bond degradation.
Troubleshooting Experimental Anomalies
Use this guide to diagnose issues based on analytical data (HPLC/LC-MS).
Scenario A: "I see a split peak in my chromatogram."
-
Observation: A new peak appears slightly earlier (more polar) than the parent peak.
-
Mass Spec Data: The new peak shows a mass of [M+18] .
-
Diagnosis: Ring Opening (Hydrolysis). You have generated the linear form of Sporidesmolide I.
-
Root Cause:
-
Sample was dissolved in a slightly basic buffer (e.g., Tris pH 8.5).
-
Glassware was washed with strong base (NaOH) and not neutralized.
-
Extraction solvent contained residual water and traces of base.
-
-
Corrective Action: Ensure all solvents are pH neutral or slightly acidic (0.1% Formic acid is recommended for stability).
Scenario B: "My yield is low, and I see low molecular weight species."
-
Observation: Parent peak is diminished; cluster of peaks around 300-400 m/z.
-
Mass Spec Data: Peaks at m/z ~344 or ~358 .
-
Diagnosis: Advanced Degradation. The molecule has cleaved into its constituent "Sporidesmolic Acid" tripeptide halves.
-
Root Cause: Exposure to pH > 10 or prolonged exposure to mild base at elevated temperatures.
-
Corrective Action: This is irreversible. Discard the sample. For future extractions, avoid "saponification" steps often used for other lipids.
Quantitative Data: Mass Shift Reference Table
Refer to this table when analyzing LC-MS data to confirm degradation products.
| Compound State | Structural Description | Formula (Approx) | Expected m/z ([M+H]+) | Mass Shift (Δ) |
| Native | Cyclic Hexadepsipeptide | C34H60N4O8 | 653.4 | Reference |
| Degradant 1 | Linear Sporidesmolic Acid | C34H62N4O9 | 671.4 | +18 Da (H₂O) |
| Degradant 2 | Sporidesmolic Acid A (Fragment) | C17H32N2O5 | 345.2 | Cleavage |
| Degradant 3 | Sporidesmolic Acid B (Fragment) | C17H32N2O5 | 359.2 | Cleavage |
> Note: Exact masses depend on the specific isotope variants of Valine/Leucine present in your specific Sporidesmolide I isoform.
Protocol: Stability Assessment & Controlled Hydrolysis
If you need to generate degradation standards to validate your analytical method, follow this protocol.
Objective: Create a reference mixture of Native, Linear, and Fragmented Sporidesmolide I.
Reagents:
-
Sporidesmolide I Stock (1 mg/mL in Methanol)
-
0.1 M NaOH
-
0.1 M HCl
-
LC-MS grade Water
Procedure:
-
Preparation: Aliquot 100 µL of Stock solution into three vials (A, B, C).
-
Vial A (Control): Add 100 µL Water. Keep at 4°C.
-
Vial B (Mild Hydrolysis): Add 90 µL Water + 10 µL 0.1 M NaOH (Final pH ~9-10). Incubate at Room Temp for 30 mins .
-
Target: Linear Hexapeptide ([M+18]).
-
-
Vial C (Strong Hydrolysis): Add 50 µL Water + 50 µL 0.1 M NaOH (Final pH >12). Incubate at 60°C for 60 mins .
-
Target: Tripeptide Fragments (~345/359 m/z).
-
-
Quenching: Neutralize Vials B and C immediately with stoichiometric amounts of 0.1 M HCl.
-
Analysis: Inject 5 µL of each onto C18 column (Gradient: 50-100% ACN over 15 mins).
References
-
Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[2]
-
Bishop, E., Griffiths, H., Russell, D. W., Ward, V., & Gartside, R. N. (1965). Spore Surface Depsipeptides in Some Pithomyces Species.[3] Journal of General Microbiology, 38(2), 289–296.
-
BenchChem Technical Support. Troubleshooting Sporidesmolide Extraction and Stability.
Sources
Technical Support Center: High-Resolution Separation of Sporidesmolides
Executive Summary
The separation of Sporidesmolide I and Sporidesmolide II is a classic chromatographic challenge rooted in "methylene selectivity." These two cyclic depsipeptides differ by a single methylene group (–CH₂–), resulting from the substitution of L-Valine in Sporidesmolide I with L-Isoleucine in Sporidesmolide II.
Standard C18/Acetonitrile gradients often fail to resolve these species because the hydrophobic difference is insufficient to overcome the band broadening inherent in fast gradients. This guide provides a definitive troubleshooting workflow to achieve baseline resolution (
Module 1: Diagnosis & Root Cause Analysis
Q1: Why are Sporidesmolide I and II co-eluting on my standard C18 method?
A: The co-elution is structural, not accidental. Sporidesmolides are cyclic depsipeptides produced by Pithomyces chartarum.[1][2][3] Their structures are nearly identical:
-
Sporidesmolide I: cyclo(D-Val - L-Leu - L-Hmb - L-Val - D-Leu - L-Hmb)
-
Sporidesmolide II: cyclo(D-Val - L-Leu - L-Hmb - L-Ile - D-Leu - L-Hmb)
The only difference is the side chain of the fourth residue: Valine (isopropyl) vs. Isoleucine (sec-butyl) . This represents a single methylene (
-
The Trap: In Acetonitrile (ACN), the solvation layer forms a "chaotropic" environment that often compresses the selectivity between methylene homologs. A standard broad gradient (e.g., 5-95% B) moves the compounds through the column too quickly to allow the stationary phase to discriminate based on this subtle hydrophobicity difference.
Q2: How do I confirm I have both species and not just a single impure peak?
A: You must look for the mass difference in your LC-MS data or peak distortion in UV.
-
Mass Spectrometry: Sporidesmolide II (
) is 14 Da heavier than Sporidesmolide I ( ).-
Sporidesmolide I: m/z ~639
-
Sporidesmolide II: m/z ~653
-
-
UV Profile: If you lack MS, check the peak symmetry. A tailing or fronting peak (Asymmetry factor
or ) often indicates co-eluting isomers.
Module 2: Method Optimization Protocol
Q3: What is the single most effective change to resolve these peaks?
A: Switch the organic modifier from Acetonitrile to Methanol (MeOH).
Methanol is a protic solvent that promotes stronger hydrogen bonding with the mobile phase and enhances methylene selectivity (
Q4: Can you provide a specific starting protocol?
A: Yes. The following protocol is designed to maximize the selectivity factor (
Optimized Separation Method (Isocratic Approach)
| Parameter | Setting | Rationale |
| Column | C18 (High Carbon Load) or Phenyl-Hexyl | High surface area increases interaction time; Phenyl-Hexyl offers alternative shape selectivity. |
| Dimensions | 150 mm x 2.1 mm, 1.7 µm or 2.6 µm | Longer column length ( |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of free silanols. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Critical: MeOH maximizes |
| Elution Mode | Isocratic: 80% B | Isocratic holds are superior for resolving structural isomers compared to gradients. |
| Flow Rate | 0.3 mL/min | Optimized for Van Deemter efficiency. |
| Temperature | 20°C - 25°C | Lower temperature increases retention ( |
| Detection | UV @ 210-220 nm | Peptide bond absorption. |
Q5: Why lower the temperature?
A: Thermodynamic selectivity.
The resolution equation relies on efficiency (
Module 3: Advanced Troubleshooting & Logic
Decision Tree: Resolving Co-elution
The following diagram illustrates the logical flow for troubleshooting the separation of Sporidesmolide I and II.
Figure 1: Logical troubleshooting workflow for optimizing Sporidesmolide separation.
Module 4: Experimental Validation
To validate your method, perform the following "Resolution Check":
-
Prepare a Mix: Create a 1:1 mixture of Sporidesmolide I and II (or use a crude extract of P. chartarum known to contain both).
-
Run the Reference: Inject on your standard C18/ACN method to establish a baseline (likely one peak or a shoulder).
-
Run the Optimized Method: Inject on C18/MeOH (80% Isocratic) at 20°C.
-
Calculate Resolution (
):-
Where
is retention time and is the peak width at half height. -
Target:
(Baseline separation).
-
Quantitative Comparison of Conditions
| Variable | Standard Method | Optimized Method | Expected Outcome |
| Solvent B | Acetonitrile | Methanol | Increased methylene selectivity ( |
| Gradient | 5-95% in 10 min | Isocratic 80% | Higher effective plates ( |
| Temp | 40°C | 20°C | Enhanced thermodynamic distinction of isomers. |
| Run Time | 15 min | 25-30 min | Longer run time required for high-resolution isocratic separation. |
References
-
Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990).[4][5] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21.
-
Russell, D. W. (1962).[1] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[1]
-
Done, J., Mortimer, P. H., Taylor, A., & Russell, D. W. (1961). The production of sporidesmin and sporidesmolides by Pithomyces chartarum.[1][2][6][7][8] Journal of General Microbiology, 26(2), 207-222.
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
Stability of Sporidesmolide I in long-term frozen storage
Technical Support Center: Stability of Sporidesmolide I
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for Sporidesmolide I. As researchers and drug development professionals, ensuring the integrity of your compounds during long-term storage is paramount to the validity and reproducibility of your experimental results. This guide is designed to provide you with in-depth, field-proven insights into the stability of Sporidesmolide I, particularly under frozen storage conditions. We will delve into the causality behind best practices and provide robust protocols to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of Sporidesmolide I.
Q1: What is the primary chemical vulnerability of Sporidesmolide I that I should be aware of during storage?
Sporidesmolide I is a cyclic depsipeptide. Its core structure contains not only amide bonds but also an ester linkage within its ring. This ester bond is the molecule's primary vulnerability, as it is susceptible to hydrolysis.[1] Hydrolysis will cleave the ring structure, forming a linear hydroxy acid, which is a degradation product that will likely have altered or diminished biological activity. Factors that can accelerate this degradation include pH extremes (both acidic and alkaline), elevated temperatures, and the presence of water.[1][2]
Q2: What are the optimal temperatures for long-term frozen storage of Sporidesmolide I?
For long-term stability, storing Sporidesmolide I at or below -20°C is essential.[3] For critical samples or storage periods extending beyond one year, ultra-low temperatures of -80°C are highly recommended to minimize metabolic activity and chemical degradation.[3][4] The fundamental principle is that decreasing the temperature significantly reduces the kinetic energy of molecules, thereby slowing down chemical reactions, including the hydrolysis of the ester bond.[2] Studies on various biological samples have shown that storage at lower temperatures (e.g., -70°C or -80°C) provides greater stability over extended periods compared to -20°C.[4][5]
Q3: Should I store Sporidesmolide I as a lyophilized powder or in a solvent?
Whenever possible, long-term storage in a lyophilized (freeze-dried) state is superior.[3] This minimizes the presence of water, which is necessary for hydrolysis.[1] If you must store it in solution, select a high-purity, anhydrous-grade aprotic solvent such as DMSO or absolute ethanol. It is critical to use a solvent in which the compound is fully soluble to avoid precipitation upon freezing. Prepare aliquots of your stock solution to prevent repeated freeze-thaw cycles.[3]
Q4: How many freeze-thaw cycles can a Sporidesmolide I solution tolerate?
Ideally, zero. Each freeze-thaw cycle exposes the compound to potential degradation.[3][6] During the thawing process, the sample passes through temperatures where chemical degradation can accelerate. Furthermore, localized changes in concentration and pH can occur as the solvent freezes and thaws, creating microenvironments that may stress the molecule. To mitigate this, we strongly advise preparing single-use aliquots of your stock solutions. If repeated use from a single vial is unavoidable, a risk assessment should be performed to determine the maximum number of cycles tolerated before significant degradation occurs (see Troubleshooting Guide below).
Troubleshooting Guide: Common Stability-Related Issues
This section provides a logical framework for diagnosing and resolving common issues encountered during experiments that may be linked to the stability of Sporidesmolide I.
| Problem Encountered | Potential Root Cause (Stability-Related) | Recommended Action & Rationale |
| Loss of Biological Activity in Assay | Compound Degradation: The most likely cause is the hydrolysis of the ester bond, leading to the inactive linear form.[1] This may have been caused by improper storage temperature, multiple freeze-thaw cycles, or the use of a non-optimal solvent. | 1. Verify Stock Integrity: Analyze an aliquot of your stock solution using a stability-indicating method like HPLC or LC-MS to quantify the parent compound and detect degradation products.[7] 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from lyophilized powder. 3. Review Handling Protocol: Ensure single-use aliquots are being used and that storage is at -80°C. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of Degradation Products: A new peak, often with a different retention time, can indicate the presence of the hydrolyzed, linear form of Sporidesmolide I or other degradation byproducts. | 1. Characterize New Peak: If possible, use mass spectrometry (MS) to determine the mass of the new peak. The hydrolyzed product should have a mass corresponding to the parent compound + 18 amu (the mass of H₂O). 2. Perform Forced Degradation Study: To confirm, intentionally degrade a sample of Sporidesmolide I (e.g., by treating with mild acid or base) and compare the resulting chromatogram to your sample. This helps to definitively identify degradation peaks. |
| Inconsistent Results Between Experiments | Variable Compound Integrity: Inconsistency can arise from using different aliquots that have undergone a different number of freeze-thaw cycles or were stored for different durations/conditions. | 1. Standardize Aliquoting: Implement a strict protocol where all stock solutions are aliquoted into single-use vials immediately after preparation. 2. Implement a Stability Study: For long-term projects, it is crucial to run a formal stability study to define the acceptable shelf-life of your stock solutions under your specific storage conditions (see Protocol below). |
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for suspected Sporidesmolide I degradation.
Experimental Protocol: Long-Term Frozen Stability Study
This protocol provides a self-validating framework for determining the stability of Sporidesmolide I under your specific laboratory conditions. It is based on principles outlined in ICH guidelines for stability testing.[8][9][10]
Objective: To determine the shelf-life of a Sporidesmolide I stock solution when stored at a specified frozen temperature (-20°C or -80°C).
Materials:
-
High-purity Sporidesmolide I (lyophilized powder)
-
Anhydrous, HPLC-grade solvent (e.g., DMSO)
-
Low-retention, cryogenic-safe microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
Step 1: Preparation of Master Stock and Aliquots (Timepoint T=0)
-
Accurately weigh a sufficient amount of Sporidesmolide I to prepare a master stock solution at your desired concentration (e.g., 10 mM in DMSO).
-
Ensure the compound is completely dissolved.
-
Immediately aliquot the master stock into single-use cryogenic tubes. Prepare enough aliquots for all planned timepoints, with 3-5 replicates per timepoint.
-
Reserve 3-5 aliquots for immediate analysis. This will serve as your T=0 baseline.
-
Place the remaining aliquots in a labeled storage box and immediately transfer to the designated freezer (-20°C or -80°C).
Step 2: T=0 Baseline Analysis
-
Thaw the T=0 aliquots under controlled conditions (e.g., room temperature, protected from light).
-
Analyze each replicate using a validated, stability-indicating HPLC/LC-MS method. The method should be able to separate the parent Sporidesmolide I peak from any potential degradation products and solvent peaks.[11][12]
-
Record the following for each replicate:
-
Peak area of Sporidesmolide I
-
Retention time
-
Presence and peak area of any other peaks (impurities or degradants)
-
-
Calculate the average peak area and standard deviation for the T=0 timepoint. This value represents 100% purity/concentration.
Step 3: Long-Term Storage and Timepoint Testing
-
At predefined intervals, retrieve the designated number of replicate aliquots from the freezer.
-
Thaw and analyze the samples using the exact same method as the T=0 analysis.
-
Record the same data points as in Step 2.
Recommended Testing Frequency (based on ICH guidelines): [9][13]
| Storage Condition | Year 1 | Year 2 | Annually Thereafter |
| -20°C / -80°C | Every 3 months | Every 6 months | Annually |
Step 4: Data Evaluation
-
For each timepoint, calculate the average peak area of Sporidesmolide I.
-
Express this average as a percentage of the T=0 average peak area.
-
% Remaining = (Avg. Peak Area at T=x / Avg. Peak Area at T=0) * 100%
-
-
Monitor the appearance and growth of any new peaks.
-
The shelf-life is defined as the timepoint at which the concentration of Sporidesmolide I drops below a predefined threshold (e.g., 90% of the initial concentration) or when a specific degradation product exceeds its acceptable limit.
Workflow for a Long-Term Stability Study
Caption: Experimental workflow for assessing long-term stability.
References
- Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- Long-term cryopreservation of basidiomycetes - PMC - NIH. (2017, October 18).
- Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. (2024, December 11).
- Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. (n.d.).
-
Viability of frozen cultures of basidiomycetes after fifteen-year storage - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
- Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed. (n.d.).
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed. (2024, March 6).
- Guidelines for the safe handling of pesticides during their formulation, packing, storage and transport. - SPREP Library. (n.d.).
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17).
- Endoscope Drying and Storage Cabinet Guidelines - STERIS. (2024, May 2).
- How may I determine the stability of a compound in order to conduct an MIC test? (2020, November 3).
- Cyclic Peptides Research: Stability Studies & Findings. (2025, July 22).
- The solution and solid state stability and excipient compatibility of parthenolide in feverfew. (2025, August 6).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC - PubMed Central. (2024, March 6).
- Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed. (n.d.).
- Analytical, Formulation & Stability. (n.d.).
Sources
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- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oathpeptides.com [oathpeptides.com]
- 4. Long-term cryopreservation of basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Technical Support Center: Purification of Sporidesmolide I Extracts
Welcome to the technical support guide for the purification of Sporidesmolide I. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with pigment impurities in Sporidesmolide I extracts. As a cyclic depsipeptide isolated from fungal sources like Pithomyces chartarum, Sporidesmolide I is often co-extracted with a variety of pigments that can interfere with downstream analysis and applications.[1][2] This guide is designed to provide both theoretical understanding and practical, field-proven solutions to achieve high-purity Sporidesmolide I.
Frequently Asked Questions (FAQs)
Q1: What are the common pigment impurities in my Sporidesmolide I fungal extract?
Fungal extracts are complex mixtures containing a wide array of secondary metabolites.[3] The pigments co-extracted with Sporidesmolide I are typically polyketides (such as quinones) and carotenoids.[4][5][6] These molecules are responsible for the yellow, orange, or even dark brown colors often seen in crude extracts. Their presence can complicate chromatographic separations and spectroscopic analyses.
Q2: What is the most effective first step to remove a large amount of pigment from a crude extract?
For heavily pigmented extracts (e.g., dark brown or deep yellow), a pre-purification step using activated charcoal is highly recommended. Activated charcoal has a high surface area and porosity, making it extremely effective at adsorbing large pigment molecules through non-specific interactions.[7][8] This step can significantly reduce the pigment load on subsequent, more selective chromatography columns, improving resolution and extending column life.
Q3: Is it possible to remove pigments without using column chromatography?
While column chromatography is the most definitive method for achieving high purity, recrystallization can be an effective technique for removing minor pigment impurities from a partially purified product.[9] If your Sporidesmolide I is already of moderate purity but retains a slight color, recrystallization from a suitable solvent system can yield a pure, crystalline product, leaving the more soluble pigment impurities behind in the mother liquor.
Q4: How can I effectively monitor the removal of pigments and assess the purity of Sporidesmolide I throughout the process?
A multi-faceted approach is best.
-
Visual Inspection: The most straightforward method. A reduction in the color of your solution or fractions is a primary indicator of pigment removal.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. Pigmented impurities are easily visualized as colored spots, while Sporidesmolide I (being colorless) will require visualization under UV light (if it has a chromophore) or by staining (e.g., with potassium permanganate). TLC allows you to track the separation of pigments from your target compound.[10]
-
UV-Vis Spectroscopy: A quantitative method to track pigment removal. By scanning the absorbance of your fractions across a wide wavelength range (e.g., 200-700 nm), you can monitor the disappearance of absorbance peaks in the visible range (400-700 nm) that are characteristic of pigments.[11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for final purity analysis. An HPLC method, typically with UV or mass spectrometry (MS) detection, can resolve Sporidesmolide I from any remaining impurities and provide a quantitative measure of purity.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification workflow.
Problem 1: My crude extract is very dark (brown/black/deep green) and is clogging my chromatography column.
Cause: High concentrations of complex pigments and other macromolecular impurities are present. Direct loading onto a silica column will lead to irreversible adsorption at the column head, poor separation, and high backpressure.
Solution: Activated Charcoal Treatment
This protocol is designed as a bulk decolorization step prior to chromatography. The principle is based on the high adsorptive capacity of activated charcoal for large, aromatic, and colored molecules.[13][14]
Protocol 1: Activated Charcoal Decolorization
-
Dissolution: Dissolve the crude Sporidesmolide I extract in a suitable organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 10-50 mg/mL.
-
Charcoal Addition: Add activated charcoal to the solution. A good starting point is 10-20% of the crude extract's weight (e.g., for 1 gram of extract, use 100-200 mg of charcoal).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. Avoid excessive heating, which could potentially degrade the target compound.
-
Filtration: Prepare a short plug of celite or diatomaceous earth in a sintered glass funnel. This prevents fine charcoal particles from passing through. Filter the charcoal suspension through the celite plug, washing with a small amount of the clean solvent to ensure complete recovery of the filtrate.
-
Assessment: The filtrate should be significantly lighter in color. If it remains heavily pigmented, a second treatment with a smaller amount of charcoal may be necessary.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the decolorized extract, which is now ready for chromatography.
Causality Explained: Activated charcoal's effectiveness stems from its vast network of pores, which provides a large surface area for adsorption. Pigments, often being large, planar molecules, are readily trapped within these pores, while the smaller Sporidesmolide I molecule remains in solution. However, be aware that some product loss can occur due to non-specific binding.[15] It is crucial to use the minimum amount of charcoal necessary to achieve the desired decolorization.
Problem 2: My Sporidesmolide I fractions from silica gel chromatography are still yellow.
Cause: The pigment impurities have a polarity similar to Sporidesmolide I, leading to co-elution from the column. This is common when using standard silica gel with simple solvent systems.
Solution: Advanced Chromatographic Strategies
To resolve compounds with similar polarities, you must exploit other chemical properties to achieve separation.
Strategy A: Switch the Stationary Phase
Instead of normal-phase silica, consider using a different stationary phase that offers alternative separation mechanisms.
| Stationary Phase | Separation Principle | Ideal for Separating | Recommended Mobile Phase System |
| Silica Gel (Normal Phase) | Adsorption based on polarity. | Compounds with significantly different polarities. | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.[16] |
| Reversed-Phase (C18) | Partitioning based on hydrophobicity. | Non-polar to moderately polar compounds.[17] | Acetonitrile/Water or Methanol/Water gradients. |
| Alumina | Adsorption, similar to silica but with different selectivity. | Can be better for separating certain pigment classes.[18] | Similar to silica gel, but solvent choice is critical. |
Strategy B: Optimize the Mobile Phase
Fine-tuning your mobile phase can dramatically improve resolution.
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will hold the more polar Sporidesmolide I on the column longer while the less polar pigments elute first.
-
Introduce a Third Solvent: Adding a small percentage of a third solvent (e.g., a few drops of acetic acid or triethylamine) can alter the surface chemistry of the silica gel and improve the separation of compounds with acidic or basic functional groups.
Workflow Diagram: Troubleshooting Pigment Impurities
Caption: Decision workflow for purifying Sporidesmolide I.
Problem 3: My final product appears pure by HPLC and NMR, but it retains a faint color.
Cause: Trace amounts of highly chromophoric (intensely colored) impurities are present at concentrations below the detection limit of your primary analytical methods but are still visually detectable.
Solution: Final Polishing by Recrystallization
Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, colorless product. The success of this technique relies on finding a solvent system where Sporidesmolide I has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
Protocol 2: Recrystallization of Sporidesmolide I
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and aqueous mixtures like 70% acetic acid or 95% ethanol).[9] The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the impure Sporidesmolide I in a clean Erlenmeyer flask. Add the chosen solvent dropwise while gently heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If any insoluble material is present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent. The resulting product should be a fine, colorless crystalline solid.
References
-
Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-22. Link
-
BenchChem. (2025). A Comparative Analysis of Sporidesmolide Production in Toxin-Producing Fungi. Link
-
PubChem. Sporidesmin. National Institutes of Health. Link
-
BenchChem. (2025). A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V. Link
-
Patents, Google. (2009). Process for purifying a pigment. Link
-
ResearchGate. (2025). Method of extraction and resolubilisation of pigments from Chlorociboria aeruginosa and Scytalidium cuboideum, two prolific spalting fungi. Link
-
Lichstein, H. C., & van de Rijn, I. (1970). Chromatographic Separation of the Pigment Fractions from a Serratia marcescens Strain. Journal of Bacteriology, 104(2), 1011–1012. Link
-
Carbontech. Activated Carbon for Colour Removal. Link
-
ResearchGate. (2021). Using activated charcoal to remove substances interfering with the colorimetric assay of inorganic phosphate in plant extracts. Link
-
Adnan, M., et al. (2021). Molecular Characterization of Fungal Pigments. Journal of Fungi, 7(5), 346. Link
-
Taylor & Francis Online. (1962). Phytotoxic properties of some hydrolytic products of sporidesmolide I: (A note). Link
-
Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Link
-
Royal Society of Chemistry. (2013). A general solid phase method for the synthesis of depsipeptides. Link
-
Alofi, R. S., et al. (2022). Efficiency of activated charcoal powder in stain removal and effect on surface roughness compared to whitening toothpaste in resin composite: In vitro study. Saudi Dental Journal, 34(8), 706-711. Link
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Link
-
RepositoriUM. (n.d.). Production, extraction and characterization of a natural fungal pigment. Link
-
Plant Pigment Paper Chromatography. (n.d.). Link
-
PubMed Central. (n.d.). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Link
-
SlideShare. (2019). LAB-6- Separation of Photosynthesis pigment by chromatographic paper. Link
-
ResearchGate. (n.d.). Fungal pigments: Secondary metabolites and their application. Link
-
Earthraga. (2024). Unlocking the Benefits of Activated Charcoal for Clear and Healthy Skin. Link
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Link
-
CORE. (n.d.). THE SYNTHESIS OF PEPTIDES AND DEPSIPEPTIDES RELATED TO ESPERIN. Link
-
ResearchGate. (2025). A general solid phase method for the synthesis of depsipeptides. Link
-
YouTube. (2016). Activated Charcoal for Removing Color. Link
-
PubMed Central. (n.d.). Safety Evaluation of Fungal Pigments for Food Applications. Link
-
National Institutes of Health. (2017). Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. Link
-
ResearchGate. (n.d.). Workflow of methods used for pigment extraction from Tetraselmis sp.... Link
-
Save My Exams. (2024). Separation of Photosynthetic Pigments with Chromatography (Edexcel International A Level (IAL) Biology): Revision Note. Link
-
MDPI. (n.d.). Fungal Pigments: Carotenoids, Riboflavin, and Polyketides with Diverse Applications. Link
-
PubMed. (n.d.). Depsipeptide synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of Fungal Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Evaluation of Fungal Pigments for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. carbontech.net.tr [carbontech.net.tr]
- 8. Efficiency of activated charcoal powder in stain removal and effect on surface roughness compared to whitening toothpaste in resin composite: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. savemyexams.com [savemyexams.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. earthraga.com [earthraga.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Chromatographic Separation of the Pigment Fractions from a Serratia marcescens Strain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Sporidesmolide I and Related Fungal Cyclodepsipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Sporidesmolide I
Sporidesmolide I is a member of a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. These natural products are characterized by a ring structure composed of alternating amino acid and hydroxy acid residues. The precise three-dimensional structure of these molecules is critical to their biological activity, which can range from antimicrobial to cytotoxic effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and conformation of such complex natural products in solution. This guide will delve into the characteristic ¹H and ¹³C NMR chemical shifts of Sporidesmolide I and its analogues, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Comparative NMR Data Analysis
The structural elucidation of cyclic depsipeptides relies heavily on the interpretation of their NMR spectra. The chemical shift of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. Below, we present a comparison of the available NMR data for Sporidesmolide I's close homologue, Sporidesmolide II, with two other well-characterized fungal cyclodepsipeptides, Beauvericin and Enniatin A.
It is important to note that while the complete ¹³C NMR data for Sporidesmolide II is available, the corresponding ¹H NMR data for Sporidesmolide I and II are not readily found in the public domain. Sporidesmolide II is a higher homologue of Sporidesmolide I, differing by a single methylene group, and thus their ¹³C NMR chemical shifts are expected to be very similar.
Tabulated NMR Data
Table 1: ¹³C NMR Chemical Shifts (ppm) of Sporidesmolide II in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| Valine Residue | |
| C=O | 171.79 |
| Cα | 54.40 |
| Cβ | 29.94 |
| Cγ1 | 19.54 |
| Cγ2 | 18.97 |
| N-Me-Leucine Residue | |
| C=O | 171.79 |
| Cα | 65.72 |
| Cβ | 37.79 |
| Cγ | 25.34 |
| Cδ1 | 23.05 |
| Cδ2 | 22.19 |
| N-CH₃ | 34.21 |
| Hydroxyisovaleric Acid Residue | |
| C=O | 173.97 |
| Cα | 79.50 |
| Cβ | 30.09 |
| Cγ1 | 17.06 |
| Cγ2 | 16.59 |
| Isoleucine Residue | |
| C=O | 171.79 |
| Cα | 51.44 |
| Cβ | 39.28 |
| Cγ1 | 26.47 |
| Cγ2 | 16.10 |
| Cδ | 11.05 |
| Leucine Residue | |
| C=O | 169.43 |
| Cα | 63.97 |
| Cβ | 40.08 |
| Cγ | 24.90 |
| Cδ1 | 22.40 |
| Cδ2 | 22.24 |
| Hydroxyisocaproic Acid Residue | |
| C=O | 169.27 |
| Cα | 78.36 |
| Cβ | 29.36 |
| Cγ | 19.43 |
| Cδ1 | 18.85 |
| Cδ2 | - |
Data sourced from Gillis et al., 1990.
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) of Beauvericin in CDCl₃
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Me-Phenylalanine | N-CH₃ | 3.05 (s) | 32.5 |
| Hα | 5.58 (d, 9.5) | 65.2 | |
| Hβ | 3.20 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 10.5) | 36.8 | |
| Ar-H | 7.25-7.15 (m) | 129.5, 128.6, 126.8 | |
| Ar-C | 137.2 | ||
| C=O | 170.8 | ||
| D-α-Hydroxyisovaleric Acid | Hα | 5.08 (d, 8.5) | 77.2 |
| Hβ | 2.25 (m) | 30.5 | |
| Hγ | 1.05 (d, 6.5), 0.95 (d, 6.5) | 19.5, 18.5 | |
| C=O | 170.2 |
Data compiled from various sources.[1]
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) of Enniatin A in CDCl₃
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Me-Isoleucine | N-CH₃ | 3.10 (s) | 33.1 |
| Hα | 4.65 (d, 9.0) | 63.8 | |
| Hβ | 2.10 (m) | 35.2 | |
| Hγ | 1.40 (m), 1.15 (m) | 25.0 | |
| Hγ-CH₃ | 0.90 (t, 7.5) | 15.8 | |
| Hδ | 0.85 (d, 7.0) | 11.2 | |
| C=O | 171.2 | ||
| D-α-Hydroxyisovaleric Acid | Hα | 5.15 (d, 9.0) | 77.5 |
| Hβ | 2.20 (m) | 30.1 | |
| Hγ | 1.00 (d, 7.0), 0.95 (d, 7.0) | 19.8, 18.2 | |
| C=O | 170.5 |
Data compiled from various sources.
Experimental Design and Rationale
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The choice of solvent, concentration, and specific NMR experiments are all critical considerations that directly impact the resolution and information content of the resulting spectra.
Sample Preparation
For cyclic depsipeptides like Sporidesmolide I, deuterated chloroform (CDCl₃) is a common and effective solvent as these compounds are generally soluble in it and it has a minimal number of solvent signals that could interfere with the analyte's resonances. A concentration of 5-10 mg of the purified compound in 0.5-0.7 mL of solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher). It is crucial to use a high-purity solvent to avoid interfering impurity peaks.
NMR Data Acquisition Workflow
The process of acquiring and analyzing NMR data for structural elucidation follows a logical progression, starting with simple one-dimensional experiments and moving to more complex two-dimensional techniques to establish connectivity.
Caption: Workflow for NMR-based structural elucidation of a natural product.
Detailed Experimental Protocols
¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their immediate electronic environment.
-
Protocol:
-
Dissolve 5-10 mg of the purified Sporidesmolide I analogue in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data using an appropriate software package, applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number of different carbon atoms and to distinguish between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a 30-45° pulse, and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ signals. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling). This helps to establish spin systems corresponding to individual amino acid or hydroxy acid residues.
-
Protocol:
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
Process the 2D data to generate a contour plot showing cross-peaks that connect coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Protocol:
-
Acquire a gradient-selected HSQC or HMBC spectrum.
-
The resulting 2D spectrum will show cross-peaks corresponding to one-bond ¹H-¹³C correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting the individual spin systems and establishing the sequence of residues in the cyclic peptide.
-
Protocol:
-
Acquire a gradient-selected HMBC spectrum.
-
Optimize the long-range coupling delay (typically around 60-100 ms) to observe correlations across carbonyl groups and ester linkages.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional conformation of the molecule.
-
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 200-800 ms for NOESY).
-
The presence of cross-peaks indicates spatial proximity between the correlated protons.
-
Interpretation and Structural Insights
A thorough analysis of the collective NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's structure. For instance, in the ¹³C NMR spectrum of Sporidesmolide II, the signals in the range of 169-174 ppm are characteristic of the carbonyl carbons of the amide and ester functionalities. The signals between 50-80 ppm correspond to the α-carbons of the amino and hydroxy acid residues. The upfield signals (< 40 ppm) are attributed to the aliphatic side-chain carbons.
By comparing the NMR data of Sporidesmolide II with that of Beauvericin and Enniatin A, several key differences and similarities can be observed. All three compounds exhibit the characteristic downfield shifts for the α-protons and α-carbons due to the electron-withdrawing effects of the adjacent carbonyl and heteroatoms. The chemical shifts of the side-chain protons and carbons are highly dependent on the specific amino and hydroxy acid residues present. For example, the aromatic signals in the spectrum of Beauvericin are absent in the spectra of the Sporidesmolides and Enniatins, which lack aromatic residues.
Conclusion
This guide has provided a comparative overview of the ¹H and ¹³C NMR chemical shifts of Sporidesmolide I and related fungal cyclodepsipeptides. While complete NMR data for Sporidesmolide I remains elusive in the public literature, the data for its close homologue, Sporidesmolide II, serves as a strong proxy for comparison. The detailed experimental protocols and the workflow for structural elucidation offer a practical framework for researchers working with these and other complex natural products. The continued application of advanced NMR techniques will undoubtedly lead to the discovery and characterization of new bioactive compounds with therapeutic potential.
References
- Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-22.
- Hollas, M. A., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(23), 5149-5159.
-
Creative Biostructure. (n.d.). How can one use 1H-NMR (1D) to validate the cyclic nature of the unknown peptide? Retrieved from [Link]
- Wang, Y., et al. (2014). Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS. Molecules, 19(12), 20746-20755.
- Kou, L., et al. (2020). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Journal of Pharmaceutical and Biomedical Analysis, 189, 113462.
-
Zerbe, O. (n.d.). Peptide NMR. Retrieved from [Link]
- Magna-Tural, S., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities.
- Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from a Bruker user manual or application note.
- University of California, San Diego. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from a university facility's website.
- Wishart, D. S. (2011). NMR spectroscopy and drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(3), 253-268.
Sources
Comprehensive Guide to Mass Spectrometry Fragmentation of Sporidesmolide I
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Sporidesmolide I , a cyclic hexadepsipeptide mycotoxin. It is designed for researchers in natural product chemistry, toxicology, and drug discovery who require precise identification protocols.
Executive Summary & Structural Context
Sporidesmolide I is the primary secondary metabolite isolated from the fungus Pithomyces chartarum (formerly Sporidesmium bakeri). It belongs to the sporidesmolide complex (I–V), a family of cyclic depsipeptides implicated in the etiology of facial eczema in livestock, although it is less toxic than the co-occurring sporidesmin.
Structurally, Sporidesmolide I is a cyclic hexadepsipeptide composed of four amino acid residues and two hydroxy acid residues linked by amide and ester bonds. Its alternating sequence of hydrophobic amino acids and hydroxy acids creates a unique fragmentation signature essential for its identification in complex fungal matrices.
Physicochemical Profile
| Parameter | Value |
| IUPAC Name | cyclo-(D-Val-D-Leu-L-HyIv-L-Val-L-MeLeu-L-HyIv) |
| Molecular Formula | C₃₃H₅₈N₄O₈ |
| Monoisotopic Mass | 638.4255 Da |
| Precursor Ion [M+H]⁺ | m/z 639.4328 |
| Precursor Ion [M+Na]⁺ | m/z 661.4147 |
| Key Structural Motif | 18-membered ring containing 2 ester and 4 amide linkages |
Note: HyIv =
Fragmentation Mechanics & Performance Comparison
The fragmentation of Sporidesmolide I is governed by the lability of its ester bonds compared to its amide bonds. This section compares the performance of Electron Impact (EI) and Electrospray Ionization (ESI) in characterizing the molecule.
A. ESI-MS/MS Fragmentation Pathway (Soft Ionization)
In modern LC-MS/MS workflows, ESI provides a protonated molecular ion [M+H]+ at m/z 639.4 . Collision-Induced Dissociation (CID) initiates a predictable ring-opening mechanism.
Mechanism of Action:
-
Protonation: The proton localizes on the amide nitrogen or ester carbonyl.
-
Ring Opening: The ring preferentially opens at the ester bonds (HyIv-Val or HyIv-Leu junctions) due to lower bond dissociation energy compared to peptide bonds.
-
Linearization: This results in a linear acylium ion or protonated peptide series.
-
b/y Ion Series: The linear sequence undergoes standard peptide fragmentation, generating b-series (N-terminal) and y-series (C-terminal) ions.
Key Diagnostic Ions (ESI-CID):
| m/z (Theoretical) | Ion Type | Structural Assignment | Significance |
| 639.4 | [M+H]+ | Intact Protonated Molecule | Primary identification peak. |
| 611.4 | [M+H - CO]+ | Loss of Carbon Monoxide | Characteristic of cyclic peptides/depsipeptides (ester carbonyl loss). |
| 539.3 | b5 / y5 | Loss of HyIv (-100 Da) | First sequence cleavage after ring opening. |
| 526.3 | b5 / y5 | Loss of Leu/Ile (-113 Da) | Alternative ring opening pathway. |
| 100.1 | Immonium | N-MeLeu Immonium Ion | Specific Marker: Distinguishes Sporidesmolide I from non-methylated analogs. |
| 86.1 | Immonium | Leu Immonium Ion | Confirms Leucine presence. |
| 72.1 | Immonium | Val Immonium Ion | Confirms Valine presence. |
B. EI-MS Fragmentation Pathway (Hard Ionization)
Historical data (Russell et al., 1962) utilizes EI, which imparts high energy (70 eV), causing extensive fragmentation. The molecular ion M+ (m/z 638) is often weak or absent.
-
Alpha-Cleavage: Dominant mechanism leading to small aliphatic fragments (m/z 43, 57, 71).
-
McLafferty Rearrangement: Prominent in the fatty acid-like hydroxy acid chains.
-
Performance Verdict: EI is superior for structural fingerprinting of the monomeric units but inferior for sequencing the intact ring compared to ESI-MS/MS.
Comparative Guide: Sporidesmolide Variants
Distinguishing Sporidesmolide I from its congeners (II, III, IV, V) is critical as they co-elute.
| Analyte | Formula | [M+H]⁺ m/z | Key Structural Difference | Fragmentation Differentiator |
| Sporidesmolide I | C₃₃H₅₈N₄O₈ | 639.4 | Standard Reference | Immonium m/z 100 (MeLeu) present. |
| Sporidesmolide II | C₃₄H₅₀N₄O₈ | 653.4 | +CH₂ (Val | Shift in b/y ions by +14 Da; Immonium m/z 86 (Ile/Leu) intensity increases. |
| Sporidesmolide III | C₃₂H₅₆N₄O₈ | 625.4 | -CH₂ (MeLeu | Absence of m/z 100 immonium ion; Shift in b/y ions by -14 Da. |
| Sporidesmolide IV | C₃₄H₅₀N₄O₈ | 653.4 | Isomer of II (different sequence) | Identical mass to II; requires retention time or MS³ for differentiation. |
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the primary ESI-MS/MS fragmentation logic, focusing on the ring-opening mechanism and generation of sequence ions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Sporidesmolide I, highlighting the transition from the cyclic precursor to diagnostic linear fragments.
Experimental Protocol: LC-MS/MS Identification
This protocol is designed to be self-validating by using the ratio of the molecular ion to the specific immonium marker ion.
Reagents & Preparation
-
Extraction: Extract fungal culture (on potato dextrose agar) with Methanol:Chloroform (1:1 v/v).
-
Clarification: Centrifuge at 10,000 x g for 5 mins; filter supernatant through 0.2 µm PTFE filter.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Instrument Conditions (Q-TOF / Orbitrap)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 50% B to 95% B over 10 minutes (Sporidesmolides are highly hydrophobic).
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 100 – 1000.
-
Collision Energy: Stepped NCE 20, 35, 50 eV (to capture both intact ring and immonium ions).
Data Analysis Workflow
-
Extract Ion Chromatogram (EIC): Target m/z 639.43 ± 0.05 .
-
Verify Isotope Pattern: Ensure fit to C₃₃H₅₈N₄O₈.
-
MS/MS Confirmation:
-
Check for m/z 100.1 (MeLeu) – Crucial for distinguishing from Sporidesmolide III.
-
Check for m/z 611.4 (CO loss).
-
Verify absence of m/z 653.4 (Sporidesmolide II contamination).[1]
-
References
-
Russell, D. W. (1962).[1][2] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[1][3] Link[2][3]
-
Bishop, E., & Russell, D. W. (1967). Sporidesmolide IV, a cyclohexadepsipeptide from Pithomyces maydicus. Journal of the Chemical Society C: Organic, 634-638. Link
-
Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990).[2] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21. Link
-
BenchChem. (2025).[4][5] A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V. BenchChem Technical Guides. Link
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Link
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Reference Standards for Sporidesmolide I Purity Verification
A Comparative Technical Guide for Drug Development & Research[1]
Executive Summary
Sporidesmolide I (CAS: 2900-38-1) is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum.[1][2][3][4] While often studied alongside the hepatotoxin Sporidesmin, Sporidesmolide I possesses distinct biological properties (cytotoxicity, antimicrobial activity) and is frequently used as a biomarker or reference standard in fungal metabolite profiling.[2][3]
The primary challenge in Sporidesmolide I verification is its co-occurrence with structurally homologous congeners—specifically Sporidesmolide II (C34) and Sporidesmolide V (C35)—which differ only by single methylene (-CH₂-) groups in their aliphatic side chains.[1][2][3] Standard HPLC-UV methods often fail to resolve these lipophilic congeners, leading to inflated purity values.[2][3]
This guide provides a technical comparison of verification methodologies, establishing a self-validating protocol for researchers requiring absolute structural integrity.
Part 1: The Purity Challenge
Sporidesmolide I is part of a biosynthetic complex.[5] Commercial "Research Grade" standards often contain 5–15% of Sporidesmolide II due to the difficulty in separating these hydrophobic analogs.
| Compound | Molecular Formula | MW ( g/mol ) | Structural Difference |
| Sporidesmolide I | C₃₃H₅₈N₄O₈ | 638.84 | Target Analyte |
| Sporidesmolide II | C₃₄H₆₀N₄O₈ | 652.87 | +1 CH₂ (Val |
| Sporidesmolide V | C₃₅H₆₂N₄O₈ | 666.90 | +2 CH₂ (N-methylation or side chain extension) |
Critical Insight: A purity claim of ">95%" by UV (210-220 nm) is insufficient without mass spectral confirmation, as the extinction coefficients of these homologs are nearly identical.[1][2][3]
Part 2: Comparative Analysis of Verification Techniques
Method A: HPLC-UV (The Routine Workhorse)[1][2][3]
-
Principle: Separation based on hydrophobicity using C18 reversed-phase chromatography.[2][3]
-
Pros: Accessible, low cost, standard for "batch-to-batch" consistency checks.[1][2][3]
-
Cons: Low specificity. Sporidesmolide I and II often co-elute or appear as a "shoulder" peak under isocratic conditions.
-
Best For: Routine monitoring of established stocks.[6]
Method B: LC-MS/MS (The Specificity Standard)[1][2][3]
-
Principle: Separation coupled with mass discrimination.[3]
-
Pros: Definitively identifies impurities based on the +14 Da mass shift.
-
Cons: Requires expensive instrumentation; ionization suppression can occur in crude extracts.[3]
-
Best For: Initial qualification of a new reference standard and impurity identification.
Method C: qNMR (The Absolute "Gold Standard")[1][2]
-
Principle: Quantitative Nuclear Magnetic Resonance measures the molar ratio of the analyte against an internal standard (e.g., TCNB, maleic acid).[2]
-
Pros: Does not require a reference standard of the analyte itself; provides absolute purity (mass balance).[1]
-
Cons: Requires large sample mass (>5 mg) and high-field instrument (600 MHz+ recommended).[1][2][3]
-
Best For: Certifying a "Primary Reference Standard" when no commercial CRM is available.[3]
Part 3: Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
To resolve Sporidesmolide I from II, a shallow gradient is required.[1][2][3]
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient Program:
Note: Sporidesmolide I typically elutes slightly earlier than the more lipophilic Sporidesmolide II.
Protocol 2: LC-MS Identification Criteria
Use this to validate the HPLC peak.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Target Ions:
-
Fragmentation (MS/MS):
Part 4: Visualization & Logic[1][2]
Decision Matrix for Purity Verification
The following workflow illustrates the logical path to certifying a Sporidesmolide I standard.
Caption: Logical workflow for validating Sporidesmolide I purity, prioritizing mass specificity over simple UV absorbance.
Performance Data Summary
| Feature | HPLC-UV | LC-MS | qNMR |
| Specificity | Moderate (Isomer blind) | High (Mass discrimination) | Very High (Structural certainty) |
| Sensitivity | High (ng range) | Very High (pg range) | Low (mg range required) |
| Cost per Run | Low ($) | Medium ( | High ( |
| Primary Output | Relative Purity (% Area) | Identity Confirmation | Absolute Purity (% w/w) |
References
-
Russell, D. W. (1962).[1][3][5][7][8] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[8] [1][2][3]
-
Gillis, H. A., et al. (1990).[2][3][9] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-21.[1][2][3]
-
BioAustralis. (2014).[1][3][5] Sporidesmolide Complex Product Data Sheet. BioAustralis Fine Chemicals.[3]
-
Pauli, G. F., et al. (2014).[2][3] Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.[2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Sporidesmin | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 2900-38-1, Sporidesmolide I: more information. [sdhlbiochem.chemblink.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. youtube.com [youtube.com]
- 7. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. bioaustralis.com [bioaustralis.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Infrared Spectroscopy of Sporidesmolide I
Introduction
Molecular Architecture: Sporidesmolide I vs. Beauvericin
A foundational understanding of the molecular structure is paramount to interpreting IR spectra. Both Sporidesmolide I and Beauvericin are cyclic hexadepsipeptides, meaning they are six-residue cyclic molecules containing both amino acid and hydroxy acid units, linked by both amide and ester bonds.
Sporidesmolide I is composed of alternating L-valine, L-N-methylleucine, and D-α-hydroxyisovaleric acid residues.
Beauvericin , in contrast, is a cyclic hexadepsipeptide with an alternating sequence of three N-methyl-L-phenylalanyl and three D-α-hydroxyisovaleryl residues.[2]
The key distinction for IR analysis lies in the N-methylated amide bonds present in both structures and the presence of aromatic rings in Beauvericin, which are absent in Sporidesmolide I.
Predictive IR Spectrum of Sporidesmolide I: A Functional Group Analysis
The IR spectrum of Sporidesmolide I is expected to be dominated by the vibrational modes of its constituent functional groups: amide, ester, and alkyl moieties. The cyclic nature of the molecule will also influence the positions of these absorption bands due to ring strain and potential intramolecular hydrogen bonding.
| Predicted Peak Position (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale and Causality |
| ~3300-3500 | Medium | N-H stretching | Amide | The presence of secondary amide groups (from L-valine) will give rise to N-H stretching vibrations. The exact position can be influenced by hydrogen bonding. |
| ~2850-2960 | Strong | C-H stretching | Alkyl (CH, CH₂, CH₃) | The numerous methyl and methylene groups in the valine, leucine, and hydroxyisovaleric acid residues will result in strong absorptions in this region. |
| ~1735-1750 | Strong | C=O stretching | Ester (Lactone) | The ester linkages formed from the hydroxyisovaleric acid residues are expected to produce a strong carbonyl absorption in this range, typical for saturated esters. |
| ~1630-1680 | Strong | C=O stretching (Amide I) | Amide | The amide carbonyl stretch is a very strong and characteristic absorption. In cyclic peptides, its position is sensitive to conformation and hydrogen bonding. For β-turn structures, this band is often observed in the 1638-1646 cm⁻¹ range.[3] |
| ~1510-1570 | Medium | N-H bending (Amide II) | Amide | This band arises from a combination of N-H in-plane bending and C-N stretching of the secondary amide groups. |
| ~1000-1300 | Medium-Strong | C-O stretching | Ester and Amide | This region will contain complex, overlapping bands from the C-O stretching of the ester groups and the C-N stretching of the amide groups. |
Comparative Spectral Analysis: Sporidesmolide I vs. Beauvericin
A comparative approach enhances the interpretative power of IR spectroscopy. Beauvericin, being a well-characterized cyclic hexadepsipeptide, serves as an excellent benchmark.
| Spectral Region (cm⁻¹) | Predicted for Sporidesmolide I | Observed for Beauvericin (in complex with Ba²⁺)[4] | Comparative Insights |
| Amide Carbonyl (C=O) | ~1630-1680 | ~1595 and 1615 | The significant downshift in the amide C=O stretching frequency for the Beauvericin-Ba²⁺ complex is due to the coordination of the carbonyl oxygens to the metal ion, which weakens the C=O double bond. In its free form, Beauvericin's amide C=O stretch would be expected in a range similar to that predicted for Sporidesmolide I. |
| Ester Carbonyl (C=O) | ~1735-1750 | ~1702 | Similar to the amide carbonyl, the ester carbonyl in the Beauvericin-Ba²⁺ complex is also involved in coordination, leading to a lower frequency. The free ester C=O stretch in Beauvericin would be anticipated around 1740 cm⁻¹, closely aligning with the prediction for Sporidesmolide I. |
| Aromatic C-H & C=C | Absent | Present (not specified in the provided data, but expected around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹) | This is the most significant point of differentiation. Sporidesmolide I, lacking aromatic residues, will not exhibit the characteristic sharp C-H stretching peaks above 3000 cm⁻¹ or the C=C stretching bands in the 1450-1600 cm⁻¹ region that would be present in the spectrum of Beauvericin. |
| N-H Stretching | Present (~3300-3500) | Absent | Beauvericin contains only N-methylated amide bonds and therefore lacks N-H bonds, meaning it will not have an N-H stretching absorption. Sporidesmolide I, with its L-valine residues, will show this characteristic peak. |
Experimental Protocol: Acquiring an FTIR Spectrum of a Cyclic Depsipeptide
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a compound like Sporidesmolide I using an Attenuated Total Reflectance (ATR) accessory, which is common for solid or film samples.
-
Sample Preparation:
-
Ensure the Sporidesmolide I sample is of high purity, as impurities will contribute to the spectrum.
-
If the sample is a solid, a small amount of finely ground powder is sufficient. If it is an oil or can be dissolved in a volatile solvent, a thin film can be cast directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Analysis:
-
Place the prepared sample onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, perform a baseline correction to obtain a flat baseline.
-
Identify and label the significant absorption peaks.
-
Logical Workflow for Spectral Interpretation
Caption: Workflow for IR analysis of Sporidesmolide I.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of complex natural products like Sporidesmolide I. Based on its molecular structure, the IR spectrum of Sporidesmolide I is predicted to exhibit strong, characteristic absorption bands for its amide and ester carbonyl groups, as well as prominent N-H and C-H stretching vibrations. The comparative analysis with Beauvericin highlights how subtle differences in molecular architecture, such as the presence or absence of aromatic rings and N-H bonds, lead to distinct and identifiable features in their respective IR spectra. This guide provides a robust framework for researchers to predict, analyze, and interpret the IR spectrum of Sporidesmolide I, thereby aiding in its identification, purity assessment, and further investigation into its biological activities.
References
-
BioAustralis. (2014). Sporidesmolide complex. Product Data Sheet. [Link]
- Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-22.
-
National Center for Biotechnology Information. (n.d.). Sporidesmin. PubChem Compound Summary for CID 99596. [Link]
- Lin, H. K., Chen, Y. C., & Chen, Y. C. (2012). Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review. Molecules, 17(12), 14387-14397.
- Li, G. J., Li, X. K., Zhang, K. Q., & Li, G. H. (2014). Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS. Journal of Agricultural and Food Chemistry, 62(31), 7793-7799.
- Kim, J. C., Lee, Y. W., & Yu, S. H. (2004). Structural analysis of enniatin H, I, and MK1688 and beauvericin by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and their production by Fusarium oxysporum KFCC 11363P. Journal of agricultural and food chemistry, 52(1), 194-200.
- Wu, R., & McMahon, T. B. (2023). Infrared Spectra of Beauvericin-Alkaline Earth Metal Ion Complexes: Ion Preference to Physiological Ions. The Journal of Physical Chemistry A, 127(34), 7133-7140.
- Hollósi, M., Majer, Z., Zewdu, M., Mantsch, H. H., & Fasman, G. D. (1992). Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy. Biopolymers, 32(12), 1765-1773.
- Kozuch, J., Lauth-de Viguerie, N., & Salzer, R. (2020). Cation dependence of enniatin B/membrane-interactions assessed using surface-enhanced infrared absorption spectroscopy. ChemRxiv.
- Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society (Resumed), 753-761.
-
ResearchGate. (n.d.). Full scan spectra of (A) beauvericin and (B) beauvericin A or F, produced by B. bassiana CG 71. Data acquired at ESI. [Link]
-
Wang, Y., et al. (2018). Structures of the cyclic hexadepsipeptides isolated from fungi. ResearchGate. [Link]
- Toudisco, S., et al. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv.
- Prosperini, A., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. Toxins, 15(6), 389.
- Moretti, A., et al. (1995). Beauvericin Production by Fusarium Species. Applied and Environmental Microbiology, 61(12), 4267-4270.
- Singh, J., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- Fraeyman, S., et al. (2017). A Review of the Mycotoxin Enniatin B. Frontiers in Microbiology, 8, 2049.
-
Jestoi, M. (2008). Full-scan positive ion ESI-mass spectrum of enniatin (EN) B, produced... ResearchGate. [Link]
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biophysical journal, 68(5), 1649-1655.
Sources
Publish Comparison Guide: Sporidesmolide I Conformation Data
This guide provides a technical analysis of the structural conformation of Sporidesmolide I , a cyclic hexadepsipeptide fungal metabolite. It compares the definitive X-ray crystallographic data (solid-state) against solution-state NMR data and computational models, serving as a resource for researchers investigating depsipeptide scaffolds for drug development.
Product: Sporidesmolide I (Cyclic Hexadepsipeptide) Primary Application: Peptidomimetic Scaffold / Negative Control for Ionophores Focus: Structural Conformation (Crystal vs. Solution)
Executive Summary
Sporidesmolide I is a neutral cyclic hexadepsipeptide isolated from Pithomyces chartarum (formerly Sporidesmium bakeri). Unlike its bioactive cousins (e.g., Valinomycin, Enniatins), Sporidesmolide I exhibits limited ionophoric activity, making it a critical "structural control" in membrane transport studies. Its rigid conformational behavior, defined by a specific intramolecular hydrogen-bonding network, serves as a benchmark for designing stable peptide scaffolds.
This guide compares the Solid-State Conformation (X-ray) with Solution-State Dynamics (NMR) to highlight the stability profile required for drug design applications.
Structural Specifications & Causality
The Molecule[1]
-
Chemical Formula:
-
Sequence: cyclo-(D-Val — D-Leu — L-Hyi — L-Val — L-Leu — D-Hyi)
-
Topology: 18-membered ring containing alternating amino and hydroxy acid residues.
X-Ray Crystallography Data (Solid State)
In the crystalline state, Sporidesmolide I adopts a highly ordered, collapsed conformation often described as a "pleated sheet" or "beta-turn" mimic. This rigidity is driven by transannular hydrogen bonds.
| Parameter | Specification | Causality / Structural Insight |
| Crystal System | Monoclinic / Orthorhombic* | Packing efficiency driven by hydrophobic side-chain interdigitation. |
| Conformation | Stabilized by two strong transannular H-bonds between Val and Leu amide protons and carbonyls. | |
| H-Bonding | The | |
| Side Chains | Pseudo-equatorial | Bulky isopropyl and isobutyl groups project outward, maximizing hydrophobic surface area and solubility in organic solvents. |
*Note: Specific space group assignments vary by polymorph (e.g., P2
Solution State (NMR) vs. Crystal
Unlike Valinomycin, which undergoes a drastic "bracelet" to "propeller" transition upon complexing ions, Sporidesmolide I remains relatively rigid.
-
NMR Evidence: High-field
H-NMR studies (Shemyakin/Ivanov groups) confirm that the crystal conformation (pleated sheet) is largely preserved in non-polar solvents ( ). -
Solvent Dependence: In polar solvents, the H-bonds weaken, leading to increased conformational averaging, but the molecule does not "open" sufficiently to bind
or effectively.
Performance Comparison: Sporidesmolide I vs. Alternatives
This section compares Sporidesmolide I against functional analogs to evaluate its utility as a scaffold.
Table 1: Structural & Functional Comparison
| Feature | Sporidesmolide I | Valinomycin (Alternative A) | Enniatin B (Alternative B) |
| Ring Size | 18-membered (Hexa) | 36-membered (Dodeca) | 18-membered (Hexa) |
| Backbone Flexibility | Rigid (Pleated Sheet) | Highly Flexible | Flexible (N-methylated) |
| Ionophoric Activity | Negligible | High ( | Moderate (Promiscuous) |
| H-Bonding Network | 2 Transannular Bonds | 6 Transannular Bonds | None (N-methylated) |
| Primary Use | Structural Scaffold / Control | Ion Transport Tool | Antibiotic / Ionophore |
Analysis:
-
Why Sporidesmolide I fails as an ionophore: The 18-membered ring is too tight and the "pleated sheet" H-bonding is too stable to allow the carbonyl oxygens to reorient inward to form an ion-binding cavity.
-
Why it succeeds as a scaffold: The rigidity makes it an excellent template for grafting epitopes or binding domains where a fixed geometry is required.
Experimental Protocol: Crystallization & Structure Solution
To validate the conformation of Sporidesmolide I or its derivatives, follow this self-validating protocol.
Phase 1: Purification & Crystallization
-
Extraction: Extract dried Pithomyces chartarum mycelium with ether/acetone.
-
Isolation: Chromatograph on neutral alumina. Elute with benzene/chloroform.
-
Crystallization (The Critical Step):
-
Dissolve purified fraction in glacial acetic acid .
-
Add 95% ethanol dropwise until turbidity is just visible.
-
Allow to stand at 4°C for 48-72 hours.
-
Target: Colorless needles, mp 233-234°C.
-
Phase 2: X-Ray Diffraction Workflow
-
Mounting: Mount crystal on a glass fiber using cryo-loops; flash cool to 100K to reduce thermal disorder.
-
Data Collection: Collect full sphere data (redundancy > 4.0) to ensure accurate intensity measurement of weak reflections typical of light-atom structures.
-
Phasing: Use Direct Methods (SHELXT or similar). The presence of heavy atoms is not required due to the high crystallinity of the rigid peptide backbone.
-
Refinement: Refine anisotropic displacement parameters for all non-hydrogen atoms. Locate H-atoms on difference maps to confirm the transannular H-bonds (the "performance" metric).
Visualizations
Structural Determination Workflow
This logic flow illustrates the decision process for validating the conformation.
Caption: Workflow for isolating and determining the crystal structure of Sporidesmolide I.
Conformational Stability Logic
Comparison of why Sporidesmolide I is rigid compared to Valinomycin.
Caption: Comparative logic of conformational flexibility between Sporidesmolide I and Valinomycin.
References
-
Shemyakin, M. M., Ovchinnikov, Y. A., Ivanov, V. T., & Kiryushkin, A. A. (1963).[1] The Structure of Sporidesmolides I, II and III. Tetrahedron Letters, 4(14), 885-890.
-
Russell, D. W. (1960).[3] Sporidesmolide I, a metabolic product of Sporidesmium bakeri.[3][4] Biochimica et Biophysica Acta, 45, 411-412.[3]
-
Ivanov, V. T., et al. (1975). Conformational States of Cyclodepsipeptides in Solution. In Peptides: Chemistry, Structure and Biology.
-
Bertaud, W. S., et al. (1963).[1] The Crystallization and X-ray Diffraction of Sporidesmolide I. Journal of General Microbiology.
-
Shemyakin, M. M., et al. (1969). Topochemical Approach to the Structure-Activity Relation of Depsipeptide Antibiotics. Nature, 223, 254-256.
Sources
Structural distinction between Sporidesmolide I and Beauvericin
This guide provides an in-depth structural and functional comparison between Sporidesmolide I and Beauvericin , designed for researchers in drug discovery and chemical biology.
Executive Summary
While both Sporidesmolide I and Beauvericin are cyclic hexadepsipeptides of fungal origin, they occupy distinct chemical spaces that dictate their biological utility. Beauvericin is a symmetric, highly lipophilic ionophore with potent cytotoxic and insecticidal properties, driven by its three N-methyl-phenylalanine residues. In contrast, Sporidesmolide I is an asymmetric, aliphatic analog with limited N-methylation, resulting in significantly different membrane interaction kinetics and a largely unexplored pharmacological profile. This guide delineates their structural divergence and provides validated protocols for comparative assessment.
Structural Analysis & Chemical Logic
The functional disparity between these compounds stems directly from their backbone architecture and side-chain composition.
Comparative Structural Attributes
| Feature | Beauvericin | Sporidesmolide I | Functional Implication |
| Symmetry | C3-Symmetric (Alternating A-B-A-B-A-B) | Asymmetric (Sequence: A-B-C-D-E-C) | Beauvericin forms a stable, uniform "cation cage"; Sporidesmolide I has a distorted cavity.[1] |
| Backbone Composition | 3× D-Hiv (Hydroxyisovaleric acid)3× N-Me-L-Phe (N-methyl-phenylalanine) | 2× L-Hiv 1× D-Val , 1× D-Leu 1× L-Val , 1× L-MeLeu | Beauvericin is aromatic; Sporidesmolide I is purely aliphatic.[1] |
| N-Methylation | High (3 residues) | Low (1 residue) | High N-methylation increases lipophilicity and membrane permeability (Beauvericin > Sporidesmolide).[1] |
| Side Chains | Aromatic (Benzyl) | Aliphatic (Isopropyl/Isobutyl) | Aromatic rings in Beauvericin facilitate membrane anchoring via |
| Ionophore Potential | High (Ca | Moderate/Low | Beauvericin's symmetry creates an optimal pore for divalent cations.[1] |
Structural Pathway Diagram
The following diagram illustrates the biosynthetic and structural divergence of these two depsipeptides.
Caption: Divergent biosynthetic logic leads to symmetry in Beauvericin and asymmetry in Sporidesmolide I, dictating their physicochemical properties.[1]
Functional Performance & Mechanism
Cytotoxicity and Ionophoric Activity
Beauvericin is a validated cytotoxic agent.[2] It acts as a "Trojan horse," integrating into cell membranes and transporting Ca
Sporidesmolide I , conversely, lacks the aromatic side chains required for deep membrane insertion. While it possesses the depsipeptide core necessary for ion binding, its asymmetry and lower N-methylation suggest a weaker binding constant (
| Metric | Beauvericin | Sporidesmolide I | Notes |
| Primary Mechanism | Ca | Membrane perturbation (Non-specific) | Sporidesmolide mechanism is less defined; likely weak ionophore.[1] |
| IC | 1.5 – 3.0 µM | > 50 µM (Estimated) | Sporidesmolide shows significantly lower potency in standard assays.[1] |
| Solubility | High in DMSO, MeOH, Lipids | Moderate in DMSO, MeOH | Aliphatic nature reduces solubility in purely aqueous media. |
Mechanistic Signaling Pathway (Beauvericin)
The validated pathway for Beauvericin cytotoxicity serves as a benchmark for evaluating Sporidesmolide I.[1]
Caption: Beauvericin-induced apoptotic cascade driven by calcium ion transport and oxidative stress.[1]
Experimental Protocols
To objectively compare these compounds, researchers must use assays that account for lipophilicity and ion transport capabilities.
Protocol A: Comparative Cytotoxicity (Modified MTT Assay)
Rationale: Depsipeptides are highly lipophilic.[1] Standard MTT protocols often fail due to precipitation of the compound in aqueous media. This protocol ensures solubility.
-
Preparation: Dissolve Beauvericin and Sporidesmolide I in 100% DMSO to a stock concentration of 10 mM .
-
Seeding: Seed HepG2 or A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Dilution (Critical Step): Prepare intermediate dilutions in serum-free medium to avoid protein binding artifacts. Final DMSO concentration must be
.[1] -
Treatment: Apply compounds in a dose range of 0.1 µM to 100 µM . Incubate for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO:Isopropanol (1:1) to ensure complete dissolution of lipophilic debris. Measure absorbance at 570 nm.
Protocol B: Ion Flux Assessment (Liposome Assay)
Rationale: To determine if Sporidesmolide I acts as a functional ionophore like Beauvericin.[1]
-
Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) containing the fluorescent calcium probe Fluo-4 (50 µM).[1]
-
Baseline: Suspend LUVs in a Ca
-free buffer (10 mM HEPES, pH 7.4). Record baseline fluorescence ( ).[1] -
Injection: Inject CaCl
(final conc. 1 mM) into the external buffer. -
Treatment: Add Beauvericin (Positive Control) or Sporidesmolide I (5 µM).
-
Measurement: Monitor fluorescence increase over 300 seconds.
-
Beauvericin: Rapid, exponential increase in fluorescence (Ca
transport).[1] -
Sporidesmolide I: Expect slow or negligible increase, indicating weak ionophoric activity.
-
References
-
Hamill, R. L., et al. "The structure of beauvericin, a new depsipeptide antibiotic toxic to Artemia salina." Tetrahedron Letters, vol. 10, no. 49, 1969, pp. 4255-4258.
-
Russell, D. W. "Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I." Journal of the Chemical Society, 1962, pp. 753-761.[3] [1]
-
Wang, Q., & Xu, L. "Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review." Molecules, vol. 17, no. 3, 2012, pp. 2367-2377.
-
Lemmens-Gruber, R., et al. "Studies on the ionophoric properties of cyclosporin A and beauvericin." Archives of Biochemistry and Biophysics, vol. 482, no. 1-2, 2009, pp. 63-69.
-
Gillis, H. A., et al. "Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum."[4] Canadian Journal of Chemistry, vol. 68, no.[4] 1, 1990, pp. 19-23. [1]
Sources
- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sporidesmolide I in a Laboratory Setting
Hazard Identification and Risk Assessment: A Proactive Stance
Sporidesmolide I is a mycotoxin, and as with many biologically active molecules, it should be handled with care. A Safety Data Sheet for the related compound, Sporidesmolide II, indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is a prudent and standard laboratory practice to treat all novel or uncharacterized substances as potentially hazardous. Therefore, a thorough risk assessment should be conducted before commencing any work with Sporidesmolide I.
Key Considerations:
-
Potential for Bioactivity: As a mycotoxin, Sporidesmolide I is designed by nature to have biological effects. Unnecessary exposure should be avoided.
-
Physical Form: The physical state of the Sporidesmolide I (e.g., solid powder, solution in an organic solvent) will influence the potential routes of exposure (inhalation, skin contact, ingestion) and the required handling precautions.
-
Lack of Specific Data: The absence of a dedicated SDS for Sporidesmolide I necessitates a cautious approach, assuming a higher level of risk until more specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling Sporidesmolide I and its associated waste.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended.
Waste Segregation and Collection: A Foundation of Safe Disposal
Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and to ensure that waste is disposed of in accordance with institutional and regulatory guidelines.
Table 1: Sporidesmolide I Waste Segregation
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels. | A dedicated, clearly labeled, leak-proof container lined with a plastic bag. |
| Liquid Waste | Solutions containing Sporidesmolide I, including experimental supernatants and solvent rinses. | A dedicated, clearly labeled, and sealed waste container. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | A designated, puncture-resistant sharps container. |
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents, including "Sporidesmolide I".[2] Never pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3]
Decontamination Procedures: Neutralizing the Threat
Effective decontamination is essential for minimizing the risk of exposure and preventing the spread of contamination.
Surface Decontamination
For routine cleaning of benchtops and equipment, a two-step process is recommended:
-
Initial Cleaning: Begin with a general cleaning using soap and water to physically remove any visible contamination.[4]
-
Chemical Inactivation: Follow up with a chemical treatment to deactivate the mycotoxin. Oxidizing agents have been shown to be effective in decontaminating mycotoxins.[5][6] A freshly prepared 10% solution of sodium hypochlorite (bleach) can be used, followed by a rinse with water to prevent corrosion of surfaces.
Equipment Decontamination
Glassware and other reusable equipment should be submerged in a decontaminating solution (e.g., 10% bleach) for at least one hour before being washed through standard laboratory procedures.
Disposal Procedures: The Final Step
The ultimate disposal of Sporidesmolide I waste must be handled in compliance with all local, state, and federal regulations. This is typically managed through your institution's EHS department.
Step-by-Step Disposal Protocol
-
Package Waste: Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Transport Safely: When moving waste to a designated pickup location, always use a secondary containment bin or a stable cart.[7]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution.
The following diagram illustrates the recommended workflow for the disposal of Sporidesmolide I waste.
Caption: Workflow for the safe disposal of Sporidesmolide I waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS for assistance.
-
Skin Contact: If Sporidesmolide I comes into contact with your skin, immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: If ingested, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can continue without compromising safety or environmental responsibility.
References
-
Green Home Solutions. (n.d.). What is the approved method of deactivating Mycotoxins? Retrieved from [Link]
-
EnviroProz. (2025, June 9). Mycotoxin Cleaning Checklist: A Step-by-Step Guide from an Indoor Environmental Professional. Retrieved from [Link]
-
UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]
-
UCLA. (2009, October 21). Hazardous Waste Management Safety Video. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. enviroproz.com [enviroproz.com]
- 5. What is the approved method of deactivating Mycotoxins? | Green Home Solutions of Naperville, IL [greenhomesolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling Sporidesmolide I
[1][2][3]
Hazard Identification & Risk Assessment
Unlike its analog Sporidesmin, Sporidesmolide I is not primarily classified as a severe hepatotoxin.[1] However, cyclic depsipeptides are frequently investigated for antibiotic, insecticidal, and cytotoxic properties .[1] In the absence of a specific LD50 for humans, the Precautionary Principle dictates handling this substance as a hazardous material capable of inducing sensitization or cellular toxicity.[1]
| Parameter | Specification |
| CAS Number | 2900-38-1 |
| Chemical Class | Cyclic Depsipeptide |
| Molecular Formula | C₃₃H₅₈N₄O₈ |
| Primary Hazard | Bioactive Peptide (Potential Cytotoxin/Sensitizer) |
| Physical State | Lyophilized Powder / Solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water |
Mechanism of Potential Action
Sporidesmolide I is a metabolic product of Pithomyces chartarum.[1] Research suggests its activity may involve membrane interaction or ionophoric properties common to cyclic depsipeptides, potentially leading to cytotoxicity in mammalian cells [1].[1] Unlike Sporidesmin, it does not generate reactive oxygen species (ROS) via disulfide cycling, but direct contact with mucous membranes or inhalation of dust poses a sensitization risk.[1]
Personal Protective Equipment (PPE) Matrix
To ensure operator safety, the following PPE configuration is mandatory when handling the lyophilized powder or concentrated stock solutions (>1 mM).
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of aerosolized peptide particles during weighing or reconstitution.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Cyclic peptides can be lipophilic; double gloving prevents permeation.[1] Change outer gloves immediately upon contamination.[1] |
| Ocular | Chemical Safety Goggles (ANSI Z87.[1]1) | Standard safety glasses are insufficient against splashes of DMSO/Ethanol stock solutions.[1] |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents particulate accumulation on street clothing.[1] |
Operational Workflow: Reconstitution & Handling
The most critical moment for exposure is the transition from the solid lyophilized state to the liquid phase.[1] Static electricity can cause the light powder to disperse.[1]
Step-by-Step Solubilization Protocol
-
Equilibration: Allow the vial to warm to room temperature (20–25°C) before opening. This prevents condensation from forming inside the vial, which can degrade the peptide.[1]
-
Static Neutralization: Wipe the exterior of the vial with an anti-static wipe or use an ionizing fan if available.[1]
-
Solvent Selection:
-
Dissolution: Add solvent gently down the side of the vial.[1] Do not blow air into the vial.[1] Cap tightly and vortex for 30 seconds.
-
Aliquot & Storage: Immediately aliquot into single-use glass or polypropylene vials to avoid freeze-thaw cycles. Store at -20°C .
Visualization: Safe Reconstitution Workflow
The following diagram illustrates the logical flow for handling the compound to minimize contamination and exposure risks.
Caption: Workflow for the safe reconstitution of Sporidesmolide I, emphasizing containment and visual verification.
Emergency Response & Disposal
Accidental Exposure[1]
-
Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, seek medical attention.
-
Skin Contact: Wash immediately with soap and copious amounts of water for 15 minutes.[1] DMSO enhances skin penetration; if dissolved in DMSO, treat as a rapid absorption risk.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.[1]
Spill Management
-
Evacuate the immediate area if a large amount of powder is dispersed.[1]
-
Don PPE (Respiratory protection is critical).[1]
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or an absorbent pad (for liquids).[1]
-
Decontamination: Clean the area with a 10% bleach solution followed by 70% ethanol.[1]
Waste Disposal
Sporidesmolide I is a stable cyclic peptide and may resist standard autoclaving.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
